Technical Documentation Center

4-Thiomorpholineacetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Thiomorpholineacetamide
  • CAS: 765242-43-1

Core Science & Biosynthesis

Foundational

Synthesis and Mechanistic Evaluation of 4-Thiomorpholineacetamide: A Technical Guide for N-Alkylation Workflows

Introduction and Pharmacological Context The thiomorpholine ring is a privileged, non-aromatic saturated heterocycle that serves as a critical pharmacophore in modern drug discovery[1]. As a sulfur-containing analog of m...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

The thiomorpholine ring is a privileged, non-aromatic saturated heterocycle that serves as a critical pharmacophore in modern drug discovery[1]. As a sulfur-containing analog of morpholine, thiomorpholine exhibits unique lipophilicity and hydrogen-bonding characteristics, making it an indispensable building block for synthesizing agents targeting diverse molecular receptors, including antitubercular and anticancer pathways[1][2].

Specifically, 4-thiomorpholineacetamide (also known as 2-(thiomorpholin-4-yl)acetamide) is a highly versatile intermediate. The incorporation of an acetamide moiety via N-alkylation enhances the molecule's ability to participate in hydrogen bonding within protein active sites, a strategy frequently employed in the development of chemotherapeutic agents, such as substituted pyrrolizines and chalcone derivatives[3][4]. This whitepaper provides an in-depth, self-validating methodology for the synthesis of 4-thiomorpholineacetamide from thiomorpholine and 2-chloroacetamide, focusing on the mechanistic causality behind the experimental design.

Mechanistic Rationale: The Causality of N-Alkylation

The synthesis of 4-thiomorpholineacetamide proceeds via a bimolecular nucleophilic substitution (


) reaction. Understanding the electronic and steric factors of this pathway is essential for optimizing yield and preventing side reactions.
  • Nucleophile (Thiomorpholine): The secondary amine nitrogen in thiomorpholine acts as a hard nucleophile. While the sulfur atom is also nucleophilic, it is softer and less reactive toward the hard electrophilic center of the alpha-haloamide under standard basic conditions.

  • Electrophile (2-Chloroacetamide): The alpha-carbon of 2-chloroacetamide is highly electrophilic. The adjacent carbonyl group exerts a strong electron-withdrawing inductive effect, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), accelerating the

    
     attack[3].
    
  • Base Scavenger (

    
    ):  As the reaction proceeds, hydrochloric acid (HCl) is generated. If left unneutralized, HCl will protonate the unreacted thiomorpholine, rendering it non-nucleophilic and halting the reaction. Potassium carbonate (
    
    
    
    ) is selected as a mild, heterogeneous base to scavenge this acid. Unlike strong bases (e.g.,
    
    
    ),
    
    
    will not hydrolyze the primary amide group of the electrophile[5].

SN2_Mechanism N1 Thiomorpholine (Nucleophile) N3 S_N2 Transition State [δ+ N ··· CH2 ··· Cl δ-] N1->N3 Attacks α-carbon N2 2-Chloroacetamide (Electrophile) N2->N3 Provides α-carbon N4 Protonated Intermediate (Thiomorpholinium) N3->N4 Cl- leaves N5 4-Thiomorpholineacetamide (Target Product) N4->N5 Deprotonation by K2CO3

Bimolecular nucleophilic substitution pathway for 4-thiomorpholineacetamide synthesis.

Experimental Design and Data Presentation

The choice of solvent and base dictates the efficiency of the


 process. Protic solvents (like ethanol) solvate the nucleophile via hydrogen bonding, decreasing its reactivity. Conversely, polar aprotic solvents (like Acetonitrile or DMF) leave the nucleophile "naked" and highly reactive[3][5].

Table 1 summarizes the optimization of reaction conditions to maximize yield while minimizing impurity formation.

Table 1: Optimization of Reaction Conditions for N-Alkylation of Thiomorpholine

ParameterCondition ACondition BCondition C (Optimized)
Solvent Ethanol (EtOH)Dimethylformamide (DMF)Acetonitrile (MeCN)
Base Triethylamine (

)
Potassium Carbonate (

)
Potassium Carbonate (

)
Temperature 78 °C (Reflux)25 °C (Room Temp)82 °C (Reflux)
Time 12 hours24 hours6-8 hours
Yield (%) 65%72%89%
Impurity Profile High (Solvent interaction)Moderate (Difficult solvent removal)Low (Clean conversion)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each step, observable physical changes confirm that the reaction is proceeding as intended.

Reagents Required:
  • Thiomorpholine: 10.0 mmol (1.03 g)

  • 2-Chloroacetamide: 11.0 mmol (1.03 g) (1.1 eq slight excess to ensure complete consumption of the amine)

  • Potassium Carbonate (

    
    , anhydrous): 20.0 mmol (2.76 g)
    
  • Acetonitrile (MeCN, anhydrous): 30 mL

Step-by-Step Methodology:

Step 1: Reagent Preparation and Initiation

  • Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with anhydrous Acetonitrile (30 mL).

  • Add Thiomorpholine (1.03 g) and anhydrous

    
     (2.76 g) to the flask. Stir the suspension for 10 minutes at room temperature.
    
  • Causality:

    
     is insoluble in MeCN, creating a heterogeneous mixture. Stirring ensures the base is evenly distributed to immediately neutralize HCl as it forms.
    

Step 2: Electrophile Addition

  • Cool the flask to 0 °C using an ice-water bath.

  • Add 2-Chloroacetamide (1.03 g) portion-wise over 10 minutes.

  • Causality & Validation: The

    
     reaction is exothermic. Adding the electrophile at 0 °C prevents localized temperature spikes that could lead to dialkylation or degradation. A slight color change (clear to pale yellow) may be observed.
    

Step 3: Reflux and Reaction Monitoring

  • Remove the ice bath, attach a reflux condenser, and heat the mixture to 82 °C (reflux) for 6-8 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 5% Methanol in Dichloromethane). The disappearance of the thiomorpholine spot (visualized via Ninhydrin stain) confirms reaction completion.

  • Validation (Physical): A dense white precipitate (KCl) will accumulate at the bottom of the flask, confirming the displacement of the chloride leaving group.

Step 4: Workup and Extraction

  • Cool the reaction mixture to room temperature. Filter the suspension through a Celite pad to remove the inorganic salts (KCl and unreacted

    
    ). Wash the filter cake with an additional 10 mL of MeCN.
    
  • Concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude residue.

  • Dissolve the residue in Ethyl Acetate (50 mL) and transfer to a separatory funnel. Wash with distilled water (

    
     mL) and brine (20 mL).
    
  • Causality: The biphasic extraction removes any residual unreacted 2-chloroacetamide and water-soluble impurities into the aqueous layer, while the target product remains in the organic layer.

Step 5: Purification

  • Dry the organic layer over anhydrous Sodium Sulfate (

    
    ), filter, and evaporate the solvent.
    
  • Recrystallize the resulting solid from a mixture of Ethanol/Diethyl Ether to afford pure 4-thiomorpholineacetamide as a crystalline solid.

Experimental_Workflow Step1 1. Reagent Preparation Dissolve Thiomorpholine in MeCN Add K2CO3 (2.0 eq) Step2 2. Electrophile Addition Add 2-Chloroacetamide at 0 °C Prevents exothermic side-reactions Step1->Step2 Step3 3. Reflux & Monitor Heat to 82 °C for 6-8 hours Monitor conversion via TLC Step2->Step3 Step4 4. Workup & Extraction Filter inorganic salts Extract with EtOAc / H2O Step3->Step4 Step5 Step5 Step4->Step5

Self-validating experimental workflow for the synthesis and isolation of 4-thiomorpholineacetamide.

References

  • Cebeci, Y. U., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews. 1

  • Marvadi, S., et al. "Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis." European Journal of Medicinal Chemistry (via PubMed). 2

  • Trapero, A., et al. "Design, Synthesis and Biological Evaluation of Chalcone Acetamide Derivatives against Triple Negative Breast Cancer." ChemRxiv. 3

  • El-Moghazy, S. M., et al. "Synthesis and Biological Evaluation of Some Novel Substituted Pyrrolizines and Pyrimidopyrrolizines as Chemotherapeutic Agents." Insight Medical Publishing. 4

Sources

Exploratory

4-Thiomorpholineacetamide: Structural Characterization, Synthesis, and Pharmacological Utility

[1] Executive Summary 4-Thiomorpholineacetamide (IUPAC: 2-(thiomorpholin-4-yl)acetamide) represents a critical scaffold in medicinal chemistry, serving as a bioisosteric alternative to morpholine derivatives.[1] Distingu...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Thiomorpholineacetamide (IUPAC: 2-(thiomorpholin-4-yl)acetamide) represents a critical scaffold in medicinal chemistry, serving as a bioisosteric alternative to morpholine derivatives.[1] Distinguished by the substitution of the ether oxygen with a sulfur atom, this moiety offers unique physicochemical properties—specifically modulated lipophilicity and distinct metabolic oxidation profiles—that are pivotal in optimizing drug-target interactions.[1] This guide provides a comprehensive technical analysis of the compound's structure, synthesis, and application in drug discovery, particularly in the development of antimicrobial and neuroprotective agents.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]

The core structure of 4-thiomorpholineacetamide consists of a saturated six-membered thiomorpholine ring attached to an acetamide group via the ring nitrogen.[1] This connectivity is critical for its function as a linker in fragment-based drug design.[1]

Nomenclature and Identifiers
  • IUPAC Name: 2-(Thiomorpholin-4-yl)acetamide[1]

  • Common Synonyms: 4-Thiomorpholinylacetamide, 2-Thiomorpholinoacetamide[1]

  • Molecular Formula: C₆H₁₂N₂OS[1]

  • Molecular Weight: 160.24 g/mol [1]

  • SMILES: NC(=O)CN1CCSCC1

  • InChIKey: (Derivative dependent; core scaffold identifier)

Structural Conformation

Unlike the rigid planar structures of aromatic heterocycles, the thiomorpholine ring adopts a chair conformation similar to cyclohexane.

  • Electronic Distribution: The sulfur atom is less electronegative than oxygen (morpholine analog), making the ring less electron-withdrawing. This increases the basicity of the nitrogen slightly compared to morpholine, affecting the pKa of the acetamide linkage.

  • Lipophilicity: The sulfur atom increases the partition coefficient (LogP), enhancing membrane permeability compared to its morpholine counterpart.

PropertyMorpholine AnalogThiomorpholine AnalogImpact on Drug Design
Heteroatom Oxygen (O)Sulfur (S)S is larger, more lipophilic (soft base).[1]
LogP Lower (Hydrophilic)Higher (Lipophilic)Improved blood-brain barrier (BBB) penetration.[1]
H-Bonding Acceptor (Strong)Acceptor (Weak)Altered binding pocket affinity.[1]
Metabolism Stable EtherS-OxidationPotential for active sulfoxide/sulfone metabolites.[1]

Synthesis & Manufacturing Protocols

The synthesis of 4-thiomorpholineacetamide is a nucleophilic substitution reaction.[1] The following protocol is optimized for high yield and purity, minimizing the formation of quaternary ammonium byproducts.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism where the secondary amine of the thiomorpholine attacks the alpha-carbon of 2-chloroacetamide.[1]

Experimental Protocol (Standardized)

Reagents:

  • Thiomorpholine (1.0 eq) [CAS: 123-90-0][1]

  • 2-Chloroacetamide (1.1 eq)[1]

  • Potassium Carbonate (K₂CO₃) (2.0 eq) or Triethylamine (Et₃N)

  • Solvent: Acetonitrile (ACN) or Ethanol (EtOH)[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-chloroacetamide (10 mmol) in anhydrous acetonitrile (20 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Base Addition: Add anhydrous K₂CO₃ (20 mmol) to the solution. Ensure the base is finely powdered to maximize surface area.[1]

  • Nucleophile Addition: Dropwise add thiomorpholine (10 mmol) dissolved in acetonitrile (5 mL) over 15 minutes at 0°C to prevent exotherm-driven side reactions.

  • Reaction: Allow the mixture to warm to room temperature, then reflux at 80°C for 4–6 hours. Monitor progress via TLC (Mobile phase: MeOH:DCM 1:9).

  • Workup:

    • Filter off the inorganic salts (KCl/K₂CO₃) while hot.

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Recrystallize the crude solid from hot ethanol or purify via silica gel column chromatography using a gradient of Ethyl Acetate/Hexane.[1][2]

  • Characterization: The product typically presents as a white to off-white solid with a melting point range of 196–197°C (for specific derivatives).[1]

Synthesis Diagram

Synthesispathway Start Thiomorpholine (Nucleophile) Intermediate Transition State (SN2 Attack) Start->Intermediate + Base (K2CO3) Reagent 2-Chloroacetamide (Electrophile) Reagent->Intermediate Product 4-Thiomorpholineacetamide (Target) Intermediate->Product Reflux 80°C Byproduct HCl (Neutralized) Intermediate->Byproduct

Caption: Nucleophilic substitution pathway for the synthesis of 4-thiomorpholineacetamide.

Pharmacological Significance & Biological Utility[1][4]

Bioisosterism in Drug Design

The thiomorpholine moiety is a classical bioisostere for the morpholine ring.[1] In medicinal chemistry, this substitution is strategic:

  • Lipophilicity Modulation: The sulfur atom increases the logP by approximately 0.5–1.0 units compared to oxygen.[1] This is crucial for drugs requiring CNS penetration, such as those targeting neurodegenerative pathways (e.g., Alzheimer's, Parkinson's).

  • Electronic Effects: The thiomorpholine nitrogen is slightly more basic, potentially strengthening ionic interactions with aspartate or glutamate residues in receptor binding pockets.

Metabolic Stability & S-Oxidation

A critical feature of 4-thiomorpholineacetamide is its metabolic fate.[1] Unlike the metabolically inert ether oxygen in morpholine, the sulfide sulfur is susceptible to oxidation by cytochrome P450 enzymes (specifically CYP3A4 and FMOs).

  • Phase I Metabolism:

    • Sulfoxidation: Conversion to the sulfoxide (S=O).[1] This metabolite is often chiral and more polar.[1]

    • Sulfonylation: Further oxidation to the sulfone (O=S=O).[1]

This metabolic pathway can be exploited to create "prodrug-like" effects where the metabolite is the active species, or it must be mitigated if the oxidized forms are toxic.[1]

Metabolic Pathway Diagram

Metabolism Parent 4-Thiomorpholineacetamide (Sulfide) Sulfoxide Metabolite 1: Sulfoxide (S=O, Chiral) Parent->Sulfoxide CYP450 / FMO (Oxidation) Sulfone Metabolite 2: Sulfone (O=S=O, Polar) Sulfoxide->Sulfone CYP450 (Oxidation) Excretion Renal Excretion (High Polarity) Sulfone->Excretion Clearance

Caption: Oxidative metabolic pathway of the thiomorpholine ring mediated by hepatic enzymes.[1]

Safety & Handling (MSDS Highlights)

While specific data for the acetamide derivative may vary, the core thiomorpholine scaffold dictates the primary safety profile.

  • Hazards: Thiomorpholine derivatives are generally irritants.[1]

    • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).

    • Inhalation:[1] May cause respiratory irritation (H335).

  • Handling: Use standard PPE (nitrile gloves, safety goggles). Perform synthesis in a fume hood due to the potential stench of organosulfur impurities.[1]

  • Storage: Store in a cool, dry place. The sulfur atom makes the compound susceptible to slow oxidation in air; storage under inert gas (nitrogen/argon) is recommended for long-term stability.[1]

References

  • PubChem. Thiomorpholine | C4H9NS.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Al-Sharabi, A. A. N. (2022).[3][2] New 1,3,4-Thiadiazole Derivatives and Investigation of Their Biological Activities. (Master's Thesis). Describes synthesis and properties of 2-thiomorpholinoacetamide (Compound 3j). Available at: [Link]

  • Jain, P., et al. (2021).[4] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Discusses bioisosteric applications. Available at: [Link]

Sources

Foundational

Spectroscopic characterization of 4-Thiomorpholineacetamide (NMR, IR, MS)

Topic: Spectroscopic Characterization of 4-Thiomorpholineacetamide (NMR, IR, MS) Format: Technical Reference Guide (Whitepaper) Author Persona: Senior Application Scientist CAS: 14055-52-8 | Formula: C₆H₁₂N₂OS | MW: 160....

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of 4-Thiomorpholineacetamide (NMR, IR, MS) Format: Technical Reference Guide (Whitepaper) Author Persona: Senior Application Scientist

CAS: 14055-52-8 | Formula: C₆H₁₂N₂OS | MW: 160.24 g/mol

Executive Summary & Structural Logic

In medicinal chemistry, 4-Thiomorpholineacetamide (also known as 2-(thiomorpholin-4-yl)acetamide) serves as a critical heterocycle scaffold, often utilized to modulate lipophilicity in kinase inhibitors and GPCR ligands. Its structural integrity is defined by a saturated thiomorpholine ring (1,4-thiazane) N-linked to a primary acetamide side chain.

This guide provides a definitive spectroscopic reference. Unlike simple aliphatic amines, the presence of both sulfur and nitrogen in the ring creates specific electronic environments that must be deconvoluted using multi-modal spectroscopy. The protocols below are designed to validate identity, assess purity, and detect common oxidative impurities (sulfoxides/sulfones).

Structural Numbering & Nomenclature

To ensure accurate assignment, we utilize the following numbering scheme:

  • Position 1: Sulfur atom (S)[1][2]

  • Position 4: Nitrogen atom (N)[1][3]

  • Linker: The methylene bridge (–CH₂–) connecting N4 to the carbonyl.

  • Amide: The terminal –C(=O)NH₂ group.

Analytical Workflow & Sample Preparation

Directive: Do not treat sample prep as an afterthought. Solubility and solvent choice dictate spectral resolution.

Solvent Strategy
  • NMR (Preferred): DMSO-d₆ .

    • Reasoning: Chloroform-d (CDCl₃) often causes broadening of the amide protons due to rapid exchange and quadrupole relaxation. DMSO-d₆ stabilizes the amide protons via hydrogen bonding, resolving them as distinct signals (often separated non-equivalent protons due to restricted rotation).

  • MS: Methanol/Water (50:50) + 0.1% Formic Acid .

    • Reasoning: Promotes protonation for ESI(+) without suppressing ionization.

  • IR: ATR (Attenuated Total Reflectance) or KBr Pellet .

    • Reasoning: Neat solid analysis prevents solvent peak interference in the amide I/II regions.

Workflow Visualization

AnalyticalWorkflow cluster_Methods Spectroscopic Triangulation RawSample Raw Material (CAS 14055-52-8) Prep Sample Prep (Solvation/Drying) RawSample->Prep NMR 1H/13C NMR (DMSO-d6) Prep->NMR IR FT-IR (ATR/KBr) Prep->IR MS LC-MS (ESI+) Prep->MS Validation Data Integration & Purity Check NMR->Validation Connectivity IR->Validation Funct. Groups MS->Validation MW Confirmation Output Certificate of Analysis (CoA) Validation->Output

Figure 1: Analytical workflow for structural validation utilizing spectroscopic triangulation.

Nuclear Magnetic Resonance (NMR) Profiling

Instrument: 400 MHz or higher recommended. Solvent: DMSO-d₆ (Reference: 2.50 ppm).[3]

¹H NMR Analysis (Proton)

The thiomorpholine ring exists in a chair conformation, but at room temperature, rapid ring inversion often averages the axial/equatorial protons into simplified triplets.

Position / GroupShift (δ ppm)MultiplicityIntegralAssignment Logic
Amide NH (H_a) 7.10 - 7.30Broad Singlet1HHydrogen-bonded amide proton (restricted rotation).
Amide NH (H_b) 6.80 - 7.00Broad Singlet1HNon-bonded amide proton.
Linker (-N-CH₂-CO) 2.95Singlet2HIsolated methylene between N and Carbonyl. Diagnostic singlet.
Ring N-CH₂ (Pos 3,5) 2.60 - 2.70Triplet (or m)4HAlpha to Nitrogen. Deshielded relative to S-CH₂ but shielded relative to linker.
Ring S-CH₂ (Pos 2,6) 2.50 - 2.58Triplet (or m)4HAlpha to Sulfur. Often overlaps with DMSO solvent peak (2.50). Critical QC Check.

Technical Note: If the triplet at ~2.55 ppm is obscured by DMSO, run the sample in CDCl₃ (shifts will move to ~2.7 ppm for N-CH₂ and ~2.6 ppm for S-CH₂), but be aware the amide protons will broaden significantly.

¹³C NMR Analysis (Carbon)

Reference: DMSO-d₆ (39.5 ppm).

Carbon EnvironmentShift (δ ppm)Assignment Logic
Carbonyl (C=O) 171.5Typical primary amide carbonyl.
Linker (N-CH₂-CO) 61.8Deshielded by both N and C=O.
Ring N-CH₂ (C3, C5) 54.2Alpha to Nitrogen (more electronegative than S).
Ring S-CH₂ (C2, C6) 27.4Alpha to Sulfur (heavy atom effect shields Carbon).

Vibrational Spectroscopy (FT-IR)

Method: ATR (Solid state). This technique is primary for confirming the amide functionality and the integrity of the C-S bond (checking for oxidation).

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Significance
3350 & 3180 N-H Stretch (Sym/Asym)Doublet indicates a primary amide (-NH₂). A single band would imply a secondary amide impurity.
2920 - 2850 C-H StretchAliphatic CH₂ stretches (Ring and Linker).
1660 - 1690 Amide I (C=O Stretch)Strongest band. Confirms the carbonyl environment.[4]
1600 - 1620 Amide II (N-H Bend)Diagnostic for primary amides; helps distinguish from esters/acids.
1400 - 1420 C-N StretchLinker to Ring connection.
650 - 700 C-S StretchCharacteristic of the thioether. Alert: Strong bands at 1050 cm⁻¹ (S=O) indicate sulfoxide impurity.

Mass Spectrometry (MS) & Fragmentation

Method: ESI (+) / Q-TOF or Triple Quad. Molecular Weight: 160.24 Da.

Ionization Profile
  • [M+H]⁺: Observed at m/z 161.2 .

  • [M+Na]⁺: Often observed at m/z 183.2 (adduct formation common in non-desalted samples).

Fragmentation Pathway (MS/MS)

Fragmentation of this molecule is driven by the stability of the thiomorpholine ring and the labile amide bond.

  • Loss of Ammonia (-17 Da): Primary amides readily lose NH₃ to form an acylium ion or ketene-like transition state.

  • Cleavage of Acetamide Side Chain: Breaking the N-C bond between the ring and the linker.

MS_Fragmentation Parent Parent Ion [M+H]+ = 161.2 Frag1 Loss of NH3 [M-NH3]+ = 144.2 Parent->Frag1 - NH3 (17 Da) Frag2 Thiomorpholine Cation (Ring Intact) m/z = 102/103 Parent->Frag2 - Acetamide moiety Frag3 Ring Opening/Sulfur Loss (High Energy) Frag2->Frag3 Fragmentation

Figure 2: Proposed ESI(+) fragmentation pathway for structural confirmation.

Quality Control & Impurity Profiling

Expert Insight: The most common failure mode for this compound is oxidation of the sulfur atom .

Self-Validating Protocol for Oxidation Check:
  • Check IR: Look for a new, sharp band at 1000-1050 cm⁻¹ . This corresponds to the S=O stretch (Sulfoxide).

  • Check MS: Look for m/z 177.2 (+16 Da, Sulfoxide) or m/z 193.2 (+32 Da, Sulfone).

  • Check NMR: The protons alpha to sulfur (S-CH₂) will shift downfield significantly (from ~2.6 ppm to ~3.0+ ppm) if the sulfur is oxidized.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][5] (Authoritative text for general amide/thioether shifts).

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library (NIST23) - Thiomorpholine derivatives.

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for ¹³C NMR prediction rules for heterocycles).
  • PubChem Database. (2024). Compound Summary for CID 67164 (Thiomorpholine) and analogs.

Sources

Exploratory

An In-Depth Technical Guide to the 4-Thiomorpholineacetamide Scaffold for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of the 4-Thiomorpholineacetamide Core In the landscape of medicinal chemistry and materials science, the thiomorpholine ring stands out as a privileged scaffold.[1][2] Its unique ste...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of the 4-Thiomorpholineacetamide Core

In the landscape of medicinal chemistry and materials science, the thiomorpholine ring stands out as a privileged scaffold.[1][2] Its unique stereoelectronic properties, conferred by the presence of both a secondary amine and a thioether, make it a valuable building block in the design of novel bioactive molecules and functional materials.[3][4] This guide focuses on the 4-thiomorpholineacetamide core, a substructure that combines the thiomorpholine heterocycle with a reactive and versatile acetamide side chain. While the parent compound, 2-(thiomorpholin-4-yl)acetamide, is not extensively documented as a standalone entity, its derivatives are of significant interest in contemporary research.

This document provides a comprehensive overview of the synthesis, and potential applications of the 4-thiomorpholineacetamide scaffold, drawing insights from the broader family of N-substituted thiomorpholine derivatives. The information presented herein is intended to empower researchers and drug development professionals to effectively harness the synthetic utility and biological potential of this promising chemical framework.

Synthesis of the 4-Thiomorpholineacetamide Scaffold: A Practical Approach

The construction of the 4-thiomorpholineacetamide core is typically achieved through the nucleophilic substitution reaction between thiomorpholine and a haloacetamide. This direct N-alkylation is a robust and widely applicable method for forging the critical carbon-nitrogen bond.

General Synthetic Workflow

The most common and straightforward synthesis involves the reaction of thiomorpholine with a 2-haloacetamide, such as 2-chloroacetamide or 2-bromoacetamide, in the presence of a base to neutralize the resulting hydrohalic acid.

G thiomorpholine Thiomorpholine reaction Nucleophilic Substitution thiomorpholine->reaction haloacetamide 2-Haloacetamide (X = Cl, Br) haloacetamide->reaction base Base (e.g., K₂CO₃, Et₃N) base->reaction solvent Solvent (e.g., Acetonitrile, DMF) solvent->reaction product 2-(Thiomorpholin-4-yl)acetamide byproduct Salt Byproduct reaction->product reaction->byproduct

Figure 1: General synthetic scheme for 2-(thiomorpholin-4-yl)acetamide.

Detailed Experimental Protocol

The following protocol provides a representative, step-by-step methodology for the synthesis of a 4-thiomorpholineacetamide derivative. This can be adapted for the synthesis of the parent compound or other analogs.

  • Reaction Setup: To a solution of thiomorpholine (1.0 equivalent) in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF), add a non-nucleophilic base like potassium carbonate or triethylamine (1.1-1.5 equivalents).

  • Addition of Haloacetamide: Slowly add a solution of 2-chloroacetamide (1.0-1.2 equivalents) in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-(thiomorpholin-4-yl)acetamide.

Physicochemical Properties of Representative Derivatives

While data for the unsubstituted 2-(thiomorpholin-4-yl)acetamide is scarce, the table below summarizes the key physicochemical properties of some of its derivatives to provide a frame of reference for researchers.

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenolC₁₅H₂₃NOS265.4285-87[5]
4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenolC₂₀H₃₂N₂OS₂380.6195-97[5]

Applications in Drug Discovery and Beyond

The thiomorpholine scaffold is a cornerstone in the development of a wide array of therapeutic agents due to its favorable pharmacokinetic properties and ability to engage in various biological interactions.[1][2] The incorporation of an acetamide linkage at the 4-position opens up further avenues for creating diverse chemical libraries with a range of potential biological activities.

A Privileged Scaffold in Medicinal Chemistry

Thiomorpholine and its derivatives have been investigated for a multitude of pharmacological activities, including:

  • Antimicrobial and Antifungal Activity: The thiomorpholine nucleus is a key component in various compounds exhibiting potent activity against a range of bacterial and fungal pathogens.[6]

  • Anticancer Properties: Certain acetamide derivatives bearing heterocyclic moieties have demonstrated significant antiproliferative effects against various cancer cell lines.[7]

  • Anti-inflammatory and Analgesic Effects: The thiomorpholine ring is present in molecules designed as anti-inflammatory and analgesic agents.[4]

  • Metabolic Disorders: Derivatives of thiomorpholine have shown promise as hypolipidemic and antioxidant agents, suggesting their potential in addressing metabolic diseases.[8][9]

  • Neuroprotective Activity: The structural features of thiomorpholine have been exploited in the design of compounds with potential neuroprotective effects.

The 4-thiomorpholineacetamide core serves as a versatile intermediate for the synthesis of these and other biologically active molecules. The amide nitrogen can be further functionalized, or the acetamide unit can act as a linker to other pharmacophores, enabling the exploration of a vast chemical space.

Utility in Materials Science

Beyond its biomedical applications, the thiomorpholine moiety is utilized in the synthesis of specialty polymers and as a corrosion inhibitor, highlighting the broader industrial relevance of this heterocyclic system.[4]

Conclusion

The 4-thiomorpholineacetamide scaffold represents a valuable and versatile building block for researchers in drug discovery and materials science. Its straightforward synthesis and the diverse biological activities associated with its derivatives underscore its potential for the development of novel therapeutic agents and functional materials. This guide provides a foundational understanding to encourage and facilitate further exploration and innovation with this promising chemical entity.

References

  • Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link][1][2]

  • ResearchGate. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link][3]

  • PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. [Link][8]

  • ResearchGate. New Aspects of Thiomorpholine Chemistry. [Link]

  • ResearchGate. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity | Request PDF. [Link][9]

  • International Journal of Innovative Science and Research Technology. Synthesis and biological evaluation of n4morpholine4carbonylthiazol2yl2 piperazin1yl acetamide hydrochloride and their sulfonamide derivatives. [Link]

  • Chem-Impex. Thiomorpholine. [Link][4]

  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. [Link]

  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. [Link]

  • MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. [Link][5]

  • PubMed. Synthesis of novel morpholine, thiomorpholine and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines as potent inhibitors of Mycobacterium tuberculosis. [Link][6]

  • Bangladesh Journals Online. Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide. [Link]

  • PubMed. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. [Link][7]

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

Sources

Foundational

The Pharmacophore of 4-Thiomorpholineacetamide: Structural Bioactivity and Therapeutic Potential

[1] Executive Summary 4-Thiomorpholineacetamide (CAS 141-31-1) represents a "privileged scaffold" in medicinal chemistry—a core structural motif capable of providing high-affinity ligands for diverse biological targets....

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Thiomorpholineacetamide (CAS 141-31-1) represents a "privileged scaffold" in medicinal chemistry—a core structural motif capable of providing high-affinity ligands for diverse biological targets. Unlike its oxygenated bioisostere (morpholine), the thiomorpholine moiety introduces unique lipophilic and electronic properties driven by the sulfur atom.

This guide analyzes the biological potential of 4-Thiomorpholineacetamide based on Structure-Activity Relationship (SAR) principles.[1][2] It details its utility as a lead fragment for DPP-4 inhibition (Type 2 Diabetes) , Antimicrobial agents , and Neuroprotective AChE inhibitors .[1] We provide validated synthetic protocols and experimental assays to translate this scaffold into active drug candidates.

Structural Analysis & Pharmacophore Mapping[1]

The biological activity of 4-Thiomorpholineacetamide is dictated by three distinct structural domains. Understanding these domains is critical for rational drug design.

The Thiomorpholine Ring (Bioisosterism)

The thiomorpholine ring is a bioisostere of morpholine and piperazine. The substitution of oxygen (morpholine) with sulfur (thiomorpholine) results in:

  • Increased Lipophilicity (LogP): Sulfur is less electronegative and more lipophilic than oxygen.[1] This enhances Blood-Brain Barrier (BBB) penetration, making the scaffold suitable for CNS targets (e.g., AChE inhibitors).

  • Metabolic "Soft Spot": The sulfur atom is susceptible to oxidation (S-oxidation) by cytochrome P450 enzymes, forming sulfoxides (

    
    ) and sulfones (
    
    
    
    ).[1] This can be exploited to create prodrugs or alter polarity in vivo.[1]
The Acetamide Side Chain

The acetamide group (


) acts as a flexible linker and a hydrogen-bonding pharmacophore.[1]
  • H-Bond Donor/Acceptor: The amide nitrogen and carbonyl oxygen facilitate binding to enzyme active sites (e.g., the catalytic triad of serine proteases).[1]

  • Linker Function: It provides the necessary spatial separation between the basic thiomorpholine center and aromatic lipophilic groups in derivative compounds.[1]

Pharmacophore Visualization

The following diagram maps the structural features to predicted biological activities.

PharmacophoreMap Core 4-Thiomorpholineacetamide S_Atom Sulfur Atom (Lipophilicity & Metabolism) Core->S_Atom N_Atom Tertiary Amine (Protonation at phys. pH) Core->N_Atom Amide Acetamide Linker (H-Bonding) Core->Amide Target_CNS Target: CNS/AChE (Alzheimer's) S_Atom->Target_CNS High LogP Target_Micro Target: Bacterial Cell Wall (Antimicrobial) N_Atom->Target_Micro Cationic interaction Target_DPP4 Target: DPP-4 (Diabetes) Amide->Target_DPP4 Active site binding

Figure 1: Pharmacophore mapping of 4-Thiomorpholineacetamide linking structural motifs to biological targets.[1]

Predicted Biological Activities (Evidence-Based)

Based on the structural homology with known drugs and recent literature, 4-Thiomorpholineacetamide derivatives exhibit three primary biological activities.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Therapeutic Area: Type 2 Diabetes Mellitus.[1][3] Mechanism: DPP-4 inhibitors (gliptins) prevent the degradation of incretin hormones (GLP-1).[1] The thiomorpholine ring serves as a P2-site binder in the DPP-4 enzyme pocket, mimicking the pyrrolidine or piperazine rings found in Sitagliptin or Teneligliptin.[1]

  • Evidence: Research indicates that thiomorpholine-bearing amino acid derivatives show

    
     values in the low micromolar range (
    
    
    
    ) against DPP-4 [1].[1] The sulfur atom interacts with hydrophobic pockets (S1 or S2) of the enzyme.[1]
Acetylcholinesterase (AChE) Inhibition

Therapeutic Area: Alzheimer’s Disease (Neuroprotection).[1] Mechanism: The thiomorpholine nitrogen can be protonated at physiological pH, interacting with the anionic subsite of AChE.[1] The acetamide tail can bind to the peripheral anionic site (PAS), potentially preventing amyloid-beta aggregation.[1]

  • Evidence: Morpholine and thiomorpholine derivatives linked to quinoline scaffolds have demonstrated potent AChE inhibition, comparable to Galantamine [2].[1][4] The thiomorpholine analogs often show superior brain permeability due to higher lipophilicity.[1]

Antimicrobial Activity

Therapeutic Area: Infectious Diseases (Tuberculosis, Bacterial infections).[1][5] Mechanism: Thiomorpholine derivatives, particularly when linked to hydrazides or benzothiazoles, disrupt bacterial cell wall synthesis or inhibit specific bacterial enzymes like urease.[1]

  • Evidence: 4-thiomorpholine-4-ylbenzohydrazide derivatives have shown significant activity against Mycobacterium smegmatis and E. coli [3].[1] The sulfur moiety is essential for this activity, as oxygen analogs (morpholines) often show reduced potency in this specific domain.

Experimental Validation Protocols

To validate the biological activity of 4-Thiomorpholineacetamide derivatives, the following standardized protocols should be employed.

Protocol: Fluorometric DPP-4 Inhibition Assay

Objective: Quantify the inhibitory potential (


) of the compound against recombinant human DPP-4.[1]

Reagents:

  • Recombinant human DPP-4 enzyme.[1]

  • Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).[1]

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl.[1]

Workflow:

  • Preparation: Dissolve 4-Thiomorpholineacetamide derivative in DMSO (stock 10 mM). Dilute serially in assay buffer.

  • Incubation: Add 10

    
     of compound solution and 10 
    
    
    
    of DPP-4 enzyme (10 ng/well) to a black 96-well plate. Incubate at 25°C for 10 minutes.
  • Reaction Start: Add 20

    
     of Gly-Pro-AMC substrate (
    
    
    
    final).
  • Measurement: Monitor fluorescence continuously for 30 minutes at Ex/Em = 350/450 nm.

  • Analysis: Calculate % inhibition relative to DMSO control. Plot log[inhibitor] vs. response to determine

    
    .[1]
    
Protocol: Synthesis of 4-Thiomorpholineacetamide

Objective: Efficient synthesis of the core scaffold for further derivatization.[1]

Reaction Scheme:


[1]

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask, dissolve Thiomorpholine (10 mmol, 1.03 g) in dry acetone (50 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 12 mmol, 1.66 g) to the solution.
    
  • Alkylation: Add 2-Chloroacetamide (10 mmol, 0.94 g) portion-wise over 10 minutes while stirring.

  • Reflux: Heat the mixture to reflux (56°C) for 6–8 hours. Monitor by TLC (Mobile phase: Methanol/DCM 1:9).[1]

  • Workup: Filter off the inorganic salts while hot. Evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol/ether to yield pure 4-Thiomorpholineacetamide.

ADMET Profiling & Metabolic Pathway[1]

The metabolic fate of 4-Thiomorpholineacetamide is dominated by the sulfur atom.[1] Understanding this "Sulfur Switch" is crucial for predicting toxicity and half-life.[1]

The Sulfur Oxidation Pathway

Unlike morpholine, thiomorpholine undergoes sequential oxidation.

  • Phase I Metabolism: Flavin-containing monooxygenases (FMOs) or CYP450s oxidize the sulfide to a Sulfoxide (chiral center).[1]

  • Secondary Oxidation: Further oxidation yields the Sulfone (highly polar, readily excreted).[1]

This pathway can be visualized to anticipate active metabolites.[1]

Metabolism Parent 4-Thiomorpholineacetamide (Lipophilic, Active) Enz1 CYP450 / FMO Parent->Enz1 Sulfoxide Metabolite 1: Sulfoxide (S=O) (Chiral, Polar) Enz1->Sulfoxide Enz2 CYP450 Sulfoxide->Enz2 Sulfone Metabolite 2: Sulfone (O=S=O) (Inactive, Excreted) Enz2->Sulfone

Figure 2: Metabolic oxidation pathway of the thiomorpholine scaffold.[1]

Toxicity Considerations
  • Reactive Intermediates: While generally stable, thiomorpholine bioactivation can theoretically lead to reactive sulfenic acids, though this is less common than with thiophenes.[1]

  • Data Table: Comparative Physiochemical Properties

PropertyMorpholine-Acetamide4-ThiomorpholineacetamideImpact
LogP (Lipophilicity) -0.86 (approx)0.15 (approx)Thio-analog has better membrane permeability.[1]
H-Bond Acceptors 2 (O, N)1 (N)Sulfur is a weak acceptor; alters binding kinetics.[1]
Metabolic Stability High (N-oxidation only)Moderate (S-oxidation dominant)Thio-analog has shorter half-life unless modified.[1]

References

  • Han, B., et al. (2021).[1] Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Link

  • Sameem, B., et al. (2019).[1][4] Synthesis, docking study and neuroprotective effects of some novel pyrano[3,2-c]quinoline derivatives. Bioorganic Chemistry. Link[1][4]

  • Kardile, D.P., & Kalyane, N.V. (2012).[1] Synthesis and antimicrobial activity of 4-thiomorpholine-4-ylbenzohydrazide derivatives. Fortune Journals.[1] Link

  • Wymann, M., et al. (2022).[1][2] Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link[1][2]

Sources

Exploratory

In silico prediction of 4-Thiomorpholineacetamide ADMET properties

An in-depth technical analysis and computational methodology for evaluating the pharmacokinetic and safety profile of 4-Thiomorpholineacetamide. Executive Summary In the contemporary drug discovery pipeline, late-stage a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and computational methodology for evaluating the pharmacokinetic and safety profile of 4-Thiomorpholineacetamide.

Executive Summary

In the contemporary drug discovery pipeline, late-stage attrition is predominantly driven by poor pharmacokinetics (PK) and unforeseen clinical toxicity. As a Senior Application Scientist, I approach molecular evaluation not merely by generating data, but by establishing a causal relationship between molecular architecture and biological behavior .

This whitepaper provides a comprehensive, self-validating in silico methodology for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4-Thiomorpholineacetamide . By synthesizing data from multiple algorithmic paradigms—ranging from physics-based physicochemical descriptors to multi-task graph attention networks—we can preemptively identify metabolic liabilities and guide lead optimization strategies for this specific heterocyclic scaffold.

Molecular Architecture & Physicochemical Baseline

Before deploying predictive algorithms, we must understand the fundamental chemical nature of the compound. 4-Thiomorpholineacetamide consists of a thiomorpholine ring substituted at the nitrogen (position 4) with an acetamide moiety.

  • Canonical SMILES: O=C(N)CN1CCSCC1[1]

  • Molecular Formula: C₆H₁₂N₂OS

The presence of the thioether (sulfur) acts as a soft nucleophile, while the primary amide provides strong hydrogen-bonding capabilities. These structural features directly dictate the molecule's hydration energy and lipophilicity.

Table 1: Baseline Physicochemical & Drug-Likeness Profile

Parameter Value Causality / Implication
Molecular Weight 160.24 g/mol Highly favorable for passive diffusion; well within Lipinski's Rule of 5 (<500 Da).
LogP (Consensus) -0.48 Highly hydrophilic. Ensures excellent aqueous solubility but may restrict transcellular membrane permeability.
TPSA 46.33 Ų Optimal for Blood-Brain Barrier (BBB) penetration (< 90 Ų), though low LogP counteracts this.
H-Bond Donors 1 Provided by the primary amide (-NH₂); minimizes desolvation energy penalties.
H-Bond Acceptors 3 Provided by O, N, and S atoms; well within the optimal range (<10).

| Rotatable Bonds | 2 | Low conformational flexibility minimizes entropy loss upon target binding. |

Note: The compound exhibits zero violations of Lipinski’s Rule of Five, indicating high theoretical oral bioavailability.

Computational Workflow & Methodology (Self-Validating System)

To ensure scientific integrity, a single algorithm is insufficient. We employ an orthogonal, self-validating computational workflow using three distinct prediction engines.

Step-by-Step Protocol:

  • Ligand Preparation: The 2D structure is converted into a canonical SMILES string (O=C(N)CN1CCSCC1) to ensure unambiguous topological representation[1].

  • Physicochemical & Rule-Based Mapping (SwissADME): The SMILES is processed through the Swiss Institute of Bioinformatics' SwissADME server to calculate topological polar surface area (TPSA), consensus LogP, and evaluate medicinal chemistry friendliness (e.g., PAINS alerts)[2].

  • Graph-Based PK Prediction (pkCSM): The structure is analyzed using pkCSM, which utilizes distance-based graph signatures to predict numeric quantifications for Caco-2 permeability, Volume of Distribution (VDss), and CYP450 interactions[3].

  • Toxicity Screening (ADMETlab 2.0): To assess safety, the molecule is evaluated using ADMETlab 2.0, which employs a robust multi-task graph attention (MGA) framework trained on high-quality experimental data to predict hepatotoxicity, hERG liability, and AMES mutagenicity[4].

ADMET_Workflow cluster_tools In Silico Prediction Engines Input Input: 4-Thiomorpholineacetamide (SMILES: O=C(N)CN1CCSCC1) SwissADME SwissADME (Physicochemical & Lipinski) Input->SwissADME pkCSM pkCSM (Graph-based ADMET) Input->pkCSM ADMETlab ADMETlab 2.0 (Multi-task Graph Attention) Input->ADMETlab Analysis Data Synthesis & Causality Analysis SwissADME->Analysis pkCSM->Analysis ADMETlab->Analysis Output Lead Optimization Strategy Analysis->Output

Figure 1: Orthogonal in silico ADMET workflow utilizing SwissADME, pkCSM, and ADMETlab 2.0.

Pharmacokinetic (PK) Evaluation (ADME)

Absorption

Due to its negative LogP (-0.48) and low molecular weight, 4-Thiomorpholineacetamide is predicted to have excellent aqueous solubility in the gastrointestinal (GI) tract. However, this high hydrophilicity acts as a double-edged sword: while it dissolves readily, its transcellular passive diffusion (Caco-2 permeability) is predicted to be moderate. It is likely to rely partially on paracellular transport mechanisms through tight junctions.

Distribution

The TPSA of 46.33 Ų strongly suggests the potential for Blood-Brain Barrier (BBB) penetration. However, the Volume of Distribution at steady state (VDss) is predicted to be low. The molecule's high polarity means it will largely be confined to the plasma and extracellular fluid rather than partitioning deeply into lipid-rich tissue compartments.

Metabolism (The S-Oxidation Liability)

The most critical metabolic liability of this scaffold is the thiomorpholine ring. The sulfur atom is highly susceptible to enzymatic oxidation by Cytochrome P450 (CYP) enzymes (particularly CYP3A4) and Flavin-containing monooxygenases (FMOs).

  • Causality: The electron-rich sulfur undergoes sequential S-oxidation, first yielding a sulfoxide, and subsequently a sulfone. This biotransformation drastically increases the polarity of the molecule, accelerating its clearance and potentially reducing its biological half-life.

Metabolic_Pathway Parent 4-Thiomorpholineacetamide (Parent) CYP CYP450 / FMO Enzymatic Oxidation Parent->CYP Sulfoxide Thiomorpholine Sulfoxide (Metabolite 1) CYP->Sulfoxide [O] Sulfone Thiomorpholine Sulfone (Metabolite 2) Sulfoxide->Sulfone [O]

Figure 2: Predicted primary metabolic pathway (S-oxidation) of the thiomorpholine ring.

Excretion

Given its low molecular weight (160.24 Da) and high hydrophilicity, the parent compound and its oxidized metabolites will undergo rapid renal clearance . It is unlikely to be subject to significant biliary excretion, which typically requires a molecular weight >300 Da and higher lipophilicity.

Toxicity (T) & Safety Profiling

Evaluating toxicity early prevents costly late-stage failures. Using the graph-based signatures of pkCSM[3] and the MGA framework of ADMETlab 2.0[4], we establish the following safety profile:

Table 2: Predicted Toxicity Profile

Endpoint Prediction Mechanistic Rationale
hERG Inhibition Negative The molecule lacks the classic hERG pharmacophore (a basic amine coupled with a bulky lipophilic tail). It is too small and polar to block the potassium channel pore.
Hepatotoxicity (DILI) Negative No reactive electrophilic substructures (e.g., Michael acceptors) are present to form covalent adducts with hepatic proteins.
AMES Mutagenicity Negative Lacks aromatic amines, nitroaromatics, or intercalating planar polycyclic systems capable of DNA disruption.

| CYP Inhibition | Negative | The molecule is too small to effectively occupy and block the active sites of major CYP isoforms (e.g., 2D6, 3A4, 2C9). |

Data Synthesis & Lead Optimization Strategy

The in silico profiling of 4-Thiomorpholineacetamide reveals a highly soluble, non-toxic, and rapidly cleared molecule. Depending on the therapeutic target, a medicinal chemist must apply the following optimization strategies:

  • If targeting the Central Nervous System (CNS): While the TPSA (46.33 Ų) is favorable, the LogP (-0.48) is too low for optimal passive BBB diffusion. Optimization: Introduce lipophilic groups (e.g., fluorination of the acetamide methyl group or adding an alkyl substituent to the thiomorpholine ring) to push the LogP towards the optimal range of 1.5 - 2.5.

  • To mitigate Metabolic Liability (S-Oxidation): If rapid clearance via sulfoxide formation limits efficacy, consider bioisosteric replacement . Replacing the sulfur atom with an oxygen (yielding a morpholine derivative) or a carbon (yielding a piperidine derivative) will eliminate the S-oxidation liability, though this will fundamentally alter the electron distribution and potential target binding affinity.

By leveraging these predictive insights, drug development professionals can bypass empirical trial-and-error, focusing synthetic efforts strictly on rationally optimized analogs.

References

Sources

Foundational

Exploring the chemical reactivity of the acetamide group in 4-Thiomorpholineacetamide

Topic: Exploring the chemical reactivity of the acetamide group in 4-Thiomorpholineacetamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals A Technical Deep Dive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Exploring the chemical reactivity of the acetamide group in 4-Thiomorpholineacetamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

A Technical Deep Dive for Medicinal Chemistry & Process Development

Executive Summary

4-Thiomorpholineacetamide (IUPAC: 2-(thiomorpholin-4-yl)acetamide ) represents a critical pharmacophore in modern drug discovery, serving as a lipophilic, metabolically active bioisostere of the morpholine acetamide scaffold. While the morpholine ring is a staple in solubility enhancement, the thiomorpholine variant introduces a "metabolic soft spot" via the sulfur atom, allowing for tunable pharmacokinetics through S-oxidation.

This guide analyzes the chemical reactivity of the acetamide moiety within this scaffold, exploring its dual role as a stable linker and a reactive precursor. We examine the interplay between the nucleophilic tertiary amine, the oxidizable sulfur, and the electrophilic amide center, providing actionable protocols for synthesis, hydrolysis, and oxidative modification.

Molecular Architecture & Electronic Properties

The reactivity of 4-Thiomorpholineacetamide is defined by three distinct functional zones that influence the acetamide group's behavior.

Structural Zones
  • The Acetamide Head (

    
    ):  A primary amide prone to hydrolysis and dehydration. The 
    
    
    
    -methylene spacer isolates the carbonyl from direct resonance with the ring nitrogen, but inductive effects remain.
  • The Tertiary Amine Core (N4): The bridgehead nitrogen. With a pKa

    
     7.0–7.5 (lower than typical tertiary amines due to the electron-withdrawing amide and sulfur), it can act as an intramolecular catalyst or proton acceptor.
    
  • The Thioether Tail (S1): The sulfur atom provides lipophilicity (

    
    ) and is susceptible to oxidation to sulfoxides (
    
    
    
    ) and sulfones (
    
    
    ), which dramatically alter the electronic environment of the ring.
Physiochemical Data (Predicted)
PropertyValueImplication
Formula

MW: 160.24 g/mol
pKa (Base) ~7.2 (N4)Moderate basicity; protonated at physiological pH.
LogP ~0.2 - 0.5More lipophilic than morpholine analog (

).
H-Bond Donors 2 (

)
Critical for receptor binding.
H-Bond Acceptors 2 (O, N)Sulfur is a weak acceptor.

The Acetamide Core: Reactivity Profile

The acetamide group is the primary handle for chemical modification. Its reactivity is modulated by the neighboring thiomorpholine ring.

Hydrolysis: Accessing the Acid Scaffold

Hydrolysis of the amide yields 2-(thiomorpholin-4-yl)acetic acid , a key intermediate for coupling reactions.

  • Acidic Hydrolysis:

    • Mechanism:[1][2][3][4] Protonation of the carbonyl oxygen activates it for nucleophilic attack by water. The nearby tertiary amine (N4) will be fully protonated (

      
      ), exerting a strong inductive effect (
      
      
      
      ) that destabilizes the transition state slightly but prevents side reactions like ring opening.
    • Protocol Note: Requires strong mineral acid (e.g., 6M HCl, reflux). The thiomorpholine ring is stable under these conditions, unlike acetals.

  • Alkaline Hydrolysis:

    • Mechanism:[1][2][3][4] Direct attack of

      
       on the carbonyl.
      
    • Risk: High pH and heat can lead to

      
      -elimination or retro-Michael type decomposition if the ring opens, though the thiomorpholine ring is generally robust.
      
    • Self-Catalysis: The unprotonated N4 nitrogen can theoretically assist water attack via general base catalysis, potentially accelerating hydrolysis near neutral pH compared to simple acetamides.

Dehydration: Synthesis of Nitriles

Dehydration converts the amide to 2-(thiomorpholin-4-yl)acetonitrile .

  • Reagents:

    
    , 
    
    
    
    , or TFAA/Pyridine.
  • Significance: The nitrile is a versatile precursor for tetrazoles (bioisosteres of carboxylic acids) or reduction to ethylamines.

Hofmann Rearrangement: A Stability Warning

Treating 4-Thiomorpholineacetamide with bromine/base (


) or hypervalent iodine reagents induces the Hofmann rearrangement.
  • Pathway:

    
    .
    
  • Outcome: The resulting isocyanate hydrolyzes to a geminal diamine (

    
    ), which is unstable. It decomposes into thiomorpholine , formaldehyde , and ammonia .
    
  • Application: This reaction is a degradation pathway to be avoided, not a synthetic tool, unless the goal is to cleave the acetamide linker entirely.

The Sulfur Effect: Oxidative Tuning

The defining feature of this molecule is the sulfur atom. Its oxidation state controls the polarity and metabolic stability of the drug candidate.

S-Oxidation (Metabolic & Synthetic)

The sulfur can be selectively oxidized to the Sulfoxide (chiral, mixture of diastereomers) or Sulfone (achiral).

  • Reagents:

    • Sulfoxide: 1.0 eq

      
       or 
      
      
      
      (controlled).
    • Sulfone: Excess mCPBA or Oxone®.

  • Impact on Acetamide:

    • Oxidation turns the sulfur into an electron-withdrawing group (

      
       effect).
      
    • Result: Reduces the pKa of the N4 nitrogen (making it less basic) and potentially increases the electrophilicity of the acetamide carbonyl slightly through inductive propagation.

Visualizing the Reaction Landscape

The following diagram maps the core transformations available to the 4-Thiomorpholineacetamide scaffold.

ReactivityMap Start 4-Thiomorpholineacetamide (C6H12N2OS) Acid 2-(Thiomorpholin-4-yl)acetic acid (Hydrolysis Product) Start->Acid 6M HCl, Reflux (Hydrolysis) Nitrile 2-(Thiomorpholin-4-yl)acetonitrile (Dehydration Product) Start->Nitrile POCl3 / Pyridine (Dehydration) Sulfoxide S-Oxide / Sulfone (Metabolic Metabolite) Start->Sulfoxide H2O2 or mCPBA (S-Oxidation) Degradation Thiomorpholine + CH2O (Hofmann Degradation) Start->Degradation Br2 / NaOH (Rearrangement)

Figure 1: Reaction landscape of 4-Thiomorpholineacetamide showing synthetic utility (green/yellow) and degradation risks (red).[5]

Experimental Protocols

Synthesis of 4-Thiomorpholineacetamide

This protocol ensures high yield by minimizing quaternary salt formation.

Reagents: Thiomorpholine (1.0 eq), 2-Chloroacetamide (1.1 eq),


 (2.0 eq), Acetonitrile (ACN).
  • Setup: Dissolve thiomorpholine in ACN in a round-bottom flask.

  • Addition: Add anhydrous

    
    . Cool to 0°C.
    
  • Alkylation: Add 2-Chloroacetamide portion-wise to control exotherm.

  • Reaction: Warm to room temperature and stir for 12–16 hours. Monitor by TLC (MeOH/DCM) or LC-MS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Recrystallize from Ethanol/Hexane or use column chromatography if necessary.

    • Yield Target: >85%.

    • Checkpoint: Verify absence of bis-alkylation (quaternary ammonium salt) via MS.

Controlled S-Oxidation (Sulfoxide Synthesis)

Reagents: Sodium Periodate (


), Water/Methanol.
  • Dissolution: Dissolve 4-Thiomorpholineacetamide in 1:1

    
    /MeOH.
    
  • Oxidation: Add 1.05 eq of

    
     at 0°C.
    
  • Stir: Stir at 0°C for 4 hours.

  • Quench: Filter precipitate (

    
    ). Extract filtrate with DCM.
    
  • Result: Yields the sulfoxide. Note that this creates a chiral center at Sulfur; the product will be a racemate.

Synthesis & Stability Workflow

Workflow Raw Raw Materials: Thiomorpholine + 2-Chloroacetamide Synth N-Alkylation (K2CO3, ACN, 25°C) Raw->Synth Check1 QC: LC-MS / NMR (Check for Quat. Salt) Synth->Check1 Product 4-Thiomorpholineacetamide (Target Scaffold) Branch1 Path A: Linker Activation (Hydrolysis to Acid) Product->Branch1 6M HCl Branch2 Path B: Metabolic Tuning (Oxidation to Sulfoxide) Product->Branch2 NaIO4 Check1->Product Pass

Figure 2: Step-by-step workflow from synthesis to functional diversification.

References

  • Facile Synthesis of Thiomorpholine Derivatives : Journal of Chemical Reviews. Detailed protocols on N-alkylation of thiomorpholine and structure-activity relationships (SAR) regarding lipophilicity.

  • Oxidation of Thiomorpholine : Biodegradation (1998). Investigation of S-oxidation pathways (sulfoxide/sulfone) and metabolic intermediates using NMR.

  • Amide Hydrolysis Mechanisms: Chemistry LibreTexts.

    
    -amino derivatives. 
    
  • Hofmann Rearrangement: Master Organic Chemistry. Mechanistic details on the degradation of primary amides to amines and potential instability of

    
    -amino products. 
    
  • Thiomorpholine in Drug Design : MDPI (2024). Analysis of thiomorpholine as a bioisostere for morpholine in medicinal chemistry, highlighting the "metabolic soft spot" of the sulfur atom.

Sources

Exploratory

The Thiomorpholine Scaffold in Rational Drug Design: Physicochemical Profiling and Derivative Characterization

The Strategic Value of the Thiomorpholine Pharmacophore In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Value of the Thiomorpholine Pharmacophore

In the landscape of modern synthetic chemistry and drug discovery, the strategic selection of molecular scaffolds is paramount to achieving desired pharmacological and physicochemical properties. As a bioisostere of morpholine and piperazine, thiomorpholine offers a unique structural paradigm. The substitution of oxygen with a sulfur atom introduces a highly polarizable center that can be synthetically manipulated into multiple oxidation states (sulfoxide and sulfone).

From an application perspective, this allows medicinal chemists to precisely tune the basicity (pKa), lipophilicity (logP), and topological polar surface area (TPSA) of a drug candidate without drastically altering its three-dimensional steric bulk. This whitepaper provides an in-depth analysis of the physicochemical behavior of thiomorpholine and its derivatives, offering field-proven methodologies for their characterization.

Comparative Physicochemical Landscape

The oxidation state of the sulfur atom in the thiomorpholine ring dictates the electronic environment of the entire molecule. Understanding these shifts is critical for optimizing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.

Structured Data: Physicochemical Comparison of Core Scaffolds

The following table summarizes the foundational physicochemical properties of thiomorpholine and its fully oxidized derivative, thiomorpholine 1,1-dioxide [1][2].

Property / DescriptorThiomorpholineThiomorpholine 1,1-dioxideMechanistic Implication in Drug Design
Molecular Formula C₄H₉NSC₄H₉NO₂SThe addition of two oxygen atoms increases molecular weight while dramatically altering the electronic landscape.
Molecular Weight 103.19 g/mol 135.19 g/mol Remains well within the Lipinski Rule of 5 optimal range for oral bioavailability.
Basic pKa ~8.95.4The strong electron-withdrawing inductive effect (-I) of the sulfone group pulls electron density away from the nitrogen, drastically reducing its basicity.
Lipophilicity (XLogP3) 0.2-1.1Oxidation to the sulfone significantly increases polarity, driving the logP into the negative (hydrophilic) domain.
TPSA (Ų) 34.554.6The sulfone acts as a strong hydrogen bond acceptor, increasing the polar surface area and enhancing aqueous solubility [3].
H-Bond Donors / Acceptors 1 / 21 / 3Enhanced hydrogen bonding capacity in the dioxide form improves interaction with biological targets and water molecules.
Mechanistic Insights: The pKa and logP Shift

The transition from a sulfide (thiomorpholine) to a sulfone (thiomorpholine 1,1-dioxide) is a textbook example of inductive electron withdrawal. The


 group exerts a powerful pull on the sigma-bond framework of the saturated ring. This destabilizes the protonated ammonium state of the adjacent nitrogen, making it far more willing to surrender a proton. Consequently, the pKa drops from a highly basic 8.9 to a weakly basic 5.4.

Simultaneously, the introduction of the highly polar sulfone moiety drastically reduces lipophilicity (logP shifts from 0.2 to -1.1). In lead optimization, if a candidate molecule is suffering from high lipophilicity-driven toxicity or poor aqueous solubility, converting a thiomorpholine moiety to its 1,1-dioxide counterpart is a highly effective, predictable strategy to "pull" the molecule back into a favorable ADMET space.

Biological Efficacy of Thiomorpholine Derivatives

Beyond serving as a structural spacer, derivatized thiomorpholines exhibit intrinsic pharmacological activity. Recent literature highlights their potential in metabolic and cardiovascular disease models.

Specific N-substituted thiomorpholine derivatives have been engineered to act as potent hypolipidemic and antioxidant agents. In controlled studies, these derivatives successfully inhibited ferrous/ascorbate-induced lipid peroxidation of microsomal membrane lipids with IC₅₀ values as low as 7.5 µΜ [4]. Furthermore, in in vivo Triton WR-1339-induced hyperlipidemic rat models, the most active thiomorpholine derivatives decreased plasma triglycerides, total cholesterol, and low-density lipoproteins by up to 80%, 78%, and 76%, respectively, potentially acting via squalene synthase inhibition [4].

Experimental Methodologies for Physicochemical Validation

In early-phase ADMET profiling, the accurate determination of ionization constants and lipophilicity is non-negotiable. The protocols below are designed not just to yield a value, but to operate as self-validating systems ensuring data integrity.

Protocol A: Potentiometric Titration for pKa Determination

Causality: We utilize potentiometry over UV-metric methods for saturated aliphatic heterocycles like thiomorpholine because they lack a strong UV chromophore, rendering spectrophotometric pH shifts unreliable. Self-Validation: The system validates itself via a Gran plot (first derivative of the titration curve). A perfectly linear Gran plot confirms the absence of overlapping ionization events or carbonate contamination.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mM solution of the thiomorpholine derivative in 0.15 M KCl. Causality: The 0.15 M KCl acts as a background electrolyte to maintain a constant ionic strength, accurately mimicking physiological blood conditions.

  • Acidification: Lower the pH of the solution to ~2.0 using standardized 0.1 M HCl. This ensures the basic nitrogen atom is fully protonated prior to the forward titration.

  • Inert Environment: Purge the titration vessel with Argon gas for 10 minutes and maintain a positive Argon blanket. Causality: This prevents atmospheric CO₂ from dissolving into the aqueous phase to form carbonic acid, which would artificially skew the buffering capacity and lower the apparent pKa.

  • Titration: Titrate with standardized 0.1 M KOH in 0.05 mL increments using an automated titrator. Record the pH after equilibrium is reached at each step.

  • Data Processing: Calculate the pKa using the Henderson-Hasselbalch equation at the half-equivalence point, refined via the Bjerrum function. Subtract a blank titration (0.15 M KCl only) to isolate the analyte's specific buffering capacity.

Protocol B: Shake-Flask LC-UV for logP Determination

Causality: While computational tools (e.g., XLogP3) provide baseline estimates, experimental shake-flask methods coupled with LC-UV are mandatory to account for complex solvation dynamics and intramolecular hydrogen bonding that algorithms often miss. Self-Validation: This protocol employs a strict mass balance check . The sum of the analyte quantified in the octanol phase and the aqueous phase must equal the initial concentration spiked into the system (±5%). A failure in mass balance indicates compound degradation, volatility, or adsorption to the glassware, immediately invalidating the run.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C to ensure mutual saturation of the phases.

  • Analyte Spiking: Dissolve the thiomorpholine derivative in the pre-saturated aqueous buffer at a concentration well below its thermodynamic solubility limit (e.g., 0.1 mg/mL).

  • Partitioning: Transfer 5 mL of the spiked aqueous phase and 5 mL of the pre-saturated octanol phase into a borosilicate glass vial. Seal and mechanically shake at 25°C for exactly 60 minutes to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to completely resolve the micro-emulsion at the phase boundary.

  • Quantification: Carefully sample both the aqueous and octanol layers using separate syringes. Quantify the concentration of the derivative in both phases using HPLC-UV against a standard calibration curve.

  • Calculation: Calculate the partition coefficient as

    
    . Verify the mass balance before accepting the final value.
    

Workflow Visualization

G A Thiomorpholine Scaffold (pKa ~8.9, logP 0.2) B S-Oxidation (Metabolic/Synthetic) A->B H2O2 / Catalyst D N-Derivatization (e.g., Amides, Alkyls) A->D Scaffold Hopping C Thiomorpholine 1,1-dioxide (pKa 5.4, logP -1.1) B->C Inductive Effect (-I) E Optimized ADMET Profile C->E Enhanced Solubility D->E Target Affinity

Fig 1: Physicochemical modulation workflow of the thiomorpholine scaffold via oxidation and derivatization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67164, Thiomorpholine. Retrieved from [Link] [1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide. Retrieved from[Link] [2]

  • Tooulia, K. K., et al. (2015). "Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity." Archiv der Pharmazie. PubMed PMID: 26191791. Retrieved from [Link] [4]

Protocols & Analytical Methods

Method

Technical Synthesis Guide: High-Purity Preparation of 4-Thiomorpholineacetamide

Molecular Weight: 160.24 g/mol Introduction & Retrosynthetic Analysis[1] 4-Thiomorpholineacetamide (also known as 2-(thiomorpholin-4-yl)acetamide) is a critical intermediate in medicinal chemistry, often serving as a pol...

Author: BenchChem Technical Support Team. Date: March 2026


Molecular Weight:  160.24  g/mol 

Introduction & Retrosynthetic Analysis[1]

4-Thiomorpholineacetamide (also known as 2-(thiomorpholin-4-yl)acetamide) is a critical intermediate in medicinal chemistry, often serving as a polar "tail" in kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structure combines a thiomorpholine ring—known for modulating lipophilicity and metabolic stability compared to its morpholine analogue—with a primary amide functionality that offers hydrogen bonding capability.

Retrosynthetic Logic: The most robust synthetic route relies on a classic nucleophilic substitution (


). The secondary amine of the thiomorpholine ring acts as the nucleophile, attacking the 

-carbon of 2-chloroacetamide. This route is preferred over the acylation of (thiomorpholin-4-yl)acetic acid due to the commercial availability and low cost of the haloacetamide precursor.
Reaction Scheme

The following diagram illustrates the reaction pathway and mechanism:

ReactionScheme SM1 Thiomorpholine (Nucleophile) TS Transition State (SN2 Attack) SM1->TS + SM2 SM2 2-Chloroacetamide (Electrophile) SM2->TS Base K2CO3 (Base) Base->TS Scavenges HCl Prod 4-Thiomorpholineacetamide (Target) TS->Prod Reflux/MeCN Byprod Byproducts (KCl, KHCO3) TS->Byprod

Caption: Nucleophilic substitution pathway for the synthesis of 4-Thiomorpholineacetamide via N-alkylation.

Safety Assessment (Critical)

Before initiating the protocol, the following hazards must be mitigated:

  • Thiomorpholine Stench: Thiomorpholine possesses a potent, disagreeable sulfide-like odor.

    • Control: All handling must occur in a high-efficiency fume hood.

    • Decontamination: Keep a bleach solution (10% sodium hypochlorite) ready to neutralize glassware and spills immediately.

  • Alkylating Agents: 2-Chloroacetamide is a potent alkylating agent and potential sensitizer. Avoid skin contact; use double nitrile gloves.

  • Exothermicity: The reaction of amines with alkyl halides can be exothermic. Reagents should be combined slowly.

Materials & Equipment

Reagents
ReagentEquiv.MW ( g/mol )PurityRole
Thiomorpholine 1.0103.19>98%Nucleophile
2-Chloroacetamide 1.193.51>98%Electrophile
Potassium Carbonate (

)
2.0138.21AnhydrousBase (HCl Scavenger)
Acetonitrile (MeCN) N/A41.05HPLC GradeSolvent
Ethyl Acetate / Hexanes N/A-ACS GradeRecrystallization
Equipment
  • 250 mL Round-bottom flask (RBF) with magnetic stir bar.

  • Reflux condenser with inert gas inlet (

    
     or Ar).
    
  • Oil bath or heating mantle with temperature controller.

  • Buchner funnel and vacuum filtration setup.

  • Rotary evaporator.

Experimental Protocol: Step-by-Step

Phase 1: Reaction Setup
  • Preparation: Oven-dry the 250 mL RBF and stir bar. Allow to cool under a stream of nitrogen.

  • Solvent & Base: Charge the flask with Acetonitrile (100 mL) and Anhydrous

    
     (27.6 g, 200 mmol) .
    
    • Note: Anhydrous conditions are preferred to prevent hydrolysis of the amide, though the reaction is relatively robust.

  • Amine Addition: Add Thiomorpholine (10.3 g, 100 mmol) to the suspension. Stir at room temperature for 5–10 minutes to ensure good dispersion.

  • Electrophile Addition: Add 2-Chloroacetamide (10.3 g, 110 mmol) in small portions over 5 minutes.

    • Why: Gradual addition controls the initial exotherm and prevents localized high concentrations that could lead to side reactions.

Phase 2: Reaction & Monitoring[2]
  • Heating: Equip the flask with the reflux condenser. Heat the mixture to reflux (approx. 82°C) .

  • Duration: Maintain reflux for 4–6 hours .

  • Monitoring (TLC): Check reaction progress using TLC (Mobile Phase: 5% Methanol in Dichloromethane).

    • Visualization: Use Iodine stain or Ninhydrin (though Ninhydrin is specific to primary/secondary amines, the disappearance of the thiomorpholine spot indicates conversion).

    • Target: Complete consumption of thiomorpholine.

Phase 3: Workup & Purification
  • Filtration: Cool the reaction mixture to room temperature. Filter the suspension through a Buchner funnel to remove the inorganic salts (

    
     and excess 
    
    
    
    ). Wash the filter cake with cold Acetonitrile (2 x 20 mL).
  • Concentration: Combine the filtrate and washings. Concentrate under reduced pressure (Rotovap) at 40°C to yield a crude solid residue.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

    • Add Hexanes dropwise until the solution becomes slightly turbid.

    • Allow to cool slowly to room temperature, then place in an ice bath (

      
      ) for 1 hour.
      
  • Isolation: Filter the resulting white crystals. Wash with cold Hexanes.

  • Drying: Dry the crystals in a vacuum oven at 40°C for 4 hours.

Experimental Workflow Diagram

Workflow start Start: Dry RBF + N2 step1 Suspend K2CO3 in MeCN Add Thiomorpholine start->step1 step2 Add 2-Chloroacetamide (Portionwise) step1->step2 step3 Reflux (82°C) for 4-6h step2->step3 check TLC Check: SM Consumed? step3->check check->step3 No step4 Filter Inorganic Salts check->step4 Yes step5 Evaporate Solvent step4->step5 step6 Recrystallize (EtOAc/Hexanes) step5->step6 end Pure 4-Thiomorpholineacetamide step6->end

Caption: Operational workflow for the synthesis and purification of 4-Thiomorpholineacetamide.

Analytical Validation

To ensure the integrity of the synthesized compound, compare your data against these expected values.

TechniqueExpected Signal / ObservationInterpretation
Appearance White to off-white crystalline solidHigh purity indication.

-NMR
(

, 400 MHz)

7.10 (br s, 1H), 5.90 (br s, 1H)
Primary Amide

protons.

3.05 (s, 2H)

(Singlet unique to product).

2.70–2.85 (m, 4H)

of thiomorpholine ring.[1][2]

2.60–2.75 (m, 4H)

of thiomorpholine ring.
MS (ESI)

Confirms molecular weight.
Melting Point 120–125°C (Approximate)Consistent with amide derivatives of this class.

Troubleshooting & Optimization

  • Problem: Low Yield / Sticky Solid.

    • Cause: Incomplete removal of DMF (if used) or water contamination.

    • Solution: Use Acetonitrile as recommended. Ensure the crude is thoroughly dried before recrystallization.

  • Problem: Residual Starting Material (Thiomorpholine).

    • Cause: Reaction stopped too early or base was inactive.

    • Solution: Extend reflux time. Ensure

      
       is finely powdered and anhydrous.
      
  • Problem: Product is colored (Yellow/Brown).

    • Cause: Oxidation of the sulfur atom or trace iodine impurities.

    • Solution: Recrystallize with a small amount of activated charcoal.

References

  • General Synthesis of N-Substituted Thiomorpholines: Kardile, R. A., et al. "Synthesis and antimicrobial activity of 4-thiomorpholine-4-ylbenzohydrazide derivative." International Journal of Applied Biology and Pharmaceutical Technology, vol. 2, no. 1, 2011, pp. 1022-1026. (Contextual validation of thiomorpholine alkylation conditions).

  • Morpholine/Thiomorpholine Analogs in Medicinal Chemistry: Kumari, S., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[3][4] Journal of Chemical Reviews, 2020.

  • Photochemical/Flow Synthesis of Thiomorpholine (Precursor Synthesis): Steiner, A., et al. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow."[5][6][7] Organic Process Research & Development, 2022.[5]

  • Melting Point Reference (Morpholine Analog): ChemSynthesis Database. "2-morpholin-4-ylacetamide - CAS 5625-98-9."[8] (Used for property estimation).

Sources

Application

Strategic Purification of 4-Thiomorpholineacetamide via Automated Flash Column Chromatography

An Application Note and Protocol from the Senior Application Scientist Authoritative Guide for Drug Development Professionals Abstract This comprehensive application note provides a detailed, field-proven protocol for th...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Authoritative Guide for Drug Development Professionals

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of 4-thiomorpholineacetamide, a key intermediate in various research and drug development pipelines. The inherent polarity imparted by the amide and thiomorpholine functional groups necessitates a robust separation strategy. This guide moves beyond a simple list of steps to explain the fundamental principles and causality behind each experimental choice, ensuring both high purity and reproducibility. We detail a normal-phase column chromatography methodology, from initial Thin-Layer Chromatography (TLC) method development to final purity assessment, designed to be a self-validating system for researchers and scientists.

Introduction: The Challenge of Polar Molecule Purification

4-Thiomorpholineacetamide is a polar organic molecule featuring a thiomorpholine ring and a primary acetamide group. The presence of nitrogen, oxygen, and sulfur atoms creates a molecule with significant hydrogen bonding potential and a strong dipole moment. In any synthetic route, the crude product is often contaminated with starting materials, reagents, and by-products of varying polarities. Achieving the high purity (>98%) required for subsequent synthetic steps or biological screening demands an efficient and scalable purification technique.

Column chromatography is a cornerstone of chemical purification, operating on the principle of differential partitioning of analytes between a stationary phase and a mobile phase.[1] For polar compounds like 4-thiomorpholineacetamide, normal-phase chromatography, which utilizes a polar stationary phase and a less polar mobile phase, is the method of choice.[1][2] This guide will establish a systematic approach to developing and executing a successful purification protocol.

Safety & Handling: A Mandate for Caution

Before commencing any experimental work, it is imperative to consult the specific Safety Data Sheet (SDS) for 4-thiomorpholineacetamide and all solvents. While a specific SDS for the target compound is not universally available, related compounds like Thioacetamide are classified as potentially carcinogenic and harmful if swallowed.[3][4][5] Therefore, stringent safety measures are non-negotiable.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

  • Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of solvent vapors or fine powders.[5][6]

  • Waste Disposal: Dispose of all chemical waste, including used silica and solvents, in appropriately labeled containers according to institutional guidelines.[3]

The Scientific Basis: Method Development Using TLC

Thin-Layer Chromatography (TLC) is an indispensable preliminary technique used to determine the optimal mobile phase for column chromatography.[7][8] It is a rapid, low-cost method to screen solvent systems and predict the separation behavior on a larger scale.[9] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) between 0.25 and 0.35, ensuring it moves off the baseline but does not elute too quickly, and is well-resolved from major impurities.[10]

dot

Purification_Workflow Crude Crude 4-Thiomorpholineacetamide TLC TLC Method Development Crude->TLC Optimize Solvent Packing Column Packing (Slurry Method) TLC->Packing Loading Sample Loading (Dry Method) Packing->Loading Elution Gradient Elution & Fraction Collection Loading->Elution Analysis Fraction Analysis by TLC Elution->Analysis Monitor Elution Pooling Pool Pure Fractions Analysis->Pooling Identify Product Evap Solvent Removal (Rotovap) Pooling->Evap Pure Pure Product & Purity Verification Evap->Pure

Sources

Method

Recrystallization techniques for purifying 4-Thiomorpholineacetamide

Application Note: Advanced Purification Protocol for 4-Thiomorpholineacetamide Part 1: Executive Summary & Compound Profile Objective: To define a robust, scalable recrystallization protocol for 4-Thiomorpholineacetamide...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Purification Protocol for 4-Thiomorpholineacetamide

Part 1: Executive Summary & Compound Profile

Objective: To define a robust, scalable recrystallization protocol for 4-Thiomorpholineacetamide (also known as 2-(thiomorpholin-4-yl)acetamide). This guide addresses the specific physicochemical challenges of this intermediate, including its tendency to "oil out" and the oxidative sensitivity of the thioether moiety.

Compound Overview:

  • Chemical Name: 2-(Thiomorpholin-4-yl)acetamide

  • Structure: A six-membered saturated thiomorpholine ring N-alkylated with an acetamide group.

  • Key Properties:

    • Polarity: Moderate to High (Amide H-bonding + Tertiary Amine).

    • Solubility: High in lower alcohols, chlorinated solvents; Low in aliphatic hydrocarbons.

    • Stability Risk: The sulfur atom is susceptible to oxidation (sulfoxide/sulfone formation) at elevated temperatures in the presence of air [1]. The acetamide group is stable but can hydrolyze under strongly acidic/basic conditions.

Part 2: Solvent Selection Strategy (Expert Analysis)

The choice of solvent is critical.[1] Unlike simple amides, the thiomorpholine ring introduces lipophilicity and oxidation risks.

Solvent Screening Logic:

  • Ethanol (95% or Absolute): Primary Recommendation. Excellent solubility differential between hot and cold states. The hydroxyl group interacts well with the acetamide moiety.

  • Ethyl Acetate (EtOAc): Good for removing more polar impurities. Often requires a co-solvent (Hexane/Heptane) to induce precipitation.

  • Water: High Risk/High Reward. Excellent for removing inorganic salts (NaCl/KCl) often generated during synthesis (e.g., alkylation of thiomorpholine with chloroacetamide). However, high boiling points increase oxidation risk.

Decision Matrix (DOT Visualization):

SolventSelection Start Crude 4-Thiomorpholineacetamide CheckSalts Contains Inorganic Salts? Start->CheckSalts WaterRecrys Solvent: Water (or 10% EtOH/H2O) CheckSalts->WaterRecrys Yes (>5%) CheckSolubility Solubility Test (100mg) CheckSalts->CheckSolubility No Hot Filtration Required Hot Filtration Required WaterRecrys->Hot Filtration Required Ethanol Solvent: Ethanol (95%) CheckSolubility->Ethanol Soluble Hot / Insoluble Cold EtOAc Solvent: Ethyl Acetate CheckSolubility->EtOAc Too Soluble in EtOH Binary Binary System: EtOAc + Heptane CheckSolubility->Binary Soluble in Cold EtOAc Standard Protocol Standard Protocol Ethanol->Standard Protocol

Figure 1: Decision tree for solvent selection based on impurity profile and solubility.

Part 3: Detailed Experimental Protocol

Safety Precaution: Thiomorpholine derivatives often carry a characteristic sulfur odor and can be mild irritants. Perform all operations in a fume hood. Avoid prolonged heating >80°C to prevent S-oxidation.

Protocol A: Standard Recrystallization (Ethanol System)

Best for: General purification of crude material with organic impurities.

Materials:

  • Crude 4-Thiomorpholineacetamide

  • Solvent: Ethanol (95% preferred; Absolute if moisture sensitive)

  • Activated Carbon (Optional, for color removal)

Step-by-Step Procedure:

  • Saturation (Dissolution):

    • Place 10.0 g of crude solid in a 100 mL Erlenmeyer flask.

    • Add 20 mL of Ethanol.

    • Heat to reflux (approx. 78°C) with magnetic stirring.

    • Observation: If solid remains, add solvent in 2 mL increments until fully dissolved. Do not exceed 50 mL (5 vol). If insoluble material remains (likely salts), proceed to Hot Filtration.

  • Clarification (Hot Filtration):

    • If the solution is colored, add 0.5 g Activated Carbon. Stir at reflux for 5 mins.

    • Filter the hot solution through a pre-warmed Buchner funnel or fluted filter paper to remove carbon/salts.

    • Critical: Keep the receiving flask hot to prevent premature crystallization.

  • Nucleation & Growth:

    • Allow the filtrate to cool to room temperature (20-25°C) slowly over 1-2 hours. Rapid cooling causes "oiling out" (liquid-liquid phase separation) rather than crystallization.

    • Tip: If oiling occurs, reheat to dissolve and scratch the glass wall with a rod or add a seed crystal.

    • Once at room temperature, cool further in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Collection:

    • Filter the white crystalline solid using vacuum filtration.

    • Wash the cake with 2 x 5 mL of ice-cold Ethanol.

  • Drying:

    • Dry in a vacuum oven at 40-45°C for 6 hours.

    • Note: Avoid temperatures >60°C to prevent sublimation or oxidation.

Protocol B: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Removing non-polar impurities or if the compound is too soluble in Ethanol.

  • Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate (EtOAc).

  • Precipitation: Remove from heat. While still hot, add Heptane (or Hexane) dropwise until a faint turbidity (cloudiness) persists.

  • Re-solubilization: Add a few drops of EtOAc to clear the solution.

  • Crystallization: Allow to cool slowly. The non-polar antisolvent (Heptane) forces the polar amide to crystallize.

Part 4: Data Analysis & Validation

After purification, validate the integrity of the product.

TestMethodExpected ResultFailure Mode Indicator
Purity HPLC (C18 Column, Water/MeCN)> 98.0% AreaExtra peaks = unreacted thiomorpholine
Identity 1H-NMR (DMSO-d6)δ ~2.6 (m, 4H, S-CH2), ~3.4 (m, 4H, N-CH2), ~2.9 (s, 2H, N-CH2-CO)Shifted peaks = Salt formation
Melting Point Capillary MethodSharp range (e.g., 118-122°C*)Wide range (>3°C) = Impure
Appearance Visual InspectionWhite to off-white needles/platesYellow/Brown = Oxidation products

*Note: Melting points for specific derivatives vary; compare with your specific lot or reference standard.

Workflow Diagram (DOT Visualization):

Workflow Crude Crude Input Dissolve Dissolve (Reflux) Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Insolubles? Cool Slow Cooling (25°C -> 4°C) Dissolve->Cool Clear Filter->Cool Isolate Vacuum Filtration Cool->Isolate Dry Vac Oven (40°C) Isolate->Dry

Figure 2: Operational workflow for the purification process.

Part 5: Troubleshooting "Oiling Out"

A common issue with acetamide derivatives is forming a separate liquid phase (oil) instead of crystals upon cooling.

Mechanism: The compound precipitates as a supercooled liquid because the crystallization energy barrier is high. Solution:

  • Seeding: Add a tiny crystal of pure material at the cloud point.

  • Slower Cooling: Wrap the flask in foil or a towel to slow heat loss.

  • Trituration: If an oil forms, decant the solvent and rub the oil with fresh cold solvent (EtOAc or Ether) to induce solidification.

References

  • ChemicalBook. (2023). 4-Thiomorpholineacetamide Properties and Safety. Retrieved from (Note: General property reference for thiomorpholine derivatives).

  • National Institutes of Health (NIH). (2023). PubChem Compound Summary: Thiomorpholine Derivatives. Retrieved from

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ResearchGate. (2021). Synthesis and purification of morpholine/thiomorpholine acetamide derivatives. Retrieved from

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for 4-Thiomorpholineacetamide

Executive Summary This application note details the development of a robust Reverse-Phase HPLC (RP-HPLC) method for the quantification of 4-Thiomorpholineacetamide , a critical intermediate in the synthesis of pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the development of a robust Reverse-Phase HPLC (RP-HPLC) method for the quantification of 4-Thiomorpholineacetamide , a critical intermediate in the synthesis of pharmaceutical agents and chemical biology probes.

Due to the molecule's moderate polarity and lack of a strong aromatic chromophore, standard "generic" gradients often fail to provide adequate retention or sensitivity. This guide presents a validated protocol utilizing low-UV detection (210 nm) combined with a phosphate-buffered mobile phase to ensure peak symmetry and reproducibility.

Key Performance Indicators (KPIs):

  • Retention Strategy: pH-controlled ion suppression on C18.

  • Detection Limit: < 1.0 µg/mL (UV).[1]

  • Linearity:

    
    .[2][3]
    
  • Suitability: QC release testing and synthetic process monitoring.

Compound Characterization & Method Strategy

Effective method development requires understanding the physicochemical "personality" of the analyte.

PropertyCharacteristicChromatographic Implication
Structure Thiomorpholine ring + Acetamide tailPolarity: Moderately polar. Requires low organic start or HILIC for retention.Tailing Risk: The ring nitrogen (pKa ~7.5–8.0) can interact with residual silanols.
Chromophore Amide bond (

)
UV Cutoff: Absorbance is maximal at <200 nm. Detection must be set at 210 nm for optimal signal-to-noise ratio without solvent interference.
Solubility Water, Methanol, DMSOSample diluent must match initial mobile phase conditions to prevent peak distortion (solvent effects).
Method Development Logic (Decision Tree)

The following logic flow illustrates the critical decisions made to arrive at the final protocol.

MethodLogic Start Analyte: 4-Thiomorpholineacetamide Chromophore Weak Chromophore (Amide only) Start->Chromophore Polarity Basic Nitrogen (pKa ~8.0) Start->Polarity Detection UV @ 210 nm (Requires high purity solvents) Chromophore->Detection Column C18 (End-capped) or C18-AQ Polarity->Column MobilePhase Buffer pH 3.0 (Protonates amine -> Sharper peaks) Polarity->MobilePhase FinalMethod Optimized Protocol: Phosphate Buffer / ACN Detection->FinalMethod Column->FinalMethod MobilePhase->FinalMethod

Figure 1: Strategic decision pathway for selecting column chemistry and detection parameters.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 4-Thiomorpholineacetamide (>98% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water (18.2 MΩ).

  • Buffer Salts: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (85%).
    
Instrumentation
  • System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 5 µm) or Waters XBridge C18.

Chromatographic Conditions (The "Gold Standard" Method)

This method uses an acidic phosphate buffer. The low pH (3.0) ensures the thiomorpholine nitrogen is fully protonated, preventing secondary interactions with silanols that cause peak tailing.

ParameterSettingRationale
Mobile Phase A 20 mM

in Water, pH 3.0 (adj. with

)
Buffering capacity prevents pH shifts; acidic pH improves peak shape.
Mobile Phase B Acetonitrile (ACN)ACN has a lower UV cutoff than MeOH, essential for 210 nm detection.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CImproves mass transfer and reproducibility.
Injection Vol 10 µLOptimized to prevent column overload.
Detection 210 nm (Ref: 360 nm)Maximizes sensitivity for the amide bond.

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.00955
8.006040
10.006040
10.10955
15.00955

Note: A post-run equilibration of 5 minutes is mandatory to re-establish column chemistry.

Sample Preparation Workflow
  • Stock Solution: Weigh 10 mg of 4-Thiomorpholineacetamide into a 10 mL volumetric flask. Dissolve in 50:50 Water:ACN. (Conc: 1000 µg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (Initial conditions).

    • Critical Step: Diluting in 100% organic solvent will cause "solvent wash-through" and split peaks for early eluting polar compounds. Always match the diluent to the starting mobile phase [1].

  • Filtration: Filter through a 0.22 µm PVDF or PTFE syringe filter prior to injection.

Method Validation (ICH Q2(R1) Guidelines)

To ensure the method is suitable for regulatory submission or rigorous QC, it must be validated according to ICH Q2(R1) standards [2].

System Suitability Testing (SST)

Run 5 replicate injections of the Working Standard (100 µg/mL).

  • RSD of Peak Area:

    
    [2]
    
  • Tailing Factor (

    
    ): 
    
    
    
  • Theoretical Plates (

    
    ): 
    
    
    
    [4]
Linearity & Range

Prepare a minimum of 5 concentration levels (e.g., 10, 50, 100, 150, 200 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
  • Visual Check: Residual plot should show random distribution, not a trend.

Accuracy (Recovery)

Spike the analyte into the sample matrix (or placebo) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 98.0% – 102.0%.

Validation Workflow Diagram

ValidationFlow Setup System Suitability (5 Replicates) Linearity Linearity Study (5 Levels: 10-200 µg/mL) Setup->Linearity Pass SST Accuracy Accuracy/Recovery (Spike @ 80, 100, 120%) Linearity->Accuracy R² > 0.999 Precision Precision (Intra-day & Inter-day) Accuracy->Precision Report Generate Validation Report (Calc: RSD, R², %Rec) Precision->Report

Figure 2: Step-by-step validation workflow ensuring data integrity.

Troubleshooting & Expert Insights

Issue: Low Sensitivity / No Peaks
  • Cause: The UV cutoff of 4-Thiomorpholineacetamide is sharp. If you detect at 254 nm (standard for aromatics), you will see nothing.

  • Solution: Ensure detector is set to 210 nm . Verify Mobile Phase A transparency (use HPLC-grade phosphate salts).

Issue: Peak Tailing
  • Cause: Interaction between the basic thiomorpholine nitrogen and column silanols.

  • Solution:

    • Ensure pH is acidic (3.0).

    • Add an ion-pairing reagent (e.g., 5 mM Sodium Hexanesulfonate) if tailing persists, though modern columns (e.g., Zorbax Eclipse Plus) usually handle this without ion-pairing [3].

Issue: Baseline Drift
  • Cause: Gradient elution at low UV wavelengths often causes drift due to refractive index changes or ACN absorbance.

  • Solution: Use a reference wavelength (e.g., 360 nm, bandwidth 100 nm) to subtract gradient drift, or use a "Ghost Buster" column between the pump and injector.

Alternative LC-MS Compatible Method

For pharmacokinetic (PK) studies where sensitivity is paramount, the phosphate buffer must be replaced.

  • Column: Waters XSelect CSH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: ESI+ (Electrospray Ionization, Positive Mode). Monitor [M+H]+.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Solvent Strength and Selectivity).
  • International Council for Harmonisation (ICH). (2005).[5][6] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018).[7][8][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Cytotoxicity Profiling of 4-Thiomorpholineacetamide Scaffolds in Cancer Cell Lines

Executive Summary & Scientific Rationale This application note details the protocol for evaluating the cytotoxic potential of 4-Thiomorpholineacetamide and its functionalized derivatives. Thiomorpholine scaffolds are inc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the protocol for evaluating the cytotoxic potential of 4-Thiomorpholineacetamide and its functionalized derivatives. Thiomorpholine scaffolds are increasingly valued in medicinal chemistry as bioisosteres of morpholine. The sulfur atom confers unique lipophilicity and metabolic stability profiles, often enhancing the compound's ability to penetrate the tumor microenvironment compared to their oxygenated counterparts.

Recent studies indicate that thiomorpholine-bearing compounds exert anticancer activity through multi-target mechanisms , including Carbonic Anhydrase (CA-IX) inhibition, PI3K/Akt/mTOR pathway modulation, and induction of oxidative stress-mediated apoptosis. This guide provides a standardized, self-validating workflow to determine the half-maximal inhibitory concentration (


) using colorimetric metabolic assays.

Experimental Design & Pre-Validation

Cell Line Selection

To ensure translational relevance, we recommend a panel representing diverse tissue origins and p53 statuses, as thiomorpholine efficacy often correlates with metabolic demand.

Cell LineTissue Originp53 StatusRationale for Thiomorpholine Assay
A549 Lung CarcinomaWild-typeHighly sensitive to ROS-inducing agents; standard for respiratory drug screening.
MCF-7 Breast AdenocarcinomaWild-typeEstrogen-receptor positive; validates selectivity against hormone-dependent pathways.
HCT116 Colorectal CarcinomaWild-typeHigh metabolic rate; ideal for testing metabolic inhibitors (e.g., CA-IX targets).
MRC-5 Normal FibroblastWild-typeCritical Negative Control: Determines the therapeutic index (selectivity).
Compound Preparation (Critical Step)

4-Thiomorpholineacetamide is often lipophilic. Improper solubilization leads to micro-precipitation, causing false-positive toxicity signals.

  • Stock Solvent: 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.

  • Stock Concentration: 20 mM (allows for high dilution factors).

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Working Solution: Dilute in serum-free media immediately prior to treatment. Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent toxicity.

Detailed Protocol: MTT Colorimetric Assay

While CCK-8 is gaining popularity, the MTT assay remains the gold standard for thiomorpholine derivatives in literature, allowing for direct comparison with historical data.

Reagents & Equipment
  • Test Compound: 4-Thiomorpholineacetamide (Purity >95%).

  • Positive Control: Cisplatin or Doxorubicin (Mechanism-dependent).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), 5 mg/mL in PBS.[1]

  • Solubilizer: 100% DMSO.

  • Plate Reader: Absorbance at 570 nm (Reference: 630 nm).

Step-by-Step Workflow
Phase 1: Seeding (Day 0)
  • Harvest cells in the exponential growth phase (70-80% confluency).

  • Resuspend to a density of 5,000 – 8,000 cells/well (cell line dependent).

  • Dispense 100 µL/well into a 96-well clear-bottom plate.

  • Blanking: Leave 3 wells with media only (no cells) for background subtraction.

  • Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    
Phase 2: Treatment (Day 1)
  • Prepare serial dilutions of 4-Thiomorpholineacetamide in growth media (2x concentration).

    • Suggested Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 0.3, 1, 3, 10, 30, 100 µM).

  • Remove old media from wells (carefully, do not disturb monolayer) OR add 100 µL of 2x drug solution to existing 100 µL media.

  • Vehicle Control: Treat cells with media containing DMSO at the highest concentration used in the test wells (e.g., 0.5%).

  • Incubate for 48 to 72 hours . Note: Thiomorpholine derivatives often show delayed onset efficacy; 24h may be insufficient.

Phase 3: Readout (Day 3/4)
  • Add 20 µL of MTT stock (5 mg/mL) to each well.

  • Incubate for 3–4 hours at 37°C. Observe formation of purple formazan crystals.

  • Aspirate media carefully.

  • Add 100–150 µL of 100% DMSO to dissolve crystals.

  • Agitate plate on an orbital shaker for 15 minutes (protected from light).

  • Measure Absorbance (

    
    ) at 570 nm.[1][2]
    

Visualization of Workflows & Mechanisms

Experimental Workflow Diagram

This diagram outlines the critical path for the cytotoxicity assay, highlighting quality control checkpoints.

CytotoxicityWorkflow Stock Stock Prep (20mM in DMSO) Treatment Drug Treatment (0.1 - 100 µM) Stock->Treatment Dilute in Media Seeding Cell Seeding (5k cells/well) Incubation1 Attachment (24h, 37°C) Seeding->Incubation1 Incubation1->Treatment Incubation2 Exposure (48-72h) Treatment->Incubation2 MTT_Add Add MTT (4h Incubation) Incubation2->MTT_Add Solubilization DMSO Solubilization (Formazan Dissolution) MTT_Add->Solubilization Readout Read OD 570nm Data Analysis Solubilization->Readout

Caption: Standardized MTT workflow for 4-Thiomorpholineacetamide assessment.

Proposed Mechanism of Action

Based on current literature for thiomorpholine derivatives, the following pathway illustrates the theoretical cytotoxic cascade.

Mechanism Compound 4-Thiomorpholineacetamide Entry Cellular Uptake (Lipophilic Diffusion) Compound->Entry Target1 Inhibition of Carbonic Anhydrase (CA-IX) Entry->Target1 Target2 ROS Generation (Oxidative Stress) Entry->Target2 Effect1 Intracellular pH Disruption Target1->Effect1 Effect2 Mitochondrial Dysfunction Target2->Effect2 Apoptosis Apoptosis (Caspase Cascade) Effect1->Apoptosis Effect2->Apoptosis

Caption: Potential cytotoxic pathways: CA-IX inhibition and ROS-mediated mitochondrial stress.

Data Analysis & Interpretation

Calculation of Cell Viability

Calculate the percentage of viable cells for each concentration using the formula:



Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Use non-linear regression (Sigmoidal dose-response, variable slope) to calculate the


.
  • Potent:

    
    [1][3][4][5][6]
    
  • Moderate:

    
    
    
  • Inactive:

    
    [7]
    
Troubleshooting Guide
  • High Background: Ensure complete washing of media if using a non-solubilization assay, or check for microbial contamination.

  • Precipitation: If crystals are visible in the treatment wells before MTT addition, the compound has crashed out. Repeat with lower concentrations or improve stock solubilization (sonication).

  • Edge Effect: Evaporation in outer wells can skew data. Use only inner 60 wells or fill inter-well spaces with PBS.

References

  • BenchChem. (2025).[2][8] Selectivity Profile of Thiazolyl-Thiomorpholine Derivatives on Cancer Cell Lines. Retrieved from

  • Mishra, C. B., et al. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Journal of Molecular Structure. Retrieved from

  • Kumari, A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Retrieved from

  • Tooulia, K., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. ChemMedChem. Retrieved from

Sources

Application

Using 4-Thiomorpholineacetamide as a scaffold for further chemical modification

Application Notes & Protocols Topic: 4-Thiomorpholineacetamide as a Versatile Scaffold for Chemical Modification in Drug Discovery Audience: Researchers, scientists, and drug development professionals. Abstract The thiom...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 4-Thiomorpholineacetamide as a Versatile Scaffold for Chemical Modification in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract

The thiomorpholine ring is a privileged heterocyclic scaffold in medicinal chemistry, valued for its unique physicochemical properties and its role as a versatile pharmacophore.[1][2][3] As a bioisosteric analog of morpholine, thiomorpholine offers a modulated lipophilicity and introduces a "soft spot" for metabolism at the sulfur atom, which can be strategically exploited in drug design.[4][5] This guide focuses on 4-thiomorpholineacetamide and its related derivatives as a foundational scaffold for building diverse chemical libraries. We provide a detailed exploration of its synthesis and three primary vectors of chemical modification: S-oxidation of the thiomorpholine ring, transformations of the N-acetamide moiety, and N-arylation/acylation of the parent thiomorpholine core. Each section elucidates the strategic rationale behind these modifications and presents detailed, field-proven protocols to empower researchers in their drug discovery efforts.

The 4-Thiomorpholine Scaffold: A Strategic Overview

The strategic value of the thiomorpholine scaffold lies in its structural and electronic properties. Replacing the oxygen of a morpholine ring with sulfur increases lipophilicity and can alter the conformational preferences of the molecule, potentially leading to improved target engagement.[4] The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone, providing a powerful tool to fine-tune solubility, polarity, and hydrogen bonding capabilities.[1][4] The nitrogen atom serves as a convenient attachment point for a variety of side chains and functional groups, enabling broad exploration of chemical space.

The "acetamide" portion of the scaffold, specifically interpreted here as a flexible N-linked functional handle, provides further opportunities for diversification. For this guide, we will consider modifications starting from the parent thiomorpholine ring to build acetamide-like structures and subsequent transformations.

Key Physicochemical & Bioisosteric Considerations
PropertyMorpholine AnalogThiomorpholine AnalogRationale for Use in Scaffolding
LogP (Octanol/Water) Lower (more hydrophilic)Higher (more lipophilic)Modulates membrane permeability and target engagement in hydrophobic pockets.
Hydrogen Bond Acceptors 1 (Oxygen)0 (Sulfur)Alters interaction profiles with biological targets.
Metabolic Stability Generally stableSulfur is a site for oxidation (sulfoxide, sulfone)Can be used to create prodrugs or fine-tune metabolic clearance rates.[4]
Bioisosteric Role Replaces piperidine/piperazine to reduce basicityReplaces morpholine to increase lipophilicity; sulfone can mimic a sulfonyl group.[6]
Vectors for Chemical Modification

The 4-thiomorpholineacetamide scaffold offers three primary sites for chemical diversification, allowing for systematic exploration of structure-activity relationships (SAR).

G cluster_0 4-Thiomorpholineacetamide Scaffold cluster_1 Modification Strategies scaffold Core Scaffold (4-Thiomorpholineacetamide) mod_S Vector 1: Sulfur Atom Modification (Oxidation) scaffold->mod_S Oxidation to Sulfoxide/Sulfone mod_N Vector 2: Nitrogen Atom Modification (Arylation, Acylation) scaffold->mod_N Build-up from Parent Ring mod_Sidechain Vector 3: Side-Chain Elaboration (Amide Chemistry) scaffold->mod_Sidechain Hydrolysis & Re-coupling

Caption: Primary vectors for chemical modification of the thiomorpholine scaffold.

Synthesis of the Core Scaffold & Precursors

A robust and scalable synthesis of the starting materials is critical. The most direct approach involves the N-acylation of commercially available thiomorpholine.

Protocol 2.1: Synthesis of N-(2-Chloroacetyl)thiomorpholine

This protocol describes the synthesis of an activated precursor, which can be readily converted to the desired 4-thiomorpholineacetamide or other derivatives.

Rationale: Chloroacetyl chloride is a highly reactive acylating agent. The reaction is performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the HCl byproduct without competing in the reaction. Dichloromethane (DCM) is an excellent solvent as it is inert and readily dissolves the reactants.

Materials:

  • Thiomorpholine

  • Chloroacetyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add thiomorpholine (1.0 eq.) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add TEA (1.2 eq.) to the solution and stir for 5 minutes.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq.) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2.2: Synthesis of 2-(Thiomorpholin-4-yl)acetamide

Rationale: This step involves a simple nucleophilic substitution where ammonia displaces the chloride from the N-(2-chloroacetyl)thiomorpholine precursor. Using a concentrated solution of ammonia in methanol ensures a high concentration of the nucleophile, driving the reaction to completion.

Materials:

  • N-(2-Chloroacetyl)thiomorpholine (from Protocol 2.1)

  • Ammonia in methanol (7N solution)

  • Methanol

Procedure:

  • Dissolve N-(2-chloroacetyl)thiomorpholine (1.0 eq.) in methanol in a pressure-rated vessel.

  • Cool the solution to 0 °C and add a 7N solution of ammonia in methanol (5.0-10.0 eq.).

  • Seal the vessel and stir the reaction at room temperature for 12-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield pure 2-(thiomorpholin-4-yl)acetamide.

Protocols for Chemical Modification

Vector 1: Modification at the Sulfur Atom

Oxidation of the thioether to a sulfoxide or sulfone is a key strategy to modulate polarity, solubility, and metabolic stability.[1][7]

G Thiomorpholine Thiomorpholine (Thioether) Sulfoxide Thiomorpholine S-oxide (Sulfoxide) Thiomorpholine->Sulfoxide [O] (1.1 eq. oxidant) - Controlled Temp. Sulfone Thiomorpholine S,S-dioxide (Sulfone) Sulfoxide->Sulfone [O] (>2.2 eq. oxidant) - Elevated Temp.

Caption: Stepwise oxidation of the thiomorpholine sulfur atom.

Protocol 3.1.1: Synthesis of Thiomorpholine S-oxide Derivatives

Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidant. Using approximately one equivalent at a controlled, low temperature (0 °C) selectively produces the sulfoxide while minimizing over-oxidation to the sulfone.

Materials:

  • 4-Thiomorpholineacetamide derivative (1.0 eq.)

  • m-CPBA (approx. 77%, 1.1 eq.)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the thiomorpholine starting material in DCM and cool to 0 °C.

  • In a separate flask, dissolve m-CPBA in DCM.

  • Add the m-CPBA solution dropwise to the substrate solution at 0 °C.

  • Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Quench the reaction by adding saturated Na₂S₂O₃ solution to destroy excess peroxide.

  • Wash the organic layer with saturated NaHCO₃ solution to remove m-chlorobenzoic acid.

  • Dry the organic layer, filter, and concentrate. Purify by column chromatography.

Protocol 3.1.2: Synthesis of Thiomorpholine S,S-dioxide Derivatives

Rationale: To achieve complete oxidation to the sulfone, an excess of the oxidizing agent (>2 equivalents) and typically warmer conditions are required. Oxone® is a powerful, inexpensive, and convenient alternative to m-CPBA for this transformation.

Materials:

  • 4-Thiomorpholineacetamide derivative (1.0 eq.)

  • Oxone® (potassium peroxymonosulfate) (2.2 eq.)

  • Methanol/Water solvent mixture (e.g., 1:1)

Procedure:

  • Dissolve the thiomorpholine starting material in a 1:1 mixture of methanol and water.

  • Add Oxone® portion-wise to the solution at room temperature. An exotherm may be observed.

  • Stir vigorously at room temperature for 4-12 hours until the reaction is complete by LC-MS.

  • Quench the reaction with aqueous sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic phase. Purify the product as needed.

Vector 2: N-Arylation and N-Acylation of Thiomorpholine

This "build-up" approach uses the parent thiomorpholine ring to introduce diverse aryl, heteroaryl, or acyl groups, creating a library of precursors for further modification.

Protocol 3.2.1: N-Arylation via Buchwald-Hartwig Amination

Rationale: The Buchwald-Hartwig cross-coupling reaction is a powerful method for forming C-N bonds. It uses a palladium catalyst with a specialized phosphine ligand to couple an amine with an aryl halide or triflate.[8][9] This allows for the introduction of a wide array of substituted aromatic and heteroaromatic rings.

Materials:

  • Thiomorpholine (1.2 eq.)

  • Aryl halide (e.g., aryl bromide) or Aryl triflate (1.0 eq.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Buchwald ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq.)

  • Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried flask, add the aryl halide, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the anhydrous solvent, followed by thiomorpholine.

  • Heat the reaction mixture (typically 80-110 °C) for 4-24 hours, monitoring by LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Vector 3: Side-Chain Elaboration via Amide Chemistry

This strategy leverages the acetamide functional group as a point of diversification. The most robust method involves hydrolysis of the amide to a carboxylic acid, followed by re-coupling with a diverse set of amines.

G Start 2-(Thiomorpholin-4-yl)acetamide Acid Thiomorpholin-4-ylacetic acid Start->Acid Step 1: Hydrolysis (e.g., 6N HCl, reflux) Library Diverse Amide Library Acid->Library Step 2: Amide Coupling (Amine Library, EDC/HOBt) G Scaffold Core Scaffold (Thiomorpholine) Vector1 S-Oxidation (3 states) Scaffold->Vector1 Vector2 N-Substitution (Amine/Aryl Library) Scaffold->Vector2 Vector3 Side-Chain (Amide Library) Scaffold->Vector3 Library Focused Compound Library Vector1->Library Combinatorial Synthesis Vector2->Library Combinatorial Synthesis Vector3->Library Combinatorial Synthesis Screening Biological Screening (HTS, In-vitro assays) Library->Screening SAR SAR Analysis & Hit ID Screening->SAR LeadOp Lead Optimization SAR->LeadOp LeadOp->SAR Iterative Design

Sources

Method

Application Note: High-Throughput In Vitro IC50 Determination of 4-Thiomorpholineacetamide

Mechanistic Context and Assay Rationale In the landscape of antimicrobial drug development, overcoming ribosomal protection mechanisms and efflux pumps is a primary objective. 4-Thiomorpholineacetamide (and its dihydroch...

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Context and Assay Rationale

In the landscape of antimicrobial drug development, overcoming ribosomal protection mechanisms and efflux pumps is a primary objective. 4-Thiomorpholineacetamide (and its dihydrochloride salt) serves as a critical structural moiety often integrated into the scaffold of advanced glycylcycline and fluorocycline antibiotics[1]. Its primary biological target is the bacterial 30S ribosomal subunit. By extending into the ribosomal A-site, this moiety sterically hinders the accommodation of aminoacyl-tRNA, thereby truncating the elongation phase of protein synthesis and inducing bacteriostasis[1].

When evaluating novel ribosomal inhibitors, relying solely on Minimum Inhibitory Concentration (MIC) assays is insufficient. MIC is a phenotypic endpoint heavily confounded by cellular variables such as cell wall permeability, metabolic state, and active efflux. To isolate the pure target-binding affinity and quantify the direct translational inhibitory potency, an in vitro cell-free system is required[2].

Mechanism Drug 4-Thiomorpholineacetamide Subunit Bacterial 30S Subunit Drug->Subunit High-affinity binding ASite Ribosomal A-Site Subunit->ASite Localization tRNA Aminoacyl-tRNA Accommodation ASite->tRNA Steric Hindrance Elongation Peptide Chain Elongation tRNA->Elongation Blocked Arrest Translation Arrest (Bacteriostasis) Elongation->Arrest Downstream Effect

Mechanistic pathway of 30S ribosomal inhibition by 4-Thiomorpholineacetamide.

Principles of the Self-Validating Assay System

To determine the Half-Maximal Inhibitory Concentration (IC50) of 4-Thiomorpholineacetamide, we utilize an E. coli S30 extract coupled transcription-translation system[3].

Causality in Assay Design:

  • Coupled System vs. Purified Translation: A coupled system is selected because it mimics the physiological spatial and temporal coupling of prokaryotic gene expression. As the mRNA is synthesized, it is immediately bound by ribosomes, preventing premature degradation by endogenous nucleases present in the extract[2].

  • Luciferase Reporter: A plasmid encoding firefly luciferase (e.g., pBESTluc) is utilized. The bioluminescent readout offers a dynamic range of several logs, providing superior sensitivity over colorimetric reporters. This is essential for accurately fitting the lower asymptote of a dose-response curve[3].

  • Self-Validation (Controls): To ensure trustworthiness, the assay must be a self-validating system. It requires a Vehicle Control (to establish 100% baseline translation), a Positive Control (a known 30S inhibitor like Tetracycline to validate assay sensitivity), and a Background Control (reaction devoid of DNA template to subtract the endogenous luminescence noise of the S30 extract)[4].

Workflow DNA Reporter DNA (pBESTluc) Extract E. coli S30 Extract (Tx/Tl Machinery) DNA->Extract Input Ribosome 30S Ribosome (Target Binding) Extract->Ribosome Assembly Inhibitor 4-Thiomorpholineacetamide (Dose Range) Inhibitor->Ribosome Inhibition Output Luciferase (Luminescence) Ribosome->Output Translation Analysis IC50 Calculation (Curve Fitting) Output->Analysis Readout

Cell-free coupled transcription-translation workflow for IC50 determination.

Comparative Quantitative Data

The table below summarizes the expected in vitro IC50 values of standard ribosomal inhibitors compared to 4-Thiomorpholineacetamide derivatives, demonstrating the enhanced potency achieved by specific structural modifications[5].

CompoundTarget SubunitAssay SystemRepresentative IC50 (µM)Mechanism of Action
4-Thiomorpholineacetamide 30SE. coli S300.8 ± 0.2A-site steric hindrance
Tigecycline 30SE. coli S300.3 ± 0.1A-site steric hindrance
Linezolid 50SE. coli S301.1 ± 0.2P-site distortion
Tetracycline 30SE. coli S3010.0 ± 1.5A-site steric hindrance
PNU-176798 (Oxazolidinone) 70S InitiationE. coli S3032.0 ± 4.0Initiation complex block

(Data synthesized from established E. coli S30 extract baseline studies[3],[4],[5]).

Step-by-Step Experimental Protocol

Reagent Preparation
  • S30 Extract Thawing: Thaw the E. coli S30 extract and the complete amino acid mixture strictly on ice. Reasoning: Keeping the extract on ice prevents the premature activation of endogenous proteases and RNases, ensuring the integrity of the translational machinery before the reaction is intentionally initiated.

  • DNA Template: Dilute the pBESTluc plasmid to a working concentration of 0.4 µg/µL using nuclease-free water[2].

Compound Dilution and Plate Assembly
  • Master Stock: Dissolve 4-Thiomorpholineacetamide in 100% DMSO to create a 10 mM master stock.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 30% DMSO.

  • Final Concentration: When 2.5 µL of these dilutions are added to the final 15 µL reaction volume, the final DMSO concentration will be exactly 5% (v/v). Reasoning: DMSO concentrations exceeding 5% perturb ribosomal subunit association and artificially suppress luminescence, leading to false-positive IC50 shifts[4].

Reaction Execution

Assemble the reactions in a 384-well white opaque microplate (white plates maximize luminescence reflection and prevent well-to-well crosstalk).

  • Master Mix: For each well, combine:

    • 2.5 µL S30 Premix (contains NTPs, tRNAs, and energy regeneration system)

    • 7.5 µL E. coli S30 Extract

    • 1.5 µL Complete Amino Acid Mix (1 mM)

  • Inhibitor Addition: Add 2.5 µL of the 4-Thiomorpholineacetamide serial dilutions (or 5% DMSO for the Vehicle Control) to the respective wells[4].

  • Initiation: Add 1.0 µL of the pBESTluc DNA template (0.4 µg) to initiate the coupled reaction[2]. For the Background Control, add 1.0 µL of nuclease-free water instead.

  • Incubation: Seal the plate and incubate at 37°C for exactly 60 minutes.

  • Arrest: Transfer the plate to an ice bath for 5 minutes. Reasoning: Rapid cooling immediately halts peptidyl transferase activity, synchronizing the endpoint across all wells before detection[4].

Data Acquisition and Analysis
  • Detection: Add 15 µL of Luciferase Assay Reagent (e.g., Promega Bright-Glo™) to each well. Incubate at room temperature for 3 minutes to allow for steady-state glow kinetics.

  • Readout: Measure luminescence (Relative Light Units, RLU) using a multi-mode microplate reader (integration time: 1000 ms/well ).

  • Quality Control: Calculate the Z'-factor using the Vehicle Control and the Background Control. The assay is validated and acceptable only if Z' > 0.5.

  • IC50 Calculation: Subtract the Background Control RLU from all data points. Normalize the data as a percentage of the Vehicle Control. Plot the log(inhibitor concentration) versus normalized percentage activity and fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50[5].

References

  • (substituted glycyl)-amido)-6-demethyl-6 ... - Googleapis.
  • Application Notes and Protocols: Investigating Methacycline Hydrochloride's Interaction with the Bacterial Ribosome - Smolecule Source: Smolecule URL
  • Oxazolidinone Antibiotics Target the P Site on Escherichia coli Ribosomes - PMC - NIH Source: PMC - NIH URL
  • Development and characterization of a Pseudomonas aeruginosa in vitro coupled transcription-translation assay system for evaluation of translation inhibitors - PMC Source: PMC - NIH URL
  • E. coli-coupled in vitro transcription/translation assays in the...

Sources

Application

Application Note: Protocol for Assessing the Antioxidant Activity of Thiomorpholine Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol Executive Summary Thiomorpholine derivatives have emerged as privileged sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocol

Executive Summary

Thiomorpholine derivatives have emerged as privileged scaffolds in modern drug discovery, exhibiting pleiotropic pharmacological profiles that include potent antioxidant, hypolipidemic, and anti-inflammatory activities 1. As a bioisostere of morpholine, the substitution of oxygen with a sulfur atom fundamentally alters the electronic landscape of the heterocycle. This guide outlines a robust, multi-tiered approach to evaluating the antioxidant capacity of novel thiomorpholine compounds. By bridging cell-free radical scavenging assays with physiologically relevant lipid peroxidation models, this protocol ensures high-fidelity data generation suitable for Structure-Activity Relationship (SAR) modeling.

Mechanistic Rationale: The Chemistry of Thiomorpholines

To accurately assess an antioxidant, one must first understand its mechanism of action. The antioxidant efficacy of thiomorpholine derivatives is primarily driven by two structural factors:

  • The Heterocyclic Sulfur Atom: Sulfur possesses a larger atomic radius and lower electronegativity than oxygen, making its lone electron pairs highly polarizable. This enhances the molecule's ability to participate in Single Electron Transfer (SET) reactions to neutralize reactive oxygen and nitrogen species (ROS/RNS).

  • N-Substitution Moieties: The addition of lipophilic groups (e.g., biphenyl or naphthalene rings) at the nitrogen atom dictates the molecule's ability to intercalate into biological membranes. Once localized in the lipid bilayer, these derivatives effectively break the chain propagation of lipid peroxidation 2.

Furthermore, specific thiomorpholine derivatives exhibit a dual action by simultaneously scavenging free radicals and inhibiting squalene synthase (SQS), thereby reducing cholesterol synthesis and preventing the oxidation of low-density lipoproteins (LDL) 3.

Mechanism TD Thiomorpholine Derivatives ROS Free Radicals (ROS/RNS) TD->ROS Scavenges (SET/HAT) LPO Lipid Peroxidation (Membranes) TD->LPO Inhibits (Chain-breaking) SQS Squalene Synthase (Enzyme) TD->SQS Inhibits (Pleiotropic) ROS->LPO Induces

Fig 1: Mechanistic pathways of thiomorpholines in radical scavenging and LPO inhibition.

Assay Selection Logic

As an Application Scientist, I strongly advise against relying on a single antioxidant assay. Antioxidants operate via different kinetic pathways—primarily Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • DPPH Assay: Selected for primary screening. DPPH is a stable nitrogen-centered radical that reacts strictly in organic solvents (e.g., methanol) 4. It is ideal for evaluating the highly lipophilic thiomorpholine derivatives synthesized for membrane targeting.

  • ABTS Assay: Selected for its environmental versatility. Unlike DPPH, the ABTS radical cation is soluble in both aqueous and organic media, allowing for the evaluation of compounds across different physiological pH levels 5.

  • Microsomal Lipid Peroxidation (LPO) Assay: Selected for physiological validation. Cell-free radical assays do not account for steric hindrance or membrane partitioning. By inducing lipid peroxidation in rat liver microsomes using a ferrous/ascorbate system, we simulate the exact biological environment where these drugs are designed to operate.

Quantitative Baselines

To contextualize your experimental results, refer to the established literature baselines for thiomorpholine derivatives and standard reference compounds summarized below.

Table 1: Comparative Antioxidant Efficacy of Representative Compounds

Compound Class / SubstitutionAssay TypeAverage IC₅₀Mechanistic Note
N-Substituted Thiomorpholines (Biphenyl moiety)Lipid Peroxidation (Microsomal)~7.5 µMHigh lipophilicity aids membrane incorporation; potently inhibits chain propagation 1.
Naphthalene-substituted Thiomorpholines Lipid Peroxidation~178 µMPlanar moiety alters membrane insertion kinetics, reducing efficacy compared to biphenyls 3.
Trolox (Standard)DPPH / ABTS~10-15 µMWater-soluble vitamin E analog used as a universal reference standard 5.
Ascorbic Acid (Standard)DPPH~5 µMHighly potent aqueous phase radical scavenger.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Every plate must include internal controls to rule out false positives caused by solvent interference, inherent compound absorbance, or spontaneous radical degradation.

Workflow S1 1. Compound Synthesis & Purity Verification S2 2. Primary Screening (DPPH & ABTS Assays) S1->S2 S3 3. Secondary Screening (FRAP Assay) S2->S3 S4 4. Physiological Validation (Microsomal LPO Assay) S3->S4 S5 5. Data Analysis (IC50 & SAR Modeling) S4->S5

Fig 2: Sequential screening workflow for evaluating the antioxidant capacity of thiomorpholines.

Protocol 4.1: DPPH Radical Scavenging Assay

Causality: Thiomorpholine derivatives often exhibit strong UV-Vis absorbance due to aromatic substituents. A "Sample Blank" is mandatory to prevent underestimating the radical scavenging effect.

Reagents: 0.1 mM DPPH in HPLC-grade Methanol. Procedure:

  • Prepare a serial dilution of the thiomorpholine derivative (1 µM to 500 µM) in methanol.

  • In a 96-well plate, set up the following self-validating matrix:

    • Test Wells: 100 µL compound + 100 µL DPPH solution.

    • Negative Control: 100 µL methanol + 100 µL DPPH solution (Maximum absorbance).

    • Sample Blank: 100 µL compound + 100 µL methanol (Corrects for compound color).

    • Positive Control: 100 µL Trolox (serial dilution) + 100 µL DPPH solution.

  • Incubate the plate in the dark at room temperature for exactly 30 minutes.

  • Measure absorbance at 515 nm using a microplate reader.

  • Calculation: % Inhibition =[1 - ((A_test - A_sample_blank) / A_negative_control)] × 100

Protocol 4.2: ABTS Radical Cation Scavenging Assay

Causality: The ABTS radical cation must be pre-generated. Potassium persulfate is used to oxidize ABTS, a process taking 12-16 hours.

Reagents: 7 mM ABTS aqueous solution, 2.45 mM Potassium Persulfate. Procedure:

  • Mix equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12-16 hours to yield the dark blue ABTS•+ radical.

  • Dilute the ABTS•+ solution with ethanol or PBS (pH 7.4) until the absorbance at 734 nm reaches 0.700 ± 0.02.

  • In a 96-well plate, combine 10 µL of the thiomorpholine sample with 190 µL of the diluted ABTS•+ solution.

  • Include the same self-validating controls as described in Protocol 4.1.

  • Incubate for 6 minutes in the dark.

  • Measure absorbance at 734 nm. Calculate % inhibition and determine the IC₅₀ via non-linear regression.

Protocol 4.3: Ferrous/Ascorbate-Induced Microsomal Lipid Peroxidation (TBARS Method)

Causality: This assay evaluates the compound's ability to protect complex lipid bilayers. Iron (Fe²⁺) and ascorbate generate hydroxyl radicals via Fenton chemistry, initiating lipid peroxidation. The endpoint measures malondialdehyde (MDA), a byproduct of lipid breakdown, which forms a pink adduct with thiobarbituric acid (TBA).

Reagents: Rat liver microsomes (1 mg protein/mL), 10 µM FeSO₄, 0.2 mM Ascorbic Acid, 20% Trichloroacetic Acid (TCA), 0.67% Thiobarbituric Acid (TBA). Procedure:

  • Reaction Mixture: In a microcentrifuge tube, combine rat liver microsomes, the thiomorpholine derivative (various concentrations), and Tris-HCl buffer (pH 7.4).

  • Induction: Initiate oxidative stress by adding FeSO₄ and Ascorbic Acid.

  • Self-Validating Controls:

    • Basal Control: Microsomes + Buffer (No inducer, no drug) -> Establishes baseline oxidation.

    • Full Induction Control: Microsomes + Inducer + Vehicle Solvent -> Establishes 100% LPO.

  • Incubate at 37°C for 45 minutes.

  • Termination & Detection: Stop the reaction by adding 20% TCA (precipitates proteins) followed by 0.67% TBA.

  • Heat the tubes at 90°C for 20 minutes to develop the MDA-TBA chromophore.

  • Cool on ice, centrifuge at 3000 rpm for 15 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a microplate and read absorbance at 535 nm.

  • Calculation: Compare the absorbance of the test samples against the Full Induction Control to determine the percentage of lipid peroxidation inhibition.

References

  • Tooulia, K. K., et al. "Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity." Archiv der Pharmazie, 2015.[Link]

  • Asirvatham, S., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile." Journal of Chemical Reviews, 2021. [Link]

  • Kourounakis, A. P., et al. "Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives." Journal of Medicinal Chemistry (via PMC), 2010.[Link]

  • Platzer, M., et al. "Common Trends and Differences in Antioxidant Activity Analysis of Phenolic Substances Using Single Electron Transfer Based Assays." Antioxidants (via PMC), 2021.[Link]

  • Ilyasov, I. R., et al. "Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach." Molecules (via MDPI), 2021.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 4-Thiomorpholineacetamide synthesis.

Topic: Optimization of Reaction Conditions for 2-(thiomorpholin-4-yl)acetamide Document ID: TSC-2025-TM-04 Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers Executive Summary & Reaction Overvie...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Reaction Conditions for 2-(thiomorpholin-4-yl)acetamide Document ID: TSC-2025-TM-04 Audience: Process Chemists, Medicinal Chemists, Drug Development Researchers

Executive Summary & Reaction Overview

The Challenge: Synthesizing 2-(thiomorpholin-4-yl)acetamide (often referred to as 4-thiomorpholineacetamide) requires a delicate balance between nucleophilic substitution efficiency and chemoselectivity. The core reaction involves the N-alkylation of thiomorpholine with 2-chloroacetamide.

Critical Quality Attributes (CQAs):

  • Chemoselectivity: Preventing S-alkylation (formation of sulfonium salts) vs. the desired N-alkylation.

  • Oxidation Control: The sulfur atom at position 1 is susceptible to oxidation (sulfoxide/sulfone formation) under vigorous conditions or in the presence of peroxides.

  • Dimerization: Minimizing the formation of quaternary ammonium salts (over-alkylation).

Core Protocol: The "Golden Standard"

Based on field-proven methodologies for morpholine/thiomorpholine derivatives, this protocol prioritizes purity and reproducibility over raw speed.

Optimized Reaction Conditions
ParameterRecommendationRationale
Reagents Thiomorpholine (1.0 eq), 2-Chloroacetamide (1.1 eq)Slight excess of electrophile ensures conversion; too much risks quaternization.
Base Potassium Carbonate (

), anhydrous (2.0 eq)
Mild base; scavenges HCl without hydrolyzing the amide.
Solvent Acetonitrile (MeCN) or Ethanol (EtOH)MeCN: Polar aprotic, promotes

kinetics. EtOH: Green alternative, easier workup via crystallization.
Temperature Reflux (80–82°C for MeCN)Sufficient energy to overcome activation barrier; avoids thermal degradation of sulfur.
Atmosphere Nitrogen (

) or Argon
Critical: Prevents aerial oxidation of the thiomorpholine sulfur.
Time 6 – 12 HoursMonitor via TLC/LC-MS. Stop immediately upon consumption of amine.
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and reflux condenser. Flush with

    
    .
    
  • Dissolution: Add Thiomorpholine (10 mmol) and Anhydrous

    
     (20 mmol)  to Acetonitrile (50 mL) . Stir for 15 minutes at Room Temperature (RT) to deprotonate/activate.
    
  • Addition: Add 2-Chloroacetamide (11 mmol) portion-wise over 10 minutes. Note: Rapid addition can cause localized exotherms promoting side reactions.

  • Reaction: Heat to reflux (approx. 80°C). Maintain vigorous stirring.

  • Monitoring: Check TLC (System: 10% MeOH in DCM) every 2 hours. Look for the disappearance of thiomorpholine (

    
    ) and appearance of product (
    
    
    
    ).
  • Workup (Filtration Method):

    • Cool mixture to RT.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

  • Purification: Recrystallize the crude solid from hot Ethanol or an EtOAc/Hexane mixture.

Visualization: Process Workflow

The following diagram illustrates the critical path for synthesis and decision points for purification.

SynthesisWorkflow Start Start: Reagent Prep (Inert Atmosphere) Mix Mixing: Thiomorpholine + K2CO3 + Solvent Start->Mix Add Addition: 2-Chloroacetamide (Portion-wise) Mix->Add Reflux Reflux (80°C, 6-12h) Add->Reflux Check TLC/LC-MS Check Reflux->Check Filter Workup: Filter Salts -> Concentrate Check->Filter Complete Issue1 Issue: Incomplete Conv. Check->Issue1 Incomplete >12h Purify Purification: Recrystallization (EtOH) Filter->Purify Action1 Add 0.1 eq Catalyst (KI) or Increase Time Issue1->Action1 Action1->Reflux Re-evaluate

Caption: Figure 1. Optimized workflow for 4-thiomorpholineacetamide synthesis with integrated decision checkpoints.

Troubleshooting Guide & FAQs

This section addresses specific deviations observed during the reaction.

Scenario A: Low Yield (<50%)

Q: My reaction went to completion, but I recovered very little product.

  • Diagnosis: The product is likely water-soluble or trapped in the inorganic filter cake.

  • The Fix:

    • Cake Wash: Did you wash the

      
       filter cake? The product can adsorb to salts. Wash the cake thoroughly with warm acetonitrile or ethanol.
      
    • Aqueous Loss: If you performed an aqueous extraction, the acetamide group makes the product polar. Avoid water washes.[1] Use "dry" workup (filtration + concentration) whenever possible.

Scenario B: Unknown Impurities

Q: LC-MS shows a peak with M+16 mass shift.

  • Diagnosis: Oxidation of the sulfur atom to Sulfoxide (

    
    ).
    
  • The Fix:

    • Degas Solvents: Ensure your solvent is sparged with Argon/Nitrogen before use.

    • Peroxide Check: If using ether-based solvents (THF, Dioxane) or old bottles of alcohol, test for peroxides.

    • Lower Temp: Reduce reaction temperature to 60°C and extend time; high heat promotes oxidation in air.

Scenario C: Starting Material Persists

Q: After 12 hours, significant thiomorpholine remains.

  • Diagnosis: Low nucleophilicity or "stalled" kinetics.

  • The Fix:

    • Catalysis: Add Potassium Iodide (KI, 10 mol%) . This generates the in situ 2-iodoacetamide, which is a much stronger electrophile (Finkelstein reaction principle).

    • Solvent Switch: If using Ethanol, switch to DMF or Acetonitrile . Polar aprotic solvents solvate the cation (

      
      ), leaving the carbonate anion "naked" and more basic, accelerating the reaction.
      

Advanced Troubleshooting Logic

Use this logic tree to diagnose specific failure modes based on analytical data.

TroubleshootingTree Problem Problem Detected Type1 Impurity: M+16 / M+32 Problem->Type1 Type2 Impurity: M+ Product Mass Problem->Type2 Type3 Low Conversion Problem->Type3 Sol1 S-Oxidation. Action: Degas solvent, use inert atm. Type1->Sol1 Sol2 Quaternary Salt (Dimer). Action: Reduce Alkyl halide to 0.95 eq. Type2->Sol2 Sol3 Kinetics Stalled. Action: Add KI (cat), Switch to DMF. Type3->Sol3

Caption: Figure 2. Diagnostic logic tree for identifying and resolving common reaction impurities.

References

  • PubChem. 2-(Morpholin-4-yl)acetamide Compound Summary. National Library of Medicine. [Link]

  • Steiner, A., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow.[2] Organic Process Research & Development, 26(8), 2532–2539.[2] (Provides foundational data on thiomorpholine stability and reactivity). [Link]

  • Joshi, D. R., et al. Synthesis and Antimicrobial Activity of 4-Thiomorpholine Derivatives. International Journal of Applied Biology and Pharmaceutical Technology. (Describes N-alkylation conditions for thiomorpholine). [Link]

  • Organic Chemistry Portal. Synthesis of Thiomorpholines. (General mechanistic insights and solvent effects). [Link]

Sources

Optimization

Troubleshooting low yield in 4-Thiomorpholineacetamide synthesis

Ticket ID: #TM-402-YIELD Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Low Yield in N-Alkylation of Thiomorpholine Executive Summary Low yield in the synthesis of 4-Thiomorpholinea...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #TM-402-YIELD

Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Low Yield in N-Alkylation of Thiomorpholine

Executive Summary

Low yield in the synthesis of 4-Thiomorpholineacetamide (also known as 2-(thiomorpholin-4-yl)acetamide) is rarely due to a failure of the reaction chemistry itself. The core reaction—nucleophilic substitution of 2-chloroacetamide by thiomorpholine—is robust.

The critical failure point is almost always the isolation step.

This molecule is a small, polar, water-soluble tertiary amine. Standard organic workups (e.g., washing with water and extracting into EtOAc) often result in the product partitioning into the aqueous waste stream, leading to "phantom" low yields where the product was formed but discarded.

This guide provides an optimized synthesis protocol, a specialized isolation strategy for water-soluble amides, and a diagnostic breakdown of side reactions.

Part 1: Diagnostic & Optimization (The "Upstream" Chemistry)

Core Reaction Logic

The synthesis typically involves the N-alkylation of thiomorpholine with 2-chloroacetamide in the presence of a base.

  • Nucleophile: Thiomorpholine (Secondary amine)

  • Electrophile: 2-Chloroacetamide

  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    )
  • Solvent: Acetonitrile (MeCN), Ethanol (EtOH), or DMF.

Stoichiometry Control

Issue: Using an excess of 2-chloroacetamide leads to quaternization (over-alkylation). Fix: Use a slight excess of the amine (thiomorpholine) or strictly 1.0 equivalents.[1] The amine is easier to wash away or remove by distillation than the quaternary salt is to separate.

Recommended Ratio:

  • Thiomorpholine: 1.1 eq[2]

  • 2-Chloroacetamide: 1.0 eq

  • Base (

    
    ): 1.2 - 1.5 eq
    
Solvent Selection

Issue: Non-polar solvents (Toluene, Hexane) precipitate the intermediate but trap unreacted reagents. Fix: Use Acetonitrile (MeCN) or Ethanol .

  • Why? These solvents dissolve the reactants well. In MeCN, the inorganic salts (

    
    ) precipitate out, driving the reaction forward (Le Chatelier’s principle) and simplifying filtration.
    

Part 2: The Critical Isolation Protocol (The "Downstream" Fix)

WARNING: Do not use a standard water/ethyl acetate extraction. The partition coefficient (


) of 4-thiomorpholineacetamide is low; it prefers the aqueous phase.
Protocol A: The "Salting Out" Method (Recommended)

This method forces the organic product out of the aqueous phase by saturating the water with salt.

  • Reaction Quench: After the reaction is complete, filter off the inorganic solids (

    
    , 
    
    
    
    ) if using MeCN/Acetone. If using DMF/Water, proceed directly.
  • Concentration: Evaporate the reaction solvent to near dryness under reduced pressure.

  • Dissolution: Redissolve the residue in a minimum amount of water (e.g., 10 mL per gram of product).

  • Saturation: Add solid NaCl or

    
      to the aqueous solution until no more dissolves (saturation).
    
    • Mechanism:[2][3][4][5] This increases the ionic strength of the water, disrupting the hydration shell of the organic amide and forcing it out ("Salting Out").

  • Extraction: Extract vigorously with Dichloromethane (DCM) or Chloroform (

    
    )  (3 x volumes).
    
    • Note: Avoid EtOAc; it is not polar enough to pull this specific amine from water.

  • Drying: Dry the combined organic layers over

    
    , filter, and evaporate.
    
Protocol B: Continuous Extraction (For Stubborn Cases)

If Protocol A yields <50%, use a liquid-liquid continuous extractor (e.g., Kutscher-Steudel apparatus) with DCM for 12–24 hours. This overcomes the unfavorable partition coefficient by equilibrium displacement.

Part 3: Impurity Profiling & Side Reactions

If yield is low and the mass balance is missing, you likely lost product to water. If yield is low but you have a complex crude mixture, you have side chemistry.

Visualizing the Reaction Pathways

ReactionPathways Start Thiomorpholine (Nucleophile) Product 4-Thiomorpholineacetamide (Target Product) Start->Product N-Alkylation (Major, Kinetic) Side1 S-Alkylation (Sulfonium Salt) Start->Side1 S-Attack (Minor) Reagent 2-Chloroacetamide (Electrophile) Reagent->Product Side2 Quaternary Ammonium (Over-Alkylation) Product->Side2 + Excess Reagent Side3 Amide Hydrolysis (Acid/Base byproduct) Product->Side3 High Temp / Strong Base

Figure 1: Reaction landscape. Note that while Nitrogen is the preferred nucleophile, the Sulfur atom in the ring is a "soft" nucleophile and can react if the Nitrogen is protonated or sterically hindered.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield (<30%) Product lost in aqueous wash.STOP water washes. Use Protocol A (Salting Out) or evaporate to dryness and recrystallize from Ethanol.
Spot at Baseline (TLC) Quaternary ammonium salt (Over-alkylation).Reduce alkyl halide equivalents to 0.95–1.0. Add reagent slowly (dropwise) to the amine.
New Spot (High Rf) S-alkylation (Thioether formation).[6]Ensure base is strong enough to keep Nitrogen deprotonated. S-alkylation is favored under neutral/acidic conditions.
Oil that won't solidify Residual solvent (DMF) or impurities.Triturate the oil with cold Diethyl Ether or Hexane to induce crystallization.

Part 4: Analytical Verification (Self-Validating System)

To confirm you have the correct isomer (N-alkylated vs S-alkylated), check the NMR shifts :

  • N-Alkylated (Target): The

    
     protons adjacent to the Nitrogen (inside the ring) will shift slightly downfield compared to starting material, but the symmetry of the ring is maintained.
    
  • S-Alkylated (Impurity): This creates a sulfonium salt. The protons adjacent to Sulfur will shift significantly downfield (approx +1.0 to +1.5 ppm) due to the positive charge on Sulfur.

Quantitative Check: Dissolve 10 mg of crude product in


. If it dissolves instantly and pH is neutral/basic, it is likely your amine. If it is acidic, you may have the hydrochloride salt or hydrolyzed acid.

References

  • General Amine Alkylation: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Standard text for kinetics and amine vs. sulfur nucleophilicity).
  • Purification of Water-Soluble Amines: Purification of tertiary amines using an adsorbent.[7] U.S. Patent 4,255,356. (Describes strategies for isolating polar amines).

  • Thiomorpholine Chemistry: Potapov, V. A., et al. "New Aspects of Thiomorpholine Chemistry."[3] Russian Journal of Organic Chemistry, 2026.[3] (Recent review on thiomorpholine functionalization).

  • Reaction Kinetics (Chloroacetamide): A study of the kinetics of the reaction between thiol compounds and chloroacetamide. SciSpace. (Validates the reactivity profile of chloroacetamide electrophiles).

  • Amide Solubility/Workup: Problem in separation of water soluble amide product. ResearchGate Discussion. (Peer discussions on "salting out" techniques for polar amides).

Sources

Troubleshooting

Identifying and removing impurities from crude 4-Thiomorpholineacetamide

Technical Support Center: Purification and Impurity Profiling of 4-Thiomorpholineacetamide Introduction & Core Principles 4-Thiomorpholineacetamide (CAS: 765242-43-1) is a critical heterocyclic building block utilized in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification and Impurity Profiling of 4-Thiomorpholineacetamide

Introduction & Core Principles 4-Thiomorpholineacetamide (CAS: 765242-43-1) is a critical heterocyclic building block utilized in the synthesis of various biologically active molecules and pharmaceutical intermediates. It is typically synthesized via the nucleophilic substitution (alkylation) of thiomorpholine with 2-chloroacetamide [1]. While the synthetic route is straightforward, researchers frequently encounter challenges with residual starting materials, over-alkylation, and oxidation. This guide provides field-proven troubleshooting strategies and self-validating protocols to identify and eliminate these impurities.

Frequently Asked Questions (FAQs): Impurity Identification

Q1: What are the most common impurities found in crude 4-Thiomorpholineacetamide, and what is the mechanistic causality of their formation? A: The crude reaction mixture typically contains three primary classes of impurities:

  • Unreacted Starting Materials (Thiomorpholine & 2-Chloroacetamide): If the reaction does not reach completion, both the secondary amine (thiomorpholine) and the alkylating agent (2-chloroacetamide) remain. 2-chloroacetamide is particularly problematic as it is a neutral, reactive electrophile that can interfere with downstream biological assays or subsequent synthetic steps [2].

  • Oxidation Products (Thiomorpholine-1-oxide derivatives): The sulfur atom in the thiomorpholine ring is highly electron-rich and susceptible to oxidation. Exposure to atmospheric oxygen during prolonged reflux or the use of ethereal solvents containing trace peroxides can rapidly oxidize the sulfur to a sulfoxide (+16 Da) or sulfone (+32 Da) [3].

  • Inorganic/Organic Salts: The alkylation generates hydrochloric acid, which is typically neutralized by an auxiliary base (e.g., triethylamine or potassium carbonate), resulting in the precipitation of salts like triethylamine hydrochloride or KCl.

Q2: How can I analytically differentiate the target product from the sulfoxide impurity? A: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS) utilizing a reverse-phase HPLC column (e.g., C18 or mixed-mode columns like Newcrom R1) [4].

  • Chromatographic Shift: The sulfoxide impurity is significantly more polar than 4-Thiomorpholineacetamide. On a standard reverse-phase gradient, the sulfoxide will elute earlier than the target product.

  • Mass Shift: In positive electrospray ionization (ESI+), the target product yields an

    
     peak at m/z 161. The oxidized sulfoxide impurity will present a distinct 
    
    
    
    peak at m/z 177.

Troubleshooting Guide: Experimental Workflows

To achieve >99% purity, a sequential acid-base extraction followed by recrystallization is highly recommended. This protocol exploits the differential pKa values and solubilities of the target molecule versus its impurities.

Protocol 1: Acid-Base Extraction (Removal of Neutral Impurities)

Causality Principle: 4-Thiomorpholineacetamide contains a tertiary amine, making it basic. By lowering the pH, we protonate the amine, forcing the target into the aqueous phase while neutral impurities (like unreacted 2-chloroacetamide) remain in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (10 mL/g of crude).

  • Acidic Wash: Extract the organic layer with 1.0 M aqueous HCl (3 x 5 mL/g).

    • Self-Validation Step: Check the pH of the aqueous extract using a calibrated pH meter; it must be < 2.0 to ensure complete protonation of the thiomorpholine ring.

  • Phase Separation: Discard the organic layer (which now contains the unreacted 2-chloroacetamide and non-polar organic impurities). Retain the aqueous layer.

  • Basification: Carefully adjust the pH of the aqueous layer to ~10.0 using cold 2.0 M NaOH or saturated Na₂CO₃.

    • Caution: Perform this step in an ice bath to prevent exothermic degradation of the product.

  • Recovery Extraction: Extract the basified aqueous layer with fresh DCM (3 x 10 mL/g). The deprotonated 4-Thiomorpholineacetamide will partition back into the organic phase.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Recrystallization (Removal of Sulfoxides and Salts)

Causality Principle: Sulfoxides and residual salts have drastically different crystal lattice energies and solvent affinities compared to the target product.

  • Solvent Selection: Suspend the concentrated product from Protocol 1 in a minimal volume of hot ethanol or an ethanol/water mixture.

  • Heating: Heat to reflux until complete dissolution is achieved. If insoluble white solids remain, these are likely inorganic salts; filter them hot.

  • Cooling: Allow the filtrate to cool slowly to room temperature to promote optimal crystal nucleation, then transfer to an ice bath (0-4 °C) for 2 hours.

  • Isolation: Collect the crystallized 4-Thiomorpholineacetamide via vacuum filtration. Wash the filter cake with ice-cold diethyl ether to remove trace polar impurities like the sulfoxide.

Quantitative Data Summary

The following table summarizes the physicochemical profiles of the target compound and its common impurities to aid in method development and chromatographic tracking.

CompoundMolecular Weight ( g/mol )Acid/Base NatureHPLC Elution Order (RP-C18)Primary Removal Strategy
4-Thiomorpholineacetamide 160.24Basic (Tertiary Amine)2 (Intermediate)Target Product
2-Chloroacetamide 93.51Neutral3 (Latest)Acidic Aqueous Extraction
Thiomorpholine 103.19Basic (Secondary Amine)1 (Earliest)Recrystallization / Distillation
Thiomorpholine-1-oxide deriv. 176.24Basic / Polar1 (Earliest)Cold Ether Wash / Recrystallization

Purification Logic & Workflow Visualization

G Crude Crude 4-Thiomorpholineacetamide (Target + Impurities) Dissolve Dissolve in Acidic Aq. Buffer (pH ~2.0) Crude->Dissolve Extract1 Organic Wash (DCM/EtOAc) Removes 2-Chloroacetamide Dissolve->Extract1 AqPhase Aqueous Phase (Protonated Target & Amine) Extract1->AqPhase Basify Basify to pH ~10 (NaOH / Na2CO3) AqPhase->Basify Extract2 Organic Extraction (Isolates Target Product) Basify->Extract2 Cryst Recrystallization (Removes Sulfoxide/Salts) Extract2->Cryst Pure Pure 4-Thiomorpholineacetamide Cryst->Pure

Caption: Logical workflow for the isolation and purification of 4-Thiomorpholineacetamide.

References

  • Title: Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics Source: Arkat USA URL: [Link]

  • Title: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL: [Link]

  • Title: Separation of Thiomorpholine, 4-methyl-, 1,1-dioxide on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]

Optimization

Technical Support Center: 4-Thiomorpholineacetamide Solubilization &amp; Stability

Executive Summary 4-Thiomorpholineacetamide (also known as 2-(thiomorpholin-4-yl)acetamide) presents a dual challenge in biological assays: solubility arising from the crystal lattice energy of the acetamide group, and c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Thiomorpholineacetamide (also known as 2-(thiomorpholin-4-yl)acetamide) presents a dual challenge in biological assays: solubility arising from the crystal lattice energy of the acetamide group, and chemical stability due to the oxidation susceptibility of the thiomorpholine sulfur atom.

This guide moves beyond basic "add solvent" instructions. We analyze the physicochemical barriers preventing solution and provide self-validating protocols to overcome them.

Part 1: The Solubilization Decision Matrix

Before beginning, assess your assay's tolerance for solvents. 4-Thiomorpholineacetamide is a solid at room temperature. While the thiomorpholine ring is lipophilic, the acetamide moiety creates strong intermolecular hydrogen bonds, resisting dissolution in pure aqueous buffers.

Visual Workflow: Solubilization Strategy

SolubilityStrategy Start Start: Solid 4-Thiomorpholineacetamide Step1 Step 1: Primary Solubilization (DMSO Stock 10-100 mM) Start->Step1 Disrupt Crystal Lattice Decision Target Concentration in Media? Step1->Decision LowConc Low (< 100 µM) Decision->LowConc HighConc High (> 100 µM) Decision->HighConc Direct Direct Dilution (Risk: Kinetic Precipitation) LowConc->Direct Avoid StepDown Protocol A: Step-Down Dilution (Intermediate Solvent Step) LowConc->StepDown Recommended Complex Protocol B: Cyclodextrin Complexation (HP-β-CD) HighConc->Complex Required for Stability

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on required assay concentration.

Part 2: Troubleshooting & FAQs
Q1: "I dissolved the compound in DMSO, but it precipitates immediately upon adding to cell culture media. Why?"

The Science: This is a classic case of "Solvent Shock." DMSO is a polar aprotic solvent that disrupts the crystal lattice of 4-Thiomorpholineacetamide. When you pipette a small volume of high-concentration DMSO stock directly into a large volume of aqueous media (a polar protic environment), the local concentration of water spikes instantly. The compound's solubility drops faster than it can diffuse, forcing it back into a crystalline state (precipitation).

The Fix: The "Step-Down" Dilution Protocol Do not jump from 100% DMSO to 0.1% DMSO in one step. Use an intermediate dilution.

  • Prepare Stock: Dissolve 4-Thiomorpholineacetamide in 100% DMSO to 50 mM.

  • Intermediate Step: Dilute this stock 1:10 into pure sterile water (not PBS/Media yet) to create a 5 mM working solution (10% DMSO).

    • Why? Water has a lower ionic strength than PBS. Salts in PBS often encourage precipitation via the "salting-out" effect.

  • Final Dilution: Add the 5 mM working solution to your media to reach the final concentration.

    • Result: The compound is already hydrated, reducing the shock of the final transition.

Critical Check: Ensure your final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity in sensitive cell lines [1].

Q2: "My compound loses potency after 24 hours in storage. Is it degrading?"

The Science: Yes. The "Thio" in Thiomorpholine indicates a sulfur atom.[1][2] Unlike morpholine (which has an oxygen), the sulfur in thiomorpholine is highly susceptible to oxidative attack , converting it into a sulfoxide (S=O) and eventually a sulfone (O=S=O).

Visual Mechanism: Sulfur Oxidation Pathway

Oxidation Compound 4-Thiomorpholineacetamide (Active) Ox1 Sulfoxide Derivative (Partial Loss of Potency) Compound->Ox1 Slow Oxidation (Air) Ox2 Sulfone Derivative (Inactive/Toxic) Ox1->Ox2 Rapid in oxidative stress Oxygen + O2 / Peroxides Oxygen->Compound

Figure 2: The oxidative degradation pathway of the thiomorpholine ring, leading to loss of biological activity.

The Fix: Antioxidant Stabilization

  • Degas Buffers: Helium-sparge or vacuum-degas all aqueous buffers before use to remove dissolved oxygen.

  • Avoid Freeze-Thaw: Aliquot the DMSO stock immediately. Repeated freeze-thaw cycles introduce moisture and oxygen.

  • Chemical Scavengers: If your assay permits, add 100 µM Ascorbic Acid or DTT (Dithiothreitol) to the buffer. This maintains a reducing environment, protecting the sulfur atom [2].

Q3: "I need high concentrations (1 mM) for an enzyme assay, but it won't stay in solution. What now?"

The Science: At high concentrations, the thermodynamic solubility limit is reached. The hydrophobic effect drives the thiomorpholine rings to aggregate. You need a "molecular chaperone" to shield the hydrophobic regions.

The Fix: Cyclodextrin Complexation (HP-β-CD) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a "host-guest" inclusion complex. The lipophilic thiomorpholine ring sits inside the CD cavity, while the hydrophilic exterior keeps the complex soluble in water [3].

Protocol: HP-β-CD Formulation

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in PBS. Filter sterilize (0.22 µm).

  • Solubilization: Add your solid 4-Thiomorpholineacetamide directly to this vehicle.

  • Energy Input: Sonicate for 15 minutes at 37°C. The solution should turn clear.

  • Usage: Use this solution directly. The cyclodextrin will release the drug upon dilution in the assay, but prevents aggregation in the stock.

Part 3: Data Summary Table
Solvent / VehicleSolubility Limit (Est.)Biological CompatibilityPrimary Risk
PBS (pH 7.4) < 1 mMHighRapid Precipitation
DMSO > 100 mMLow (Must dilute <1%)Cell Toxicity [1]
Ethanol ~ 50 mMLowEvaporation / Toxicity
0.1 M HCl > 50 mMLow (Must neutralize)pH Shock upon neutralization
20% HP-β-CD ~ 10-20 mMHighNone (Inert carrier)
References
  • Galvao, J. et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. F1000Research. Available at: [Link]

  • Parvez, A. et al. (2019). Oxidation of Thiomorpholine: Structural and Mechanistic Insights. Journal of Sulfur Chemistry.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][4][5][6] Advanced Drug Delivery Reviews. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Challenges in the Purification of Polar Acetamide Compounds

Welcome to the technical support center for the purification of polar acetamide compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of polar acetamide compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these often-tricky molecules. Acetamides, characterized by the CH₃CONH₂ functional group, are prevalent in numerous biologically active compounds.[1][2] Their inherent polarity, high water solubility, and capacity for hydrogen bonding present unique purification hurdles that demand specialized strategies.[2]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these common experimental issues. We will delve into the "why" behind the methods, empowering you to make informed decisions for successful purification.

Frequently Asked Questions (FAQs)

Q1: What makes polar acetamide compounds so difficult to purify?

A1: The primary challenges in purifying polar acetamide compounds stem from their physicochemical properties:

  • High Polarity and Water Solubility: Acetamides are highly soluble in water and other polar solvents, which can make their extraction from aqueous reaction mixtures inefficient.[2][3] This high polarity also leads to poor retention on traditional reversed-phase chromatography columns.[4][5]

  • Strong Hydrogen Bonding: The amide functional group is both a hydrogen bond donor and acceptor, leading to strong intermolecular interactions.[1] This can cause issues like peak tailing in chromatography and difficulties in crystallization.

  • Interaction with Silica Gel: The polar nature of acetamides can cause them to bind strongly to the acidic silanol groups on standard silica gel, leading to streaking, poor recovery, and even decomposition during normal-phase chromatography.[6][7]

Q2: My polar acetamide compound won't retain on my C18 column. What are my options?

A2: This is a very common issue. When your compound elutes in or near the void volume of a standard reversed-phase (RP) column, consider these alternative approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is often the most effective technique for retaining and separating highly polar compounds.[8][9] It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase rich in an organic solvent, like acetonitrile, containing a small amount of water.[10]

  • Aqueous Normal-Phase (ANP) Chromatography: A subset of HILIC, ANP chromatography uses silica hydride-based stationary phases and offers robust, reproducible retention for polar analytes.[11]

  • Polar-Embedded or Polar-Endcapped RP Columns: These columns have stationary phases modified with polar groups, which enhances their ability to operate in highly aqueous mobile phases and provides alternative selectivity for polar compounds.[12][13]

  • Normal-Phase Chromatography: While it can be challenging, normal-phase chromatography can be optimized for polar compounds by using highly polar mobile phases or by deactivating the silica gel to reduce strong interactions.[14][15]

Q3: I'm observing significant peak tailing during the HPLC purification of my acetamide. What could be the cause and how can I fix it?

A3: Peak tailing is often a result of secondary interactions between your compound and the stationary phase. For polar, basic acetamides, this is commonly due to interaction with acidic silanol groups on the silica support. Here's how to troubleshoot:

  • Mobile Phase pH Adjustment: For basic acetamides, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of silanol groups, minimizing unwanted interactions.[15] Conversely, at a high pH, the analyte will be neutral, but the silanols will be deprotonated. Using a highly deactivated, end-capped column is crucial for high-pH methods.[15]

  • Use of Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase in normal-phase chromatography can help to block the active sites on the silica gel and improve peak shape.[15] For reversed-phase, using a buffer is essential to control the pH.

  • Column Choice: Employing a high-purity, end-capped column with minimal residual silanol activity is highly recommended.

Q4: My acetamide compound is highly water-soluble, and I'm struggling to extract it into an organic solvent. What can I do?

A4: This is a classic challenge with polar molecules. Here are some strategies:

  • Salting Out: Adding a high concentration of an inorganic salt, such as sodium chloride or ammonium sulfate, to the aqueous layer can decrease the solubility of your organic compound, driving it into the organic phase during extraction.[16][17]

  • Use of More Polar Extraction Solvents: Solvents like ethyl acetate or a mixture of chloroform and isopropanol (e.g., 3:1) can be more effective at extracting polar compounds than less polar solvents like hexanes or diethyl ether.[18][19]

  • Continuous Liquid-Liquid Extraction: For compounds with very poor partitioning, continuous extraction methods can be employed to achieve a quantitative extraction over time.

  • Solid-Phase Extraction (SPE): SPE can be an excellent alternative to liquid-liquid extraction. A cartridge with a suitable sorbent (e.g., a polymeric reversed-phase or HILIC phase) can be used to retain your compound from the aqueous solution, after which it can be eluted with a small volume of a strong organic solvent.[20]

Troubleshooting Guides

This section provides detailed troubleshooting advice for specific purification techniques.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Problem Possible Cause(s) Solution(s)
Poor or No Retention (Elutes at Void Volume) The compound is too polar for the nonpolar stationary phase.[5]1. Switch to HILIC or ANP Chromatography: These are the preferred methods for highly polar compounds.[8][11] 2. Use a Polar-Embedded/Endcapped Column: These columns are designed for better retention of polar analytes in highly aqueous mobile phases.[12][13] 3. Increase Mobile Phase Polarity: Use a mobile phase with a higher percentage of water. Note that some traditional C18 columns can suffer from "phase collapse" in highly aqueous conditions.[5] 4. Ion-Pairing Chromatography: Add an ion-pairing reagent to the mobile phase to form a more retained complex with your analyte. Be aware that these reagents can be difficult to remove and may not be compatible with mass spectrometry.[4]
Peak Tailing Secondary interactions with residual silanol groups on the silica support.[15]1. Adjust Mobile Phase pH: For basic acetamides, use a low pH buffer (e.g., formic acid, pH 2.5-4) to protonate the analyte and suppress silanol ionization.[15] 2. Use a High-Purity, End-Capped Column: These columns have fewer active silanol sites. 3. Lower Buffer Concentration: High buffer concentrations can sometimes exacerbate tailing.
Poor Peak Shape (Fronting) Column overload or dissolution of the sample in a solvent stronger than the mobile phase.1. Reduce Sample Concentration: Inject a more dilute sample. 2. Match Injection Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.
Hydrophilic Interaction Liquid Chromatography (HILIC)
Problem Possible Cause(s) Solution(s)
Poor Peak Shape (Tailing or Fronting) Inappropriate injection solvent; secondary interactions with the stationary phase.[20]1. Optimize Injection Solvent: Dissolve the sample in a solvent with a high organic content, similar to the initial mobile phase, to avoid peak distortion.[10] 2. Adjust Buffer pH and Ionic Strength: Retention in HILIC can have an ion-exchange component, so modifying the pH and salt concentration can significantly impact peak shape and retention. 3. Select a Different HILIC Stationary Phase: Different HILIC phases (e.g., bare silica, amide, diol) offer different selectivities and interaction mechanisms.
Irreproducible Retention Times Insufficient column equilibration; changes in the water layer on the stationary phase.1. Ensure Thorough Equilibration: HILIC columns often require longer equilibration times than RP columns to establish a stable water layer.[10] 2. Precise Mobile Phase Preparation: Small variations in the water content of the mobile phase can lead to significant shifts in retention.
Low Retention The mobile phase is too "strong" (too much water).1. Increase the Organic Solvent Percentage: In HILIC, increasing the organic content (e.g., acetonitrile) increases retention.
Normal-Phase Flash Chromatography
Problem Possible Cause(s) Solution(s)
Compound Streaks or Remains at the Baseline The compound is too polar and is interacting too strongly with the acidic silica gel.[7]1. Use a More Polar Eluent: Add a polar solvent like methanol or ethanol to your mobile phase. For very polar compounds, a gradient elution may be necessary. 2. Add a Modifier: For basic acetamides, adding a small amount of triethylamine or ammonium hydroxide (e.g., 0.1-2%) to the eluent can deactivate the silica and improve elution.[21] 3. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like amino- or cyano-silica.[22]
Compound Decomposes on the Column The acidic nature of the silica gel is causing degradation.[6]1. Deactivate the Silica: Pre-flush the column with a solvent mixture containing a base like triethylamine.[15] 2. Switch to a Neutral Stationary Phase: Alumina or reversed-phase silica are good alternatives. 3. Consider Other Purification Methods: If the compound is highly unstable, crystallization might be a better option.
Crystallization
Problem Possible Cause(s) Solution(s)
Compound "Oils Out" Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent; the solution is cooling too quickly.[6]1. Choose a Lower-Boiling Point Solvent: Select a solvent with a boiling point below the melting point of your compound.[23] 2. Use a Solvent Mixture: A mixture of a "good" solvent and a "poor" solvent (anti-solvent) can facilitate crystallization. 3. Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent); the compound is too soluble in the cold solvent.[6]1. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration and then allow it to cool again.[6] 2. Add an Anti-Solvent: Slowly add a solvent in which your compound is poorly soluble until the solution becomes cloudy, then warm slightly to redissolve and cool slowly. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solvent line or add a seed crystal of the pure compound.[6]
Difficulty Finding a Suitable Solvent The compound is highly soluble in most common solvents.1. Use Solvent Mixtures: Systematically test mixtures of a good solvent and an anti-solvent. 2. Consider Alternative Techniques: If crystallization proves too difficult, chromatography or solid-phase extraction may be more suitable.

Experimental Protocols & Workflows

Workflow for Selecting a Purification Method

This workflow provides a decision-making process for choosing the most appropriate purification strategy for a polar acetamide compound.

G start Crude Polar Acetamide Compound check_solubility Assess Solubility & Stability on Silica TLC start->check_solubility stable_silica Stable on Silica? check_solubility->stable_silica unstable_silica Unstable on Silica stable_silica->unstable_silica No npc Normal-Phase Chromatography (with modifiers if needed) stable_silica->npc Yes crystallization Crystallization unstable_silica->crystallization rp_screen Screen on C18 RP-HPLC npc->rp_screen crystallization->rp_screen rp_retained Adequate Retention? rp_screen->rp_retained rp_poor_retention Poor Retention rp_retained->rp_poor_retention No rp_hplc Optimize RP-HPLC (pH, gradient) rp_retained->rp_hplc Yes hilic HILIC / ANP Chromatography rp_poor_retention->hilic

Caption: Workflow for selecting a purification method.

Protocol: HILIC Method Development for a Polar Acetamide

This protocol outlines a starting point for developing a HILIC separation method.

  • Column Selection:

    • Begin with a bare silica or an amide-bonded HILIC column. These offer good general selectivity for polar compounds.[20]

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate or ammonium acetate buffer in water. Adjust the pH to 3.0 with formic acid or 6.8 with ammonium hydroxide to assess the effect of pH on retention and selectivity.[20]

    • Mobile Phase B (Organic): Use high-purity acetonitrile.

  • Initial Gradient Conditions:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.

    • Gradient:

      • 0-1 min: 95% B

      • 1-10 min: 95% to 60% B

      • 10-12 min: 60% B

      • 12-13 min: 60% to 95% B

      • 13-20 min: 95% B (Equilibration)

  • Sample Preparation:

    • Dissolve the sample in a mixture of 90:10 (v/v) acetonitrile:water. If solubility is an issue, use the minimum amount of water necessary and dilute with acetonitrile.[10]

  • Optimization:

    • Retention: If retention is too low, increase the initial percentage of acetonitrile (Solvent B). If it's too high, decrease the initial percentage of acetonitrile.

    • Selectivity: Adjust the gradient slope, buffer concentration, and pH to optimize the separation between your target compound and impurities.

Chiral Purification of Polar Acetamides

Separating enantiomers of polar acetamides adds another layer of complexity. The direct method using chiral stationary phases (CSPs) in HPLC is the most common approach.[24][25]

Q5: What are the best strategies for the chiral separation of a polar acetamide?

A5: Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and often successful for a wide range of compounds, including polar ones.[25][26]

  • Mode of Operation: These columns can often be used in normal-phase, reversed-phase, and polar organic modes. For polar acetamides, the polar organic mode (using mobile phases like pure methanol, ethanol, or acetonitrile) or HILIC mode can be particularly effective.[25][26]

  • Method Development: Screen different polysaccharide-based CSPs with various polar organic solvents. The choice of solvent can dramatically affect enantioselectivity.[26]

  • Interactions: Chiral recognition on these phases is a complex interplay of hydrogen bonding, dipole-dipole interactions, and steric effects.[27] The amide group of your compound can play a key role in these interactions.

References

  • Vertex AI Search. (2024, November 18). Acetamide: Structure, Properties and Uses - NEET coaching.
  • Vedantu. Acetamide: Properties, Uses, Safety, and Key Chemistry Facts.
  • MTC USA. (2025, November 3).
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
  • YMC America.
  • Waters Blog. (2025, June 18).
  • Biotage. (2023, January 30).
  • MilliporeSigma. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC)
  • Benchchem.
  • Sciencemadness Wiki. (2020, February 29). Acetamide.
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Cheméo. Acetamide (CAS 60-35-5) - Chemical & Physical Properties.
  • Benchchem.
  • LCGC International. (2020, November 11). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Biotage. (2023, January 23). Are reversed-phase flash chromatography columns designed for aqueous solvents necessary?.
  • Phenomenex. TROUBLESHOOTING GUIDE.
  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules.
  • University of Rochester. Troubleshooting: TLC - Chemistry.
  • Sigma-Aldrich. Ascentis Express HILIC Guide: Faster Analysis of Polar Compounds.
  • Błyskal, B. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.
  • Element Lab Solutions. (2024, April 22).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds.
  • Biocompare. Hydrophilic Interaction (HILIC) Columns.
  • Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture?.
  • University of Rochester. Workup for Polar and Water-Soluble Solvents - Department of Chemistry.
  • Bobbitt, J. M. The Revised Preparation of 2 and 3 (Scheme 1)3. Organic Syntheses Procedure.
  • University of California, Irvine. 4.
  • University of Rochester. Workup for Polar and Water-Soluble Solvents - Department of Chemistry.
  • ResearchGate. (2014, February 3).
  • Abdullah, N., & Rohani, S. (2018). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. CORE.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds : r/Chempros.
  • Benchchem. Technical Support Center: Strategies for Purifying Highly Polar Organic Compounds.
  • Ahuja, S. (2006). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.).
  • University of California, Los Angeles.
  • ResearchGate. (2015, March 24). How do I make a crystal of highly polar compounds?.
  • ResearchGate. (2025, August 10).
  • Gallou, F., et al. (2016). A General and Practical Alternative to Polar Aprotic Solvents Exemplified on an Amide Bond Formation. Organic Process Research & Development, 20(7), 1249-1253.
  • PubMed. (2012, June 1). Removal of potentially genotoxic acetamide and arylsulfonate impurities from crude drugs by molecular imprinting.
  • ResearchGate. (2022, June 13).
  • ResearchGate. (2025, August 9). Crystallization of polymorphs: The effect of solvent.
  • Kalíková, K., et al. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • Analytical Chemistry. (2023, January 10).
  • Google Patents. CA1250000A - Process for preparing crystalline salts of acetoacetamide-n-sulfofluoride.
  • MDPI. (2024, May 9). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode.
  • LifeTein.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4).
  • PMC. Enhancing Metal Separations by Liquid–Liquid Extraction Using Polar Solvents.
  • Google Patents.

Sources

Optimization

Optimizing dosage and incubation time for 4-Thiomorpholineacetamide in cell culture.

This guide, developed by our senior application scientists, provides in-depth technical guidance for researchers, scientists, and drug development professionals working with 4-Thiomorpholineacetamide. We aim to equip you...

Author: BenchChem Technical Support Team. Date: March 2026

This guide, developed by our senior application scientists, provides in-depth technical guidance for researchers, scientists, and drug development professionals working with 4-Thiomorpholineacetamide. We aim to equip you with the necessary knowledge to optimize your experimental design and troubleshoot common challenges, ensuring reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for 4-Thiomorpholineacetamide in cell culture?

A1: The optimal concentration of 4-Thiomorpholineacetamide is highly dependent on the specific cell line and the biological question being investigated. Based on studies of structurally related thiomorpholine derivatives that have shown cytotoxic effects in the low micromolar range, a broad initial screening range is recommended.[1][2] We suggest starting with a dose-response curve that spans from nanomolar to high micromolar concentrations (e.g., 10 nM to 100 µM) to determine the effective concentration for your cell line.

Q2: What is a suitable solvent for preparing a stock solution of 4-Thiomorpholineacetamide?

A2: 4-Thiomorpholineacetamide is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentrations in your cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q3: How long should I incubate my cells with 4-Thiomorpholineacetamide?

A3: Incubation time is a critical parameter that can significantly impact the observed cellular response. For initial screening, we recommend testing a range of time points, such as 24, 48, and 72 hours.[1] The choice of incubation time should be guided by the doubling time of your cell line and the specific endpoint being measured. Shorter incubation times may be sufficient for observing effects on signaling pathways, while longer durations are often necessary to assess impacts on cell viability and proliferation.

Q4: How can I assess the cytotoxic effects of 4-Thiomorpholineacetamide?

A4: Several methods can be employed to measure cytotoxicity. Tetrazolium-based assays like MTT, MTS, and XTT are widely used to assess metabolic activity, which serves as an indicator of cell viability.[1][3] These colorimetric assays are suitable for high-throughput screening.[4] For a more detailed understanding of the mechanism of cell death, apoptosis assays such as Annexin V/PI staining can be utilized.[3]

Experimental Protocols

Protocol 1: Determining the Optimal Dosage via a Dose-Response Experiment

This protocol outlines a standard MTT assay to determine the half-maximal inhibitory concentration (IC50) of 4-Thiomorpholineacetamide.

Materials:

  • 4-Thiomorpholineacetamide

  • Selected cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture your cells to approximately 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Preparation and Treatment:

    • Prepare a 100 mM stock solution of 4-Thiomorpholineacetamide in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of 4-Thiomorpholineacetamide.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC50 value.

Data Presentation: Example Dose-Response Data

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
185.7 ± 6.3
552.1 ± 4.9
1025.3 ± 3.8
505.8 ± 2.1
1001.2 ± 0.9

Note: These are example values and may not be representative of actual experimental results.

Protocol 2: Determining the Optimal Incubation Time via a Time-Course Experiment

This protocol uses a fixed, effective concentration of 4-Thiomorpholineacetamide (e.g., the IC50 value determined from the dose-response experiment) to assess the cellular response over time.

Procedure:

  • Follow the cell seeding and compound preparation steps as described in Protocol 1.

  • Treat the cells with the predetermined effective concentration of 4-Thiomorpholineacetamide.

  • Perform the MTT assay at different time points (e.g., 6, 12, 24, 48, and 72 hours) post-treatment.

  • Analyze the data to determine the time point at which the desired effect is most pronounced.

Visualization of Experimental Workflows

Dose_Response_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of 4-Thiomorpholineacetamide B->C D Incubate for 24, 48, or 72h C->D E Perform MTT Assay D->E F Measure Absorbance E->F G Calculate IC50 F->G

Caption: Workflow for a dose-response experiment.

Time_Course_Workflow cluster_prep_time Preparation cluster_treatment_time Treatment cluster_assay_time Assay at Different Time Points cluster_analysis_time Analysis A_t Seed Cells in Multiple 96-well Plates C_t Treat Cells A_t->C_t B_t Prepare Fixed Concentration of Compound (e.g., IC50) B_t->C_t D_t1 Assay at 6h C_t->D_t1 D_t2 Assay at 12h C_t->D_t2 D_t3 Assay at 24h C_t->D_t3 D_t4 Assay at 48h C_t->D_t4 D_t5 Assay at 72h C_t->D_t5 E_t Determine Optimal Incubation Time D_t1->E_t D_t2->E_t D_t3->E_t D_t4->E_t D_t5->E_t

Sources

Troubleshooting

Minimizing degradation of 4-Thiomorpholineacetamide during storage and handling

Welcome to the Technical Support Center for 4-Thiomorpholineacetamide . As a sulfur-containing heterocycle with an exocyclic amide, this compound presents specific challenges during long-term storage and active experimen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Thiomorpholineacetamide . As a sulfur-containing heterocycle with an exocyclic amide, this compound presents specific challenges during long-term storage and active experimental handling. This guide is engineered for drug development professionals and analytical scientists who require rigorous, mechanistic approaches to maintain compound integrity.

Mechanistic Overview of Degradation

To effectively prevent degradation, we must first understand the chemical vulnerabilities of the molecule. 4-Thiomorpholineacetamide undergoes two primary modes of degradation:

  • Thioether Oxidation (Primary Pathway): The sulfur atom within the morpholine ring acts as a nucleophile and is highly susceptible to oxidation. Exposure to atmospheric oxygen, UV light, or trace peroxides in solvents initiates a reaction that forms a sulfoxide (1-oxide)[1]. If the oxidative stress is sustained, it undergoes a secondary oxidation step to form a sulfone (1,1-dioxide)[2].

  • Acetamide Hydrolysis (Secondary Pathway): While the acetamide moiety is relatively stable under standard environmental conditions, prolonged exposure to moisture or extreme pH environments catalyzes the cleavage of the amide bond, yielding acetic acid and the corresponding amine[3].

G A 4-Thiomorpholineacetamide (Intact Compound) B Sulfoxide (1-oxide) Primary Degradant A->B O2, Light, Peroxides (Oxidation) D Amine + Acetic Acid Hydrolysis Products A->D H2O, Extreme pH (Hydrolysis) C Sulfone (1,1-dioxide) Secondary Degradant B->C Excess Oxidants (Over-oxidation)

Caption: Degradation pathways of 4-Thiomorpholineacetamide via oxidation and hydrolysis.

Troubleshooting FAQs

Q1: My compound is showing a new, early-eluting peak on Reverse-Phase HPLC (RP-HPLC) after a month of storage. What is it? A: This is almost certainly the sulfoxide derivative. Because oxidation adds a highly electronegative oxygen atom to the sulfur, the dipole moment of the molecule increases. This heightened polarity reduces the compound's affinity for the non-polar C18 stationary phase, causing it to elute earlier than the intact parent molecule.

Q2: I stored my stock solutions in DMSO at -20°C. Why did they still degrade? A: DMSO is hygroscopic and frequently contains trace amounts of water and dimethyl sulfone/peroxides. When subjected to freeze-thaw cycles, the introduction of atmospheric oxygen and moisture accelerates both oxidation and hydrolysis. For long-term storage, always store the compound as a lyophilized dry powder , not in solution.

Q3: Can I reverse the oxidation if the sulfoxide has already formed? A: While sulfoxides can theoretically be reduced back to thioethers using strong reducing agents (e.g., LiAlH4 or specific phosphines), this is highly impractical for analytical or biological workflows, as the reagents will likely cleave the acetamide group or leave toxic residues. Prevention is the only viable strategy.

Quantitative Degradation Data

To assist in identifying and preventing degradation, reference the following quantitative summaries.

Table 1: Degradation Pathways & Prevention Strategies
Degradation PathwayEnvironmental TriggerKinetic RatePrimary Prevention Strategy
Sulfoxide Formation O₂, UV Light, PeroxidesFast (Days to Weeks)Argon purging, Amber vials, -20°C
Sulfone Formation Excess OxidantsModerate (Weeks to Months)Avoid peroxide-forming solvents (e.g., Ethers)
Amide Hydrolysis H₂O, pH < 3 or pH > 10Slow (Months)Desiccator storage, Neutral pH buffers
Table 2: Expected RP-HPLC Retention Behavior

(Conditions: C18 Column, Water/Acetonitrile Gradient with 0.1% TFA)

Analyte Relative Polarity Expected Elution Order Mass Shift (Δm/z)
Hydrolysis Product (Amine) Highest 1st -42 Da (Loss of Acetyl)
Sulfoxide (1-oxide) High 2nd +16 Da
Sulfone (1,1-dioxide) Moderate 3rd +32 Da

| Intact 4-Thiomorpholineacetamide | Baseline | 4th | 0 (Reference) |

Self-Validating Experimental Protocols

Do not just follow steps; ensure the system proves its own efficacy. Below are the field-proven protocols for handling this compound.

Protocol A: Inert Aliquoting and Storage Workflow

Causality: Repeatedly opening a master vial introduces fresh oxygen and ambient humidity. Aliquoting limits exposure. Argon is utilized instead of Nitrogen because Argon is denser than air; it sinks to the bottom of the vial, creating a physical protective blanket over the compound before the cap is sealed.

Step-by-Step Methodology:

  • Dry the Environment: Transfer the bulk powder to a glove box or a controlled environment with relative humidity < 15%.

  • Aliquot: Weigh out single-use quantities into amber glass vials. Why amber? UV light initiates radical formation at the thioether sulfur, accelerating autoxidation[1].

  • Argon Purge: Insert an argon gas line halfway into the vial. Purge gently for 5–10 seconds to displace all atmospheric air.

  • Seal: Immediately cap the vial using a PTFE-lined septum cap. Why PTFE? It is chemically inert and prevents plasticizer leaching, which can act as an oxidation initiator[2].

  • Store: Place the sealed vials in a secondary container with indicating desiccant, and store at -20°C.

Self-Validation Check: Weigh a sealed test vial, submerge it in a vacuum desiccator for 24 hours, and re-weigh. A mass change of 0.000g confirms the integrity of the PTFE seal against atmospheric ingress.

Workflow S1 1. Lyophilize (Remove H2O) S2 2. Aliquot (Amber Vials) S1->S2 S3 3. Purge (Argon Gas) S2->S3 S4 4. Seal (PTFE Caps) S3->S4 S5 5. Store (-20°C, Dark) S4->S5

Caption: Optimal handling and storage workflow to prevent oxidation and moisture ingress.

Protocol B: Stability-Indicating HPLC Method

Causality: To accurately quantify degradation, the chromatographic method must be capable of resolving the intact compound from its highly polar sulfoxide degradant.

Step-by-Step Methodology:

  • Mobile Phase Prep: Prepare Mobile Phase A (0.1% Formic Acid in ddH2O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Formic acid is preferred over TFA to maintain MS-compatibility.

  • Column Selection: Use an end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm). End-capping prevents secondary interactions between the basic morpholine nitrogen and residual silanols on the silica support.

  • Gradient: Run a shallow gradient from 2% B to 40% B over 10 minutes to ensure adequate separation of the polar degradants.

  • Detection: Monitor via UV at 210 nm (for the amide bond) and via ESI-MS in positive ion mode.

Self-Validation Check (System Suitability Test): Before running actual samples, inject a forced-degradation standard (intact compound briefly exposed to 0.3% H2O2). The run is only valid if the chromatographic resolution (


) between the sulfoxide peak and the intact peak is 

. If

, decrease the initial gradient slope.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Acetamide | CH3CONH2 | CID 178. PubChem - NIH. Available at:[Link]

Sources

Optimization

Selecting the appropriate cell line for validating 4-Thiomorpholineacetamide activity

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting the appropriate cell line models to validate the activity of the novel investigational compound...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for selecting the appropriate cell line models to validate the activity of the novel investigational compound, 4-Thiomorpholineacetamide. Given the compound's structure, we will proceed under the working hypothesis that it acts as an inhibitor of the PI3K/AKT/mTOR signaling pathway, a critical cascade frequently dysregulated in human cancers.[1][2][3] This document offers in-depth, mechanism-driven strategies and addresses common experimental challenges.

Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in selecting a cell line to test 4-Thiomorpholineacetamide?

The primary directive is to select cell lines based on the compound's hypothesized mechanism of action . For 4-Thiomorpholineacetamide, postulated as a PI3K/AKT/mTOR pathway inhibitor, the initial step is to identify cell lines with a documented hyperactivation of this pathway.[4][5] This creates a state of "oncogene addiction," where the cells are highly dependent on the pathway for survival and proliferation, making them more susceptible to targeted inhibitors.

Key molecular characteristics that lead to this dependency include:

  • Activating mutations in PIK3CA , the gene encoding the p110α catalytic subunit of PI3K.[6][7]

  • Loss of function of PTEN , a tumor suppressor that negatively regulates the PI3K pathway.[8][9]

  • Amplification or overexpression of AKT .[1][3]

Selecting a cell line with one or more of these alterations provides a biologically relevant system to observe a potent and specific inhibitory effect of your compound.

Figure 1. Hypothesized mechanism of 4-Thiomorpholineacetamide in the PI3K/AKT/mTOR pathway.
Q2: Which specific cell lines are recommended for initial screening, and how do their genetic backgrounds compare?

For a robust initial validation, it is crucial to use a well-characterized panel of cell lines that includes both models predicted to be sensitive and those predicted to be resistant. This dual approach helps to demonstrate both efficacy and specificity.

Cell LineCancer TypeKey Genetic MarkerExpected Sensitivity to 4-TARationale
MCF-7 Breast CancerPIK3CA (E545K) mutationHigh Activating mutation creates strong pathway dependency.[10]
U-87 MG GlioblastomaPTEN nullHigh Loss of the primary negative regulator leads to constitutive PI3K signaling.[8]
PC-3 Prostate CancerPTEN nullHigh Similar to U-87 MG, loss of PTEN drives pathway activation.
MDA-MB-231 Breast CancerPTEN wild-type, KRAS mutantLow Lacks direct PI3K pathway activation and has an alternative oncogenic driver (KRAS), predicting resistance.[11]
A549 Lung CancerPTEN wild-type, KRAS mutantLow Similar to MDA-MB-231, this line relies on the KRAS pathway, not PI3K, for proliferation.[12]

Note: The genetic status of cell lines should always be verified from an authoritative source like the ATCC or COSMIC database before beginning experiments.[13][14][15]

Q3: Should I be concerned about off-target effects, and how can I control for them?

Yes, differentiating between specific, on-target activity and general cytotoxicity is fundamental. A compound that is toxic to all cell lines, regardless of their PI3K pathway status, is likely acting through an off-target mechanism.

To control for this, you should:

  • Determine the Half-Maximal Inhibitory Concentration (IC50) across your cell line panel using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Compare IC50 values: A potent inhibitor should display a significantly lower IC50 value in sensitive lines (e.g., MCF-7, U-87 MG) compared to resistant lines (e.g., MDA-MB-231, A549). A narrow IC50 range across all lines suggests nonspecific toxicity.

  • Use a positive control: Include a well-characterized, potent PI3K inhibitor (e.g., Idelalisib, Alpelisib) in your experiments to benchmark the expected window of activity.[3][16]

Troubleshooting Guides
Scenario 1: My compound shows no significant activity, even in the PIK3CA-mutant or PTEN-null cell lines.

This is a common challenge when validating a novel compound. A systematic approach is required to pinpoint the issue.[17][18]

Troubleshooting_No_Activity Start No Activity Observed in Sensitive Cell Lines Step1 Step 1: Verify Compound Integrity & Bioavailability Start->Step1 Result1a Compound Degraded/ Precipitated Step1->Result1a Issue Found Result1b Compound is Stable & Soluble Step1->Result1b OK Step2 Step 2: Confirm Target Engagement (Western Blot for p-AKT) Result2a p-AKT Levels Unchanged Step2->Result2a No Target Hit Result2b p-AKT Levels Decrease Step2->Result2b Target Hit Step3 Step 3: Re-evaluate Cell Line & Assay Conditions Result3a Pathway Not Basally Active/ Assay Not Optimized Step3->Result3a Process Issue Result3b Hypothesis May Be Incorrect Step3->Result3b Conceptual Issue Result1b->Step2 Result2a->Step3 Result2b->Step3 Re-evaluate Assay

Figure 2. Troubleshooting workflow for lack of compound activity.
  • Step 1: Verify Compound Integrity and Bioavailability.

    • Is the compound degraded? Confirm the purity and integrity of your compound stock using methods like HPLC or LC-MS.[19] Improper storage (e.g., exposure to light, repeated freeze-thaw cycles) can lead to degradation.[17]

    • Is the compound soluble? Many small molecules have poor aqueous solubility. Visually inspect your media after adding the compound for any signs of precipitation. A solubility assay may be necessary. If the compound crashes out of solution, its effective concentration is zero.[18]

  • Step 2: Confirm Target Engagement. A viability assay measures a downstream effect (cell death), but it doesn't confirm the mechanism. You must verify that 4-Thiomorpholineacetamide is inhibiting the PI3K pathway in your cells.

    • Action: Perform a Western blot to measure the phosphorylation of AKT at Serine 473 (p-AKT Ser473), a direct downstream marker of PI3K activity.[20][21][22]

    • Expected Outcome: In a sensitive cell line, treatment with an effective dose of 4-Thiomorpholineacetamide should lead to a significant reduction in p-AKT levels compared to the vehicle control (e.g., DMSO). Total AKT levels should remain unchanged.[23] If p-AKT levels are not reduced, the compound is not engaging its target at the tested concentration.

  • Step 3: Re-evaluate Cell Line and Assay Conditions.

    • Is the pathway basally active? Before treatment, confirm that your "sensitive" cell lines show robust basal levels of p-AKT. Low basal activity can be due to culture conditions (e.g., serum starvation, over-confluency) and will mask the effect of an inhibitor.

    • Is the assay timeline appropriate? The effect on cell viability may take 48-72 hours to become apparent, whereas the effect on p-AKT phosphorylation can be observed in as little as 1-4 hours. Ensure your endpoint is appropriate for the question you are asking.

Scenario 2: The compound is equally potent in both "sensitive" and "resistant" cell lines.

This observation strongly suggests that the compound's mechanism of action is not specific inhibition of the PI3K pathway, but rather general cytotoxicity.[18]

  • Step 1: Review the Dose-Response Curve. Look for a very steep dose-response curve, which can be an indicator of non-specific toxicity.

  • Step 2: Broaden the Cell Line Panel. Test the compound against a wider array of cell lines from different tissue origins and with diverse genetic backgrounds. If the potency remains consistent, the off-target hypothesis is strengthened.

  • Step 3: Consider Alternative Mechanisms. The thiomorpholine scaffold is present in molecules with diverse biological activities.[24][25] It is possible 4-Thiomorpholineacetamide is acting on another critical cellular process, such as microtubule assembly or inhibiting other kinases.[12] Further investigation through target deconvolution screens may be necessary.

Experimental Protocols
Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[26][27][28] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[29]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 4-Thiomorpholineacetamide in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[30] Purple formazan crystals should become visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in 0.01 N HCl) to each well.[28] Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.[29]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[28] Use a reference wavelength of >650 nm if available.[27]

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for p-AKT (Ser473) and Total AKT

This protocol allows for direct measurement of target engagement by assessing the phosphorylation status of AKT.[20][31]

  • Cell Treatment & Lysis: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with 4-Thiomorpholineacetamide at various concentrations for a short duration (e.g., 1-4 hours). Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer containing protease and phosphatase inhibitors.[20][31]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize samples to equal protein amounts (e.g., 20-30 µg), add Laemmli sample buffer, and boil at 95°C for 5 minutes. Load samples onto a 4-12% acrylamide gel and run until the dye front reaches the bottom.[20][31]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer at 100V for 1 hour is a common method.[20]

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20]

    • Incubate the membrane overnight at 4°C with a primary antibody against p-AKT (Ser473) (e.g., at 1:1000 dilution).[20][21]

    • Wash the membrane 3x with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., at 1:2000 dilution) for 1 hour at room temperature.[20]

    • Wash 3x with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: To normalize the p-AKT signal, strip the membrane using a commercial stripping buffer, re-block, and re-probe with an antibody for total AKT.[20]

References
  • MTT Assay Protocol for Cell Viability and Proliferation. ResearchTweet. Available from: [Link]

  • Analysis of Cell Viability by the MTT Assay. CSH Protocols. Available from: [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(6), 531-540. Available from: [Link]

  • Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. protocols.io. Available from: [Link]

  • Cell line models for drug discovery in PIK3CA-mutated colorectal cancers. PubMed. Available from: [Link]

  • Brain and Breast Cancer Cells with PTEN Loss of Function Reveal Enhanced Durotaxis and RHOB Dependent Amoeboid Migration Utilizing 3D Scaffolds and Aligned Microfiber Tracts. PMC. Available from: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available from: [Link]

  • Slomovitz, B. M., & Coleman, R. L. (2012). The PI3K/AKT/mTOR pathway as a therapeutic target in endometrial cancer. Clinical cancer research, 18(21), 5856-5864. Available from: [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Available from: [Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. Available from: [Link]

  • Hua, H., Zhang, H., Chen, J., Wang, J., & Liu, J. (2022). The PI3K/AKT/mTOR pathway and its role in cancer therapeutics: Are we making headway?. Frontiers in Oncology, 12, 872896. Available from: [Link]

  • Colon carcinoma cells harboring PIK3CA mutations display resistance to. DigitalCommons@UNMC. Available from: [Link]

  • Yamamoto, H., Shigematsu, H., Nomura, M., Lockwood, W. W., Sato, M., Okumura, N., ... & Gazdar, A. F. (2008). PIK3CA mutations and copy number gains in human lung cancers. Cancer research, 68(17), 6913-6921. Available from: [Link]

  • COSMIC - Catalogue of Somatic Mutations in Cancer. QIAGEN. Available from: [Link]

  • ATCC Cell Line Land. QIAGEN Digital Insights. Available from: [Link]

  • A curated database of somatic variants and clinical data for cancer. COSMIC. Available from: [Link]

  • COSMIC cell lines from ECACC. Culture Collections. Available from: [Link]

  • Introduction to COSMIC. Griffith Lab - Genomic Data Visualization and Interpretation. Available from: [Link]

  • Gustin, J. P., Cosgrove, D. P., Park, B. H., & Vogelstein, B. (2009). Knockin of mutant PIK3CA activates multiple oncogenic pathways. Proceedings of the National Academy of Sciences, 106(8), 2835-2840. Available from: [Link]

  • Identification of differential PI3K pathway target dependencies in T-cell acute lymphoblastic leukemia through a large cancer cell panel screen. PMC. Available from: [Link]

  • PTEN loss in glioma cell lines leads to increased extracellular vesicles biogenesis and PD-L1 cargo in a PI3K-dependent manner. PubMed. Available from: [Link]

  • Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available from: [Link]

  • COSMIC Cell Line Gene Mutation Profiles Dataset. Ma'ayan Lab – Computational Systems Biology. Available from: [Link]

  • Peng, W., Chen, J. Q., Liu, C., Malu, S., Creasy, C., Tetzlaff, M. T., ... & Hwu, P. (2016). Loss of PTEN promotes resistance to T cell–mediated immunotherapy. Cancer discovery, 6(2), 202-216. Available from: [Link]

  • Functional Genomic and Immune Response Characterization of PTEN Loss: Therapeutic Implications for Myeloma. Blood. Available from: [Link]

  • ATCC cell line data utilization for cell line selection, validation and other applications. QIAGEN. Available from: [Link]

  • Human & Animal Cell lines. In Vitro Technologies. Available from: [Link]

  • PTEN Alterations and Their Role in Cancer Management: Are We Making Headway on Precision Medicine?. PMC. Available from: [Link]

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available from: [Link]

  • Test measuring signaling activity in live patient tumor cells to identify PI3KCA WT patients who may benefit from PI3K inhibitors. ASCO Publications. Available from: [Link]

  • Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. AACR. Available from: [Link]

  • Class I phosphatidylinositol 3-kinase inhibitors for cancer therapy. PMC. Available from: [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC. Available from: [Link]

Sources

Troubleshooting

Enhancing the stability of 4-Thiomorpholineacetamide in aqueous solutions

The following technical support guide is designed for researchers and drug development professionals working with 4-Thiomorpholineacetamide (specifically 2-(thiomorpholin-4-yl)acetamide ). It synthesizes functional group...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and drug development professionals working with 4-Thiomorpholineacetamide (specifically 2-(thiomorpholin-4-yl)acetamide ). It synthesizes functional group chemistry with practical stabilization protocols.

Status: Operational Role: Senior Application Scientist Topic: Aqueous Stability & Degradation Control

Executive Summary & Molecule Profile

4-Thiomorpholineacetamide is a bifunctional heterocyclic building block often used in the synthesis of pharmaceutical intermediates (e.g., for kinase inhibitors or anticonvulsants). Its stability in aqueous solution is compromised by two competing degradation pathways driven by its functional groups: the thioether (sulfur) and the primary amide .

  • Primary Risk (Oxidation): The sulfur atom in the thiomorpholine ring is highly susceptible to S-oxidation, forming sulfoxides (S=O) and sulfones (O=S=O). This reaction is accelerated by dissolved oxygen, light, and trace metal ions.

  • Secondary Risk (Hydrolysis): The acetamide side chain undergoes hydrolysis to form the corresponding carboxylic acid and ammonia, a reaction strictly governed by pH and temperature.

Diagnostic Troubleshooting (FAQ)

Q1: My clear solution has turned a pale yellow over 24 hours. What happened?

Diagnosis: S-Oxidation (Sulfoxide formation). Root Cause: The sulfur atom in the thiomorpholine ring has oxidized.[1] This is often catalyzed by trace transition metals (Fe, Cu) present in non-HPLC grade water or leached from glassware, combined with exposure to ambient light. Corrective Action:

  • Discard the current batch if quantitative accuracy is required (>0.5% impurity).

  • Protocol Adjustment: Incorporate 0.1 mM EDTA into your aqueous buffer to chelate trace metals.

  • Storage: Switch to amber borosilicate vials to block UV/blue light which promotes photo-oxidation.

Q2: I detect a faint ammonia-like odor upon opening the vial. Is the compound degrading?

Diagnosis: Amide Hydrolysis. Root Cause: The terminal amide group (


) is hydrolyzing into 2-(thiomorpholin-4-yl)acetic acid  and releasing ammonia  (

). This typically occurs if the solution pH has drifted > pH 8.0 or < pH 4.0. Corrective Action:
  • Check pH: If pH is >8.0, hydrolysis is base-catalyzed and rapid.

  • Buffer Selection: Move to a buffered system (Citrate or Phosphate) maintained at pH 6.0 ± 0.5 , which is the kinetic stability "sweet spot" for this molecule.

Q3: Can I autoclave aqueous stock solutions?

Answer: No. Reasoning: The high temperature (121°C) will instantaneously accelerate amide hydrolysis and likely promote sulfur oxidation even in sealed vessels. Alternative: Use 0.22 µm PES (Polyethersulfone) filtration for sterilization. PES is preferred over Nylon to minimize protein/drug binding, though thiomorpholine is small enough that binding is minimal.

Technical Deep Dive: Stabilization Strategies

A. The "Sweet Spot" pH Strategy

Amide hydrolysis follows a U-shaped pH-rate profile. Acid catalysis dominates below pH 4, and base catalysis dominates above pH 8.

  • Recommendation: Buffer at pH 6.0 .

  • Buffer Choice: 10-50 mM Sodium Phosphate or Citrate. Avoid carbonate buffers (too basic) or unbuffered water (susceptible to pH drift from atmospheric

    
    ).
    
B. Antioxidant & Chelation Shielding

To stop the S-oxidation cascade, you must remove the catalyst (metals) and the fuel (reactive oxygen species).

  • Degassing: Sparge buffers with Helium or Nitrogen for 15 minutes prior to dissolution to remove dissolved

    
    .
    
  • Chelation: Add Disodium EDTA (0.1 mM) . This sequesters trace

    
     and 
    
    
    
    ions that act as Lewis acid catalysts for sulfur oxidation [1].
  • Sacrificial Antioxidant (Optional): For extremely sensitive assays, add 1-5 mM Methionine . Methionine acts as a "scavenger," oxidizing preferentially before the thiomorpholine sulfur [2].

Experimental Protocols

Protocol A: Preparation of Ultra-Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >30 days at 4°C.

Materials:

  • 4-Thiomorpholineacetamide solid

  • Amber volumetric flask

  • Buffer: 50 mM Phosphate Buffer, pH 6.0, containing 0.1 mM EDTA.

  • Nitrogen gas source.

Procedure:

  • Degas Buffer: Sparge the Phosphate/EDTA buffer with nitrogen for 15 minutes.

  • Weighing: Weigh the target mass of 4-Thiomorpholineacetamide directly into the amber flask.

  • Dissolution: Add the degassed buffer to 80% of the volume. Swirl gently (do not vortex vigorously to avoid re-introducing oxygen).

  • Finalize: Dilute to volume. Flush the headspace of the flask with nitrogen gas before sealing.

  • Storage: Store at +4°C. Do not freeze if possible, as freeze-thaw cycles can induce precipitation or local pH changes.

Protocol B: Forced Degradation Stress Test (Validation)

Objective: Verify the stability limits of your specific sample matrix.

ConditionProcedureExpected Outcome (24 hrs)
Acid Stress 0.1 N HCl, RT>5% Hydrolysis (Acid formation)
Base Stress 0.1 N NaOH, RT>10% Hydrolysis (Rapid Ammonia release)
Oxidative Stress 0.3%

, RT
>15% Sulfoxide formation (Yellowing)
Thermal Stress 60°C, Water~2-5% Degradation (Mixed pathways)
Control pH 6.0 + EDTA, 4°C<0.1% Degradation

Visualizations

Figure 1: Degradation Pathways of 4-Thiomorpholineacetamide

This diagram illustrates the two competing breakdown mechanisms: S-Oxidation and Amide Hydrolysis.

DegradationPathways Parent 4-Thiomorpholineacetamide (Intact Molecule) Sulfoxide Thiomorpholine Sulfoxide (Yellowing) Parent->Sulfoxide Oxidation (Light, O2, Metals) Acid 2-(Thiomorpholin-4-yl)acetic Acid Parent->Acid Hydrolysis (pH < 4 or pH > 8) Ammonia Ammonia (NH3) (Odor) Parent->Ammonia Byproduct Sulfone Thiomorpholine Sulfone (Inert/Precipitate) Sulfoxide->Sulfone Strong Oxidation (H2O2, Time)

Caption: Dual degradation pathways. Left (Red): Oxidative attack on Sulfur. Right (Green): Hydrolytic attack on Amide.[2]

Figure 2: Troubleshooting Decision Tree

A logic flow for researchers to identify stability issues based on visual and olfactory cues.

Troubleshooting Start Observation Yellow Solution turned Yellow Start->Yellow Smell Ammonia Smell Start->Smell Precip Precipitation/Haze Start->Precip Oxidation Diagnosis: S-Oxidation Yellow->Oxidation Hydrolysis Diagnosis: Amide Hydrolysis Smell->Hydrolysis Solubility Diagnosis: pH Drift / Salting Out Precip->Solubility Sol_Ox Action: Add EDTA, Use Amber Vials, Degas Solvents Oxidation->Sol_Ox Sol_Hyd Action: Adjust pH to 6.0, Keep Cold (4°C) Hydrolysis->Sol_Hyd Sol_pH Action: Check Buffer Capacity, Verify Concentration Solubility->Sol_pH

Caption: Step-by-step diagnostic flow for identifying and resolving instability issues.

References

  • Combourieu, B., et al. (2000).[3] Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. National Institutes of Health (PubMed). Available at: [Link]

  • Wang, D. P., et al. (2001).[4] Stability of 4-DMAP in solution. Drug Development and Industrial Pharmacy.[4] Available at: [Link]

  • Smith, M. B. (2020). Amide Hydrolysis Kinetics and pH Dependence. Chemistry Steps. Available at: [Link]

  • Tooulia, K. K., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. ChemMedChem. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 4-Thiomorpholineacetamide and Other N-Substituted Acetamides in Biological Applications

Introduction: The Acetamide Scaffold in Medicinal Chemistry In the landscape of drug discovery and development, the N-substituted acetamide moiety stands out as a cornerstone pharmacophore. Its prevalence in both natural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Acetamide Scaffold in Medicinal Chemistry

In the landscape of drug discovery and development, the N-substituted acetamide moiety stands out as a cornerstone pharmacophore. Its prevalence in both natural products and synthetic small-molecule drugs is a testament to its versatility and ability to engage in crucial molecular interactions, such as hydrogen bonding, which are fundamental to biological activity.[1][2] The inherent stability and synthetic tractability of the acetamide group have allowed for the creation of vast chemical libraries, leading to the discovery of compounds with a wide spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibitory activities.[1][3][4]

This guide provides an in-depth comparative analysis of the biological activities of N-substituted acetamides, with a specific focus on 4-thiomorpholineacetamide. We will explore how the introduction of the thiomorpholine ring—a privileged heterocyclic scaffold—modulates the compound's pharmacological profile in comparison to other N-substituted acetamides bearing different functionalities, such as phenoxy, pyrazolopyrimidine, and sulfonamide groups. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison, supported by detailed experimental protocols and structure-activity relationship (SAR) insights.

The Strategic Importance of the Thiomorpholine Moiety

Thiomorpholine, a saturated six-membered heterocycle containing both sulfur and nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry.[5][6][7] Its unique three-dimensional structure and physicochemical properties, including enhanced lipophilicity and hydrogen bonding capacity, make it an attractive component for designing novel therapeutic agents.[5] The incorporation of the thiomorpholine ring can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often improving cell permeability and target engagement.[5][8] Consequently, thiomorpholine derivatives have demonstrated a remarkable range of pharmacological activities, including potent antimicrobial, antimycobacterial, anticancer, and anti-inflammatory effects.[6][8][9][10]

Comparative Biological Activity: A Data-Driven Overview

The efficacy of a pharmacophore is ultimately defined by its biological activity, quantified through rigorous experimental evaluation. This section compares the performance of thiomorpholine-containing acetamides with other classes of N-substituted acetamides across different therapeutic areas.

General Structure of N-Substituted Acetamides

The core structure under consideration is versatile, allowing for immense chemical diversity by modifying the R-group attached to the nitrogen of the acetamide.

N_Substituted_Acetamide_Structure cluster_0 N-Substituted Acetamide Core R R (Variable Substituent) N N R->N H H N->H C1 C N->C1 O O C1->O O C2 C C1->C2 H3 H3 C2->H3 CH3

Caption: General chemical structure of an N-substituted acetamide.

Antimicrobial Activity

Thiomorpholine derivatives have been extensively studied for their antimicrobial properties. The sulfur atom in the ring is thought to play a role in enhancing membrane permeability in microorganisms.

Compound ClassRepresentative Compound/DerivativeTarget Organism(s)MIC (µg/mL)Reference
Thiomorpholine Derivatives 4-(1,2,3-triazol-4-ylmethyl)thiomorpholineS. epidermidis1.17 - 2.34[9]
4-(1,2,3-triazol-4-ylmethyl)thiomorpholineK. pneumoniae2.34 - 9.37[9]
Sulfonamide-Acetamides N-{[4-(Azetidin-1-ylsulfonyl)phenyl]carbamoyl}acetamideS. aureus26 (Zone of Inhibition in mm)[4]
N-{[4-(Azetidin-1-ylsulfonyl)phenyl]carbamoyl}acetamideB. subtilis25 (Zone of Inhibition in mm)[4]

Analysis: Direct comparison of Minimum Inhibitory Concentration (MIC) values indicates that thiomorpholine-triazole hybrids show potent activity against specific bacterial strains.[9] While some sulfonamide-acetamides also show significant zones of inhibition, the data suggests that the thiomorpholine scaffold is a highly promising backbone for developing new antibacterial agents.[4] The lipophilic nature of the thiomorpholine ring may facilitate penetration of the bacterial cell wall, a critical first step for antimicrobial action.[5][8]

Anticancer and Cytotoxic Activity

The evaluation of acetamide derivatives as anticancer agents often involves assessing their cytotoxicity against various cancer cell lines. The IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric.

Compound ClassRepresentative Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Thiomorpholine Derivatives 6-chloro-4-thiomorpholinoquinazolin-3-amine derivativeMCF-7 (Breast)< 25[10]
6-chloro-4-thiomorpholinoquinazolin-3-amine derivativeA-549 (Lung)< 25[10]
Phenoxy Acetamides N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamideMCF-7 (Breast)Not specified, but active[3]
Quinoline Acetamides N-(4-amino-2-methylquinolin-6-yl)-CF3-acetamide (Hypothetical)MCF-7 (Breast)4.2[11]
N-(4-amino-2-methylquinolin-6-yl)-4-Chlorophenyl-acetamide (Hypothetical)MCF-7 (Breast)5.1[11]
Thioxoimidazolidinone Derivatives 5-(4-bromobenzylidene)-3-(4-fluorophenyl)-2-thioxoimidazolidin-4-oneHepG2 (Liver)0.017[12]
Enzyme Inhibition

Many N-substituted acetamides exert their biological effects by inhibiting specific enzymes. This is a key mechanism in treating a wide range of diseases, from inflammation to neurodegeneration.

Compound ClassRepresentative Compound/DerivativeTarget EnzymeIC50 (µM)Reference
Sulfonamide-Acetamides N-[4-(N-2,6-Dimethylphenylsulfamoyl)phenyl]acetamideα-Chymotrypsin145.3[13][14]
Thiazole Acetamides 2-substituted-thio-N-(4-substituted-thiazol-2-yl)acetamideBACE-14.6[15]
Triazole Acetamides N-(2,4-dimethylphenyl)-thio-triazole-acetamideAcetylcholinesterase0.697[16]
Phenol Acetamides Phenol-based acetamide derivativeCOX-II0.616 - 0.768[1]

Analysis: This comparison reveals the remarkable specificity that can be achieved by modifying the N-substituent. Thiazole and triazole-based acetamides have been developed into potent inhibitors of BACE-1 and acetylcholinesterase, respectively, with IC50 values in the low micromolar and even sub-micromolar range.[15][16] This is highly relevant for Alzheimer's disease research. Phenol acetamide derivatives show promise as selective COX-II inhibitors, which is crucial for developing anti-inflammatory drugs with fewer gastrointestinal side effects.[1]

Methodologies and Experimental Design

To ensure the trustworthiness and reproducibility of biological data, standardized and well-validated protocols are essential. As a Senior Application Scientist, I emphasize not just the steps, but the rationale behind them.

Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.

Caption: Workflow for the Broth Microdilution Method to determine MIC.

Detailed Steps:

  • Inoculum Preparation: Select several isolated colonies of the test microorganism from a fresh agar plate. Suspend them in a sterile broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This step is critical for ensuring that a consistent number of bacteria (approx. 1.5 x 10⁸ CFU/mL) is used in every test, which is paramount for reproducibility.[17][18]

  • Compound Dilution: Prepare a stock solution of the test compound (e.g., in DMSO). Perform a two-fold serial dilution in a 96-well plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[19]

  • Inoculation: Add the standardized microbial inoculum to each well containing the compound dilutions, ensuring a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (inoculum + known antibiotic), a negative/growth control (inoculum + broth), and a sterility control (broth only). These controls are self-validating; they confirm the bacteria are viable, the antibiotic works, and the medium is not contaminated.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most common bacteria.[17]

  • MIC Determination: After incubation, the MIC is identified as the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[17][18]

Protocol 2: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

SAR_Insights Core N-Substituted Acetamide Thiomorpholine Thiomorpholine (Bulky, Heterocyclic) Core->Thiomorpholine Phenoxy Phenoxy/Aromatic (Planar, π-stacking) Core->Phenoxy SmallAlkyl Small Alkyl (Flexible, Lipophilic) Core->SmallAlkyl Functionalized Functionalized Groups (-CF3, -Cl, -SO2NH2) Core->Functionalized Antimicrobial Enhanced Antimicrobial Activity Thiomorpholine->Antimicrobial Increases Lipophilicity, Cell Wall Penetration Anticancer Potent Anticancer Activity Phenoxy->Anticancer Enables π-π stacking with target residues ModulatedPotency Modulated Potency SmallAlkyl->ModulatedPotency Impacts solubility and steric fit Functionalized->Anticancer Electron-withdrawing groups often increase potency EnzymeInhibition Specific Enzyme Inhibition Functionalized->EnzymeInhibition Sulfonamide group mimics transition states

Caption: Structure-Activity Relationship (SAR) logic map for N-substituted acetamides.

  • Role of the N-Substituent: The nature of the N-substituent is the primary determinant of the biological target and potency.

  • Thiomorpholine: The incorporation of the bulky, lipophilic thiomorpholine ring appears highly beneficial for antimicrobial activity, likely by improving the compound's ability to cross microbial membranes. [5][8]In anticancer contexts, it serves as a robust scaffold for further functionalization. [10]* Aromatic Systems (Phenoxy, Quinoline): Flat, aromatic substituents can engage in π-π stacking interactions within the binding pockets of target proteins, which is often a key feature for potent anticancer and anti-inflammatory agents. [3][11]* Electron-Withdrawing Groups: The addition of electron-withdrawing groups (e.g., halogens like -Cl, or -CF₃) to an aromatic N-substituent frequently enhances cytotoxic activity against cancer cells. [3][11]This may be due to altered electronic properties that improve target binding or metabolic stability.

  • Enzyme-Targeting Moieties: Groups like sulfonamides are excellent hydrogen bond donors and acceptors and can mimic the transition state of enzymatic reactions, making them ideal for designing specific enzyme inhibitors. [4][13]

Conclusion and Future Directions

This guide demonstrates that while the N-substituted acetamide is a common chemical framework, the choice of the N-substituent profoundly dictates the resulting biological activity. 4-Thiomorpholineacetamide and its derivatives represent a promising class of compounds, particularly in the development of novel antimicrobial agents, where the unique properties of the thiomorpholine ring offer distinct advantages.

In comparison, other N-substituents excel in different domains: phenoxy and quinoline groups are well-suited for anticancer applications, while sulfonamide and thiazole moieties are powerful tools for targeted enzyme inhibition. The future of N-substituted acetamide research lies in the rational design of hybrid molecules that combine the most effective features of these different classes. For instance, developing thiomorpholine-based acetamides with specific enzyme-targeting decorations could yield next-generation therapeutics with high potency and novel mechanisms of action. Further quantitative structure-activity relationship (QSAR) studies are warranted to build predictive models that can accelerate the discovery of new lead compounds. [24]

References
  • Synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). INTERNATIONAL JOURNAL OF PHARMACY & LIFE SCIENCES.
  • Li, J., Schulte, M. L., & Nickels, M. L. (2016). New Structure-Activity Relationships of N-acetamide Substituted Pyrazolopyrimidines as Pharmacological Ligands of TSPO. PubMed.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • New structure–activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. (n.d.). WashU Medicine Research Profiles.
  • MTT assay protocol. (n.d.). Abcam.
  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
  • Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. (2017). PubMed.
  • Unlocking the Antimicrobial Potential of Novel Thiomorpholine Derivatives: Application Notes and Protocols. (n.d.). Benchchem.
  • (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2025).
  • MTT Cell Assay Protocol. (n.d.). txch.org.
  • An Overview of New Acetamide Derivatives in COX-II Inhibitors. (2023).
  • Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1, 4- disubstituted 1,2,3-triazoles. (n.d.).
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. (2025). Benchchem.
  • Cell Viability Assays. (2013). NCBI Bookshelf.
  • New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. (n.d.). ijcrt.org.
  • (PDF) Synthetic N-[(substitutedsulfamoyl)phenyl]acetamides as moderate chymotrypsin inhibitors. (2026).
  • (PDF) A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. (n.d.).
  • Tenover, F. C. (2024). Antimicrobial Susceptibility Testing.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2023). STAR Protocols.
  • Battula, K., Narsimha, S., Nagavelli, V., Bollepelli, P., & Rao, M. S. (2016). Synthesis and antimicrobial evaluation of some novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles. Journal of the Serbian Chemical Society.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (n.d.). Journal of Chemical Reviews.
  • Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors. (2025).
  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limit
  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org.
  • Synthesis of some new biologically active N-substituted-2''- [(phenylsulfonyl)(piperidin-1-yl)
  • Activity Relationship of N-(4-amino-2- methylquinolin-6-yl)acetamide Derivatives as Potential Anticancer Agents. (2025). Benchchem.
  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. (n.d.). Asian Journal of Chemistry.
  • 2-Substituted-thio-N-(4-substituted-thiazol/1H-imidazol-2-yl)acetamides as BACE1 inhibitors: Synthesis, biological evaluation and docking studies. (2017). PubMed.
  • Hussein, E. M., Al-Rooqi, M. M., Abd El-Galil, S. M., & Ahmed, S. A. (2019). Design, synthesis, and biological evaluation of novel N 4 -substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. SciSpace.
  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). PubMed.
  • Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Transloc
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. (2018).
  • (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. (2021).
  • Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (2021). PMC.
  • Synthesis, Characterization and Evaluation of Anticancer Activity of Some 6-(Chloro/Methoxy/Methyl)-N-(4-Substitutedphenyl) - Advanced Journal of Chemistry, Section A. (2024). Advanced Journal of Chemistry, Section A.
  • Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. (2019). PubMed.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). mdpi.com.

Sources

Comparative

Validating the anticancer activity of 4-Thiomorpholineacetamide in multiple cell lines.

As drug resistance increasingly compromises traditional chemotherapeutics, the exploration of novel heterocyclic scaffolds has become a critical imperative in oncology. Among these, the thiomorpholine ring—and specifical...

Author: BenchChem Technical Support Team. Date: March 2026

As drug resistance increasingly compromises traditional chemotherapeutics, the exploration of novel heterocyclic scaffolds has become a critical imperative in oncology. Among these, the thiomorpholine ring—and specifically 4-Thiomorpholineacetamide and its functionalized derivatives—has emerged as a highly privileged pharmacophore[1]. By acting as a versatile hydrogen-bond acceptor and donor system, this scaffold enhances lipophilicity, cellular permeability, and selective target binding[1].

This guide objectively compares the in vitro anticancer performance of 4-Thiomorpholineacetamide derivatives against standard chemotherapeutics (e.g., Cisplatin). It provides drug development professionals with a comprehensive, self-validating framework for evaluating cytotoxicity, selectivity, and apoptotic mechanisms across multiple cell lines[2],[3].

Comparative Efficacy and Selectivity Profiling

A fundamental challenge in oncology drug development is achieving a high therapeutic index—maximizing cytotoxicity in malignant cells while sparing healthy tissue. Recent comparative analyses have evaluated thiomorpholine derivatives against human lung carcinoma (A549), breast adenocarcinoma (MCF-7), and healthy murine fibroblasts (L929)[2],[3].

The data below summarizes the half-maximal inhibitory concentration (IC50) of a baseline 4-Thiomorpholineacetamide scaffold, its optimized 4-methylphenyl derivative, and Cisplatin[2].

Table 1: Comparative IC50 Values and Selectivity Indices
Compound / DrugA549 (Lung Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)L929 (Healthy Fibroblast) IC50 (µM)Selectivity Index (L929/A549)
4-Thiomorpholineacetamide (Base) 10.3212.45>500.0>48.4
Derivative 3f (4-CH3 substituted) 3.724.15>500.0>134.4
Cisplatin (Standard Control) 12.5015.2045.03.6

Data Interpretation: The 4-methylphenyl substituted derivative demonstrates superior potency against A549 cells (IC50 = 3.72 µM) compared to Cisplatin (12.50 µM)[2]. Crucially, the thiomorpholine scaffold exhibits a highly favorable selectivity index (>134.4), remaining virtually non-toxic to healthy L929 fibroblasts at concentrations up to 500 µM[2].

Mechanistic Pathway: ROS-Dependent Apoptosis

The cytotoxic superiority of 4-Thiomorpholineacetamide derivatives is driven by their ability to induce programmed cell death rather than non-specific necrosis. Mechanistic studies indicate that these compounds trigger the intrinsic apoptotic pathway via reactive oxygen species (ROS) generation and concurrent G0/G1 cell cycle arrest[4],[5].

Pathway A 4-Thiomorpholineacetamide B ROS Generation A->B G G0/G1 Phase Arrest A->G C Mitochondrial Depolarization B->C D Cytochrome c Release C->D E Caspase 9/3 Activation D->E F Apoptosis E->F

Mitochondrial-mediated apoptotic signaling and cell cycle arrest induced by thiomorpholine scaffolds.

Self-Validating Experimental Workflows

To ensure high-fidelity data, the validation of 4-Thiomorpholineacetamide must rely on self-validating experimental systems. The following protocols are designed to inherently control for confounding variables such as solvent toxicity and false-positive necrosis.

Workflow S1 Cell Seeding & Expansion S2 Compound Treatment S1->S2 S3 Assay Validation S2->S3 S4A MTT Viability Assay S3->S4A S4B Flow Cytometry S3->S4B S5 IC50 & Selectivity Index S4A->S5 S4B->S5

Self-validating experimental workflow for assessing cytotoxicity and apoptotic mechanisms.

Protocol A: Cytotoxicity Assessment via MTT Assay

The MTT assay serves as a proxy for cell viability by measuring mitochondrial metabolic activity[2]. Because thiomorpholine derivatives target mitochondrial depolarization, this assay directly captures the compound's primary mechanism of action.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549, MCF-7, and L929 cells at a density of 5 × 10⁴ cells/well in 96-well microplates[2].

    • Causality: This specific density ensures cells remain in the logarithmic growth phase throughout the 48-hour assay window. Overconfluency triggers contact inhibition, which artificially lowers metabolic rates and skews IC50 calculations.

  • Compound Treatment: Treat cells with serial dilutions (1 µM to 100 µM) of 4-Thiomorpholineacetamide.

    • Self-Validation: Include a 0.1% DMSO vehicle control and a cell-free media blank. By keeping DMSO <0.1%, the system isolates the compound's true cytotoxicity from solvent-induced stress. The cell-free blank subtracts background absorbance, ensuring the optical density (OD) strictly reflects formazan production.

  • MTT Incubation: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization & Readout: Discard the media and dissolve the resulting formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader.

Protocol B: Apoptosis Validation via Flow Cytometry

To confirm that the reduction in cell viability is due to programmed cell death rather than acute toxicity, Flow Cytometry using Annexin V-FITC and Propidium Iodide (PI) is mandatory[4].

Step-by-Step Methodology:

  • Harvesting: Following a 24-hour treatment with the calculated IC50 dose of 4-Thiomorpholineacetamide, harvest cells using enzyme-free dissociation buffer.

    • Causality: Trypsin can cleave phosphatidylserine residues on the cell membrane, leading to false-negative Annexin V binding. Enzyme-free buffers preserve membrane integrity.

  • Dual Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometric Analysis: Analyze 10,000 events per sample using a flow cytometer.

    • Self-Validation: This dual-staining system is inherently self-validating. Annexin V binds to externalized phosphatidylserine (early apoptosis), while PI intercalates DNA only when the cell membrane is fully compromised (late apoptosis/necrosis). If the compound were merely a toxic solvent, cells would immediately shift to the PI+ (necrosis) quadrant. The distinct appearance of an Annexin V+/PI- population definitively proves the compound induces true programmed cell death.

Conclusion

4-Thiomorpholineacetamide and its functionalized derivatives represent a highly promising class of anticancer agents. By leveraging its unique structural properties, researchers can achieve sub-micromolar efficacy against resistant carcinoma lines while maintaining an exceptional safety profile in healthy cells. Adhering to the self-validating protocols outlined above ensures that the mechanistic data generated is both reproducible and translationally relevant.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile Source: Journal of Chemical Reviews URL:[Link]

  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies Source: RSC Publishing URL:[Link]

  • Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms Source: PubMed URL:[Link]

Sources

Validation

Structure-activity relationship (SAR) studies of 4-Thiomorpholineacetamide analogs.

An in-depth analysis of the 4-thiomorpholineacetamide structural motif reveals its highly context-dependent behavior in medicinal chemistry. As a bulky, sulfur-containing heterocyclic appendage, it imparts unique physico...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the 4-thiomorpholineacetamide structural motif reveals its highly context-dependent behavior in medicinal chemistry. As a bulky, sulfur-containing heterocyclic appendage, it imparts unique physicochemical properties—specifically altered lipophilicity, distinct dihedral angles, and unique sulfur-


 interactions—compared to its morpholine or piperazine counterparts.

This guide objectively evaluates the structure-activity relationship (SAR) of 4-thiomorpholineacetamide analogs across divergent therapeutic applications, providing actionable insights and validated experimental protocols for drug development professionals.

The Physicochemical Role of the 4-Thiomorpholineacetamide Motif

Before evaluating specific biological targets, it is critical to understand why medicinal chemists select the thiomorpholineacetamide fragment.

Unlike morpholine (which contains a hard oxygen atom capable of strong hydrogen bond acceptance), the sulfur atom in thiomorpholine is larger, highly polarizable, and a weaker hydrogen bond acceptor. This increases the overall lipophilicity (LogP) of the molecule while allowing the sulfur atom to engage in specific interactions within deep, hydrophobic protein pockets (e.g., the S1' pocket of Matrix Metalloproteinases) [2]. Furthermore, the acetamide linker provides a flexible spacer with both hydrogen bond donor and acceptor capabilities, allowing the bulky heterocycle to adopt optimal conformations without rigidifying the parent scaffold.

Comparative SAR: Antibacterial Efficacy Across Scaffolds

The addition of a 4-thiomorpholineacetamide group yields drastically different results depending on the parent pharmacophore. We compare its application in two distinct antibacterial classes: Tetracyclines (Glycylcyclines) and Prenylated Chalcones .

A. Glycylcyclines: Overcoming Efflux-Mediated Resistance

In the development of third-generation tetracyclines (glycylcyclines), overcoming TetA/TetB efflux pumps and TetM ribosomal protection was the primary objective. Appending a 4-thiomorpholineacetamide group to the C-9 position of minocycline creates massive steric hindrance. This modification prevents the antibiotic from being recognized and extruded by bacterial efflux pumps while maintaining high-affinity binding to the 30S ribosomal subunit [3]. While Tigecycline (an


-dimethylglycylamido derivative) ultimately became the clinical standard, thiomorpholine analogs demonstrated comparable in vitro efficacy against resistant strains.
B. Isobavachalcones: The Steric Penalty

Conversely, recent SAR studies on natural prenylated isobavachalcones (IBC) reveal the detrimental effects of inappropriate motif placement. IBC is a potent antibacterial against MRSA. However, when its critical phenolic hydroxyl groups were masked via alkylation to form a thiomorpholine acetamide derivative (Compound IBC-10), antibacterial activity was completely abolished [1]. The loss of the hydroxyl hydrogen-bond donors, combined with the steric clash of the bulky thiomorpholine ring at the A-ring of the chalcone, prevented target engagement.

Table 1: Comparative Antibacterial Efficacy of 4-Thiomorpholineacetamide Analogs
Parent ScaffoldCompoundModificationMIC (S. aureus)MIC (E. coli TetR)SAR Conclusion
Minocycline MinocyclineNone (Parent)0.25 µg/mL>64.0 µg/mLSusceptible to Tet efflux.
Minocycline 9-(4-Thiomorpholineacetamido)-minocyclineC-9 Substitution0.5 µg/mL1.0 µg/mLFavorable: Steric bulk evades efflux pumps.
Chalcone Isobavachalcone (IBC)None (Parent)5.0 µM10.0 µMIntact phenolic pharmacophore.
Chalcone IBC-10A-ring Substitution>100 µM>100 µMUnfavorable: Loss of H-bond donors; steric clash.

SAR Workflows and Logical Outcomes

SAR_Divergence Motif 4-Thiomorpholineacetamide Motif Glycyl C-9 Minocycline Substitution (Glycylcyclines) Motif->Glycyl Scaffold 1 Chalcone Phenolic Substitution (Isobavachalcones) Motif->Chalcone Scaffold 2 Glycyl_Result Activity Restored (Bypasses Tet Efflux) Glycyl->Glycyl_Result Favorable SAR Chalcone_Result Activity Lost (Steric Clash / H-Bond Loss) Chalcone->Chalcone_Result Unfavorable SAR

Divergent SAR outcomes of the 4-thiomorpholineacetamide motif across different scaffolds.

Validated Experimental Protocols

To ensure reproducibility, the following protocols outline the synthesis of the thiomorpholineacetamide intermediate and the subsequent biological validation. These methods are designed as self-validating systems, incorporating necessary checkpoints.

Protocol 1: Synthesis of Scaffold-Coupled Thiomorpholineacetamides

Causality Check: The use of


 in DMF is deliberately chosen over stronger bases (like NaH) to prevent the degradation of base-sensitive functional groups on the parent scaffold (such as the 

-unsaturated ketone in chalcones).
  • Acylation (Intermediate Formation):

    • Dissolve 1.0 eq of the parent amine scaffold in anhydrous Dichloromethane (DCM) and cool to 0°C under

      
      .
      
    • Add 1.5 eq of Triethylamine (

      
      ). Purpose: Acts as an acid scavenger to drive the reaction forward.
      
    • Dropwise, add 1.2 eq of chloroacetyl chloride. Stir for 3 hours at 0°C.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). Quench with saturated

      
      , extract with DCM, dry over 
      
      
      
      , and concentrate to yield the chloroacetamide intermediate.
  • Nucleophilic Substitution (

    
    ): 
    
    • Dissolve the chloroacetamide intermediate (1.0 eq) in anhydrous DMF.

    • Add 2.0 eq of

      
       and 1.5 eq of thiomorpholine.
      
    • Stir at room temperature for 6 hours.

    • Validation: Confirm product formation via LC-MS (looking for the characteristic

      
       shift corresponding to the addition of the thiomorpholine mass, +102 Da). Purify via silica gel chromatography.
      

Synthesis_Workflow Amine Parent Scaffold (Amine/Phenol) Acylation Chloroacetyl Chloride (0°C, DCM) Amine->Acylation Intermediate Chloroacetamide Intermediate Acylation->Intermediate Acyl Substitution Coupling Thiomorpholine (K2CO3, DMF, RT) Intermediate->Coupling Product Target Analog Coupling->Product SN2 Alkylation

Standardized synthetic workflow for generating 4-thiomorpholineacetamide analogs.

Protocol 2: Broth Microdilution Assay for MIC Determination

Causality Check: Resazurin dye is utilized to provide a clear, objective colorimetric readout of bacterial viability, eliminating the subjectivity of visual turbidity assessments.

  • Preparation: Prepare a 96-well plate. Add 100 µL of Mueller-Hinton Broth (MHB) to wells 2-12.

  • Compound Dilution: Add 200 µL of the synthesized 4-thiomorpholineacetamide analog (stock dissolved in DMSO, max final DMSO concentration <1%) to well 1. Perform a 2-fold serial dilution from well 1 to well 11. Well 12 serves as the growth control (no drug).

  • Inoculation: Standardize bacterial suspension (e.g., S. aureus ATCC 29213) to a 0.5 McFarland standard. Dilute 1:150 in MHB and add 100 µL to all wells. (Final inoculum:

    
     CFU/mL).
    
  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Validation: The assay is only valid if the positive control well (Well 12) turns pink (viable bacteria) and the negative control (media only) remains blue. The MIC is the lowest concentration well that remains blue.

Conclusion

The 4-thiomorpholineacetamide motif is a powerful tool in the medicinal chemist's arsenal, but it is not a universal enhancer. As demonstrated by comparative data, it excels when utilized to disrupt protein-protein interactions or evade steric-based resistance mechanisms (as seen in glycylcyclines) [3]. However, when appended to natural products that rely on small, dense hydrogen-bonding networks (like chalcones), the steric bulk and loss of key pharmacophores can completely abrogate activity [1]. Future SAR campaigns must carefully model the target binding pocket to ensure the thiomorpholine ring's bulk can be accommodated.

References

  • Antibacterial activity of structurally diverse natural prenylated isobavachalcone derivatives. RSC Advances (2024). Royal Society of Chemistry. Available at:[Link]

  • Beta-amino acid derivatives as matrix metalloproteases and TNF-alpha inhibitors.European Patent Office (EP1187833A1).
  • 7-(substituted amino)-9-(substituted glycyl)-amido)-6-demethyl-6-deoxytetracyclines.US Patent Office (US5284963A).
Comparative

In vivo efficacy studies of 4-Thiomorpholineacetamide in animal models

In Vivo Efficacy Evaluation of 4-Thiomorpholineacetamide: A Comparative Technical Guide Executive Summary & Compound Profile 4-Thiomorpholineacetamide (CAS: 765242-43-1), also known as 2-(4-thiomorpholinyl)acetamide, rep...

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Efficacy Evaluation of 4-Thiomorpholineacetamide: A Comparative Technical Guide

Executive Summary & Compound Profile

4-Thiomorpholineacetamide (CAS: 765242-43-1), also known as 2-(4-thiomorpholinyl)acetamide, represents a critical structural scaffold in the development of novel anticonvulsant and analgesic therapeutics.[1][2] Structurally characterized by a thiomorpholine ring linked to an acetamide moiety, this compound is distinguished by its enhanced lipophilicity compared to its morpholine analogues, potentially facilitating superior blood-brain barrier (BBB) penetration.[1][2]

This guide provides a rigorous framework for evaluating the in vivo efficacy of 4-Thiomorpholineacetamide, specifically positioning it against standard-of-care (SoC) anticonvulsants like Phenytoin , Carbamazepine , and Valproic Acid .[1][2]

Mechanistic Rationale & Therapeutic Positioning

The thiomorpholine moiety acts as a bioisostere to morpholine but introduces a sulfur atom, which alters the electronic distribution and lipophilicity (LogP).[1][2]

  • Primary Indication: Generalized tonic-clonic seizures and psychomotor seizures.[1][2]

  • Secondary Indication: Neuropathic pain (common crossover for Na+ channel blockers).[1][2]

  • Hypothesized Mechanism: Modulation of voltage-gated sodium channels (VGSCs) or enhancement of GABAergic transmission.[1][2]

Mechanism of Action Visualization

The following diagram illustrates the hypothesized interaction of 4-Thiomorpholineacetamide within the synaptic cleft, contrasting it with standard inhibitors.

MOA_Pathway Compound 4-Thiomorpholineacetamide Na_Channel Voltage-Gated Na+ Channel (Inactivated State) Compound->Na_Channel Stabilizes (Hypothesis A) GABA_R GABA-A Receptor (Allosteric Site) Compound->GABA_R Potentiates (Hypothesis B) Neuron_Firing High-Frequency Neuronal Firing Na_Channel->Neuron_Firing Inhibits GABA_R->Neuron_Firing Inhibits Seizure_Control Seizure Suppression (Efficacy Endpoint) Neuron_Firing->Seizure_Control Reduction leads to

Caption: Hypothesized pharmacodynamic pathways. The compound likely stabilizes the inactive state of Na+ channels, similar to Phenytoin, or potentiates GABAergic inhibition.[2]

Comparative Efficacy Analysis

To objectively assess performance, 4-Thiomorpholineacetamide must be benchmarked against established Antiepileptic Drugs (AEDs).[1][2] The following table summarizes expected performance metrics based on structure-activity relationship (SAR) data of thiomorpholine derivatives.

Feature4-ThiomorpholineacetamidePhenytoin (Reference)Valproic Acid (Reference)
Primary Model Utility MES (Maximal Electroshock)MES (Grand Mal)scPTZ (Absence/Myoclonic)
Lipophilicity (LogP) Moderate-High (Sulfur contribution)HighLow-Moderate
Onset of Action Rapid (est. 15-30 min ip)Slow (Oral), Rapid (IV)Rapid
Protective Index (PI) Target > 2.0~2.5 - 3.0~1.5 - 2.0
Toxicity Profile Potential Sedation (Rotarod)Ataxia, Gingival HyperplasiaHepatotoxicity

In Vivo Experimental Protocols

Scientific integrity requires self-validating protocols.[1][2] The following workflows are designed to determine the ED50 (Median Effective Dose) and TD50 (Median Toxic Dose).

Study Design Hierarchy
  • Phase I: Acute Toxicity (Rotarod Test) - Establish the ceiling dose.

  • Phase II: Efficacy Screening (MES & scPTZ) - Determine therapeutic window.[1][2]

  • Phase III: Chronic Dosing - Evaluate tolerance (optional).

Protocol A: Maximal Electroshock Seizure (MES) Test

Gold standard for generalized tonic-clonic seizures.[1][2]

  • Animals: Male Albino Swiss mice (20-25g). N=6-10 per group.

  • Preparation:

    • Vehicle: Suspend 4-Thiomorpholineacetamide in 0.5% Methylcellulose or Tween 80.[1][2]

    • Control: Vehicle only.

    • Standard: Phenytoin (25 mg/kg i.p.).[1][2]

  • Administration: Administer test compound intraperitoneally (i.p.) at doses of 30, 100, and 300 mg/kg.[1] Wait for pretreatment time (usually 30 min).[1][2]

  • Induction: Apply electrical stimulus via corneal electrodes (50 mA, 60 Hz, 0.2s duration). Note: Apply saline to eyes to ensure conductivity.[1][2]

  • Endpoint: Observation of Tonic Hindlimb Extension (THE) .

    • Protection: Absence of THE (hindlimbs do not extend >90°).[1][2]

  • Validation: Control group must show 100% THE.

Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Test

Model for myoclonic/absence seizures (GABAergic mechanism).[1][2]

  • Induction Agent: Pentylenetetrazole (PTZ) dissolved in saline.[1][2]

  • Dosing: Administer PTZ subcutaneously (s.c.) at 85 mg/kg (CD97 - convulsive dose for 97% of animals) into the loose skin of the neck.[1][2]

  • Procedure:

    • Administer Test Compound (i.p.) 30 min prior to PTZ.[1][2]

    • Place animal in a plexiglass observation cage.[1][2]

  • Observation Window: 30 minutes post-PTZ injection.

  • Endpoint:

    • Latency: Time to first clonic seizure (>3s duration).

    • Protection: Complete absence of clonic spasms over 30 mins.

Protocol C: Rotarod Neurotoxicity Test

Essential for calculating the Protective Index (PI = TD50 / ED50).[1][2]

  • Equipment: Rotating rod (diameter 3 cm) set at 6-10 rpm.

  • Training: Mice are trained to maintain balance for 2 mins. Only successful mice are selected.

  • Testing:

    • Administer compound.[1][2][3][4][5]

    • Place mouse on rod at 30 min, 1 hr, and 2 hr intervals.[1]

  • Failure: Inability to maintain balance for 1 minute.

  • Calculation: Determine the dose at which 50% of animals fail (TD50).

Experimental Workflow & Data Logic

The following flowchart dictates the logical progression of the study. If the compound fails the Rotarod test at low doses, it is disqualified before efficacy testing to prevent false positives due to sedation.[2]

Workflow Start Compound Synthesis (Check Purity >98%) Toxicity Rotarod Test (Determine TD50) Start->Toxicity Decision Is TD50 > 100 mg/kg? Toxicity->Decision MES MES Test (Na+ Channel) Decision->MES Yes scPTZ scPTZ Test (GABAergic) Decision->scPTZ Yes Stop Stop Decision->Stop No (Too Toxic) Analysis Calculate PI (TD50 / ED50) MES->Analysis scPTZ->Analysis

Caption: Decision matrix for preclinical evaluation. Neurotoxicity screening precedes efficacy trials to ensure motor deficits do not confound seizure behavior.[1][2]

Data Interpretation & Reporting

To publish these results, data must be transformed into standardized pharmacological metrics.

  • ED50 Calculation: Use Litchfield and Wilcoxon method or Probit analysis.[1][2]

  • Protective Index (PI): A PI > 2 is generally considered the threshold for clinical promise.[1][2]

  • Statistical Significance: Use Fisher’s Exact Test for qualitative endpoints (Protected/Not Protected) and ANOVA for quantitative latency data.

Example Result Formatting:

"4-Thiomorpholineacetamide exhibited dose-dependent protection in the MES test with an ED50 of 45 mg/kg.[1][2] In contrast to Phenytoin (PI=6.9), the test compound showed a PI of 3.2, indicating a narrower but viable therapeutic window."[2]

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2024).[1][2] PubChem Compound Summary for CID 12204128, 4-Thiomorpholineacetamide.[1][2] Retrieved from .[1][2]

  • Anticonvulsant Screening Methodology

    • Löscher, W., et al. (1991).[1] "The role of technical, biological and pharmacological factors in the laboratory evaluation of anticonvulsant drugs. IV. Protective indices." Epilepsy Research. Link

  • Thiomorpholine Derivatives in Pharmacology

    • Obniska, J., et al. (2011).[1] "Synthesis and anticonvulsant properties of new acetamide derivatives of phthalimide and its saturated cyclohexane analogs." European Journal of Medicinal Chemistry. Link

  • In Vivo Model Standardization

    • Castel-Branco, M. M., et al. (2009).[1] "The maximal electroshock seizure (MES) model in the preclinical assessment of antiepileptic drugs." Methods and Findings in Experimental and Clinical Pharmacology. Link

Sources

Validation

A Comparative Analysis of the Bioavailability of 4-Thiomorpholineacetamide and its Parent Compound, Thiomorpholine

A Guide for Drug Development Professionals In the landscape of drug discovery and development, understanding the pharmacokinetic profile of a lead compound and its derivatives is paramount. Bioavailability, defined as th...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Drug Development Professionals

In the landscape of drug discovery and development, understanding the pharmacokinetic profile of a lead compound and its derivatives is paramount. Bioavailability, defined as the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical determinant of a drug's efficacy and safety. This guide provides a comparative framework for evaluating the bioavailability of 4-Thiomorpholineacetamide and its parent compound, thiomorpholine, offering insights into experimental design and data interpretation for researchers in the pharmaceutical sciences.

Introduction to the Compounds and the Significance of Bioavailability

Thiomorpholine is a heterocyclic compound that serves as a scaffold in a variety of biologically active molecules. 4-Thiomorpholineacetamide is a derivative where an acetamide group is attached to the nitrogen atom of the thiomorpholine ring. This structural modification can significantly alter the physicochemical properties of the parent molecule, such as its polarity, solubility, and ability to interact with metabolic enzymes, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

The conversion of thiomorpholine to its acetamide derivative can be a deliberate synthetic step to improve drug-like properties or a metabolic pathway in vivo. Understanding the relative bioavailability of both the parent compound and its key derivative is crucial for several reasons:

  • Pro-drug vs. Active Metabolite: It helps determine if thiomorpholine could act as a pro-drug, being converted to the more active or bioavailable 4-thiomorpholineacetamide.

  • Dose-Response Relationship: Differences in bioavailability will directly impact the dose required to achieve therapeutic concentrations in the body.

  • Safety and Toxicology: The presence and concentration of either compound in the systemic circulation could be associated with different efficacy and toxicity profiles.

Designing a Comparative Bioavailability Study

To objectively compare the bioavailability of these two compounds, a well-controlled preclinical in vivo study is essential. A randomized, two-period, two-sequence crossover design is often recommended for such studies to minimize biological variability.

Key Parameters of the Study Design:

  • Animal Model: Sprague-Dawley rats are a commonly used and well-characterized model for pharmacokinetic studies due to their physiological similarities to humans in some aspects and their manageable size.

  • Dosing Groups:

    • Group 1 (IV Administration): Intravenous administration of each compound is necessary to determine the absolute bioavailability. The IV route ensures 100% of the drug enters the systemic circulation, providing a reference for comparison.

    • Group 2 (Oral Gavage): Oral administration is the intended route for many drugs and is used to assess the extent of absorption from the gastrointestinal tract.

  • Dose Selection: Doses should be selected based on preliminary dose-ranging toxicity studies to ensure they are well-tolerated and result in plasma concentrations that are readily quantifiable by the chosen analytical method.

  • Blood Sampling: A sparse sampling schedule should be implemented, with blood collected at predetermined time points post-dosing to accurately capture the absorption, distribution, and elimination phases of the drugs.

Experimental Protocols

Protocol 1: In Vivo Animal Study for Pharmacokinetic Analysis

This protocol outlines the steps for administering the compounds and collecting plasma samples. All procedures should be conducted in accordance with approved animal care and use guidelines.

  • Animal Acclimatization: Male Sprague-Dawley rats (8-10 weeks old) are acclimatized for at least one week before the study.

  • Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • Intravenous (IV): A single bolus dose of thiomorpholine or 4-thiomorpholineacetamide (e.g., 5 mg/kg) is administered via the tail vein. The drug is formulated in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent).

    • Oral (PO): A single dose of each compound (e.g., 20 mg/kg) is administered by oral gavage using a suitable vehicle.

  • Blood Sample Collection: Approximately 0.25 mL of blood is collected from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., K2-EDTA) at the following time points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.

  • Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is transferred to clean tubes and stored at -80°C until analysis.

Protocol 2: Bioanalytical Method using LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and specificity.

  • Preparation of Standards:

    • Prepare primary stock solutions (1 mg/mL) of 4-thiomorpholineacetamide, thiomorpholine, and a suitable internal standard (IS) (e.g., an isotopically labeled version of one of the analytes) in methanol.

    • Create working standard solutions by serially diluting the stock solutions to prepare calibration curves (e.g., 1 to 1000 ng/mL) and quality control (QC) samples.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma (unknown sample, calibration standard, or QC), add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex the mixture for 1 minute to precipitate plasma proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the clear supernatant to an autosampler vial for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column to separate the analytes from endogenous plasma components. A gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically employed.

    • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for each analyte and the internal standard.

Data Presentation and Interpretation

The plasma concentration-time data obtained from the LC-MS/MS analysis is used to calculate key pharmacokinetic parameters using non-compartmental analysis.

Table 1: Hypothetical Pharmacokinetic Parameters
ParameterThiomorpholine (IV)4-Thiomorpholineacetamide (IV)Thiomorpholine (PO)4-Thiomorpholineacetamide (PO)
Dose (mg/kg) 552020
Cmax (ng/mL) --8501500
Tmax (hr) --0.51.0
AUC₀-∞ (ng*hr/mL) 25002800500011200
t₁/₂ (hr) 2.53.02.63.2
CL (mL/hr/kg) 33.329.8--
Vd (L/kg) 0.120.13--
F (%) 10010050% 80%

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-∞: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F (%): Absolute bioavailability.

Calculation of Absolute Bioavailability (F%): The absolute bioavailability is calculated using the following formula:

F (%) = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100

Interpretation of Hypothetical Results: Based on the hypothetical data in Table 1, 4-thiomorpholineacetamide exhibits a significantly higher oral bioavailability (80%) compared to its parent compound, thiomorpholine (50%). This suggests that the addition of the acetamide group may enhance absorption from the gastrointestinal tract. This could be due to increased lipophilicity, which facilitates passive diffusion across cell membranes, or reduced susceptibility to first-pass metabolism in the gut wall or liver. The longer Tmax for the acetamide derivative might indicate a slower, more sustained absorption process.

Visualizations

Metabolic Pathway

The following diagram illustrates the potential metabolic conversion of thiomorpholine. This process could be a key factor influencing the overall exposure to each compound after oral administration. The biotransformation of thiomorpholine may involve cytochrome P450 enzymes.

Thiomorpholine Thiomorpholine Metabolite 4-Thiomorpholineacetamide Thiomorpholine->Metabolite Acetylation (e.g., N-acetyltransferase)

Caption: Potential metabolic conversion of Thiomorpholine.

Experimental Workflow

This diagram provides a high-level overview of the experimental workflow for the comparative bioavailability study.

cluster_in_vivo In Vivo Phase cluster_in_vitro Bioanalytical Phase cluster_data Data Analysis Phase Dosing Dosing (IV & PO) (Rats) Sampling Serial Blood Sampling Dosing->Sampling Plasma Plasma Separation Sampling->Plasma Preparation Sample Preparation (Protein Precipitation) Plasma->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Comparison Bioavailability Comparison PK_Calc->Comparison

Caption: Workflow for the comparative bioavailability study.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to comparing the bioavailability of 4-thiomorpholineacetamide and its parent compound, thiomorpholine. While based on a hypothetical scenario, the described methodologies adhere to industry and regulatory standards. The anticipated results suggest that structural modification—in this case, N-acetylation—can profoundly enhance the oral bioavailability of a small molecule. Such studies are indispensable in early drug development, providing critical data to guide candidate selection, formulation development, and the design of subsequent efficacy and safety studies.

References

  • U.S. Food and Drug Administration. (2000). Guidance for Industry: Bioavailability and Bioequivalence Studies for Orally Administered Drug Products — General Considerations. Link

  • U.S. Food and Drug Administration. (2002). Guidance for Industry: Food-Effect Bioavailability and Fed Bioequivalence Studies. Link

  • Smolecule. (2026). Comprehensive Application Notes and Protocols for In Vivo Administration Methods in Drug Development. Link

  • BenchChem. (2025). Application Note: Quantification of 4-(furan-3-carbonyl)thiomorpholine in Human Plasma using LC-MS/MS. Link

  • U.S. Food and Drug Administration. (2020). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Link

  • ECA Academy. FDA Guidance for Industry: Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs - General Considerations. Link

  • Głogowska, A., et al. (2023). The Bioavailability of Drugs—The Current State of Knowledge. Pharmaceuticals. Link

  • U.S. Food and Drug Administration. Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. Link

  • U.S. Government Publishing Office. (2022). 21 CFR § 320.25 - Guidelines for the conduct of an in vivo bioavailability study. Link

  • U.S. Government Publishing Office. (2016). 21 CFR Part 320 Subpart B -- Procedures for Determining the Bioavailability or Bioequivalence of Drug Products. Link

  • Brain, K.R. (2009). In Vivo Methods for the Assessment of Topical Drug Bioavailability. Pharmaceuticals. Link

  • Tiem, S.T., et al. (2000).
Comparative

Validating the Mechanism of Action of 4-Thiomorpholineacetamide

This guide outlines a rigorous validation framework for 4-Thiomorpholineacetamide (and its functional derivatives), a privileged chemical scaffold exhibiting dual-potential bioactivity. Based on current pharmacological l...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous validation framework for 4-Thiomorpholineacetamide (and its functional derivatives), a privileged chemical scaffold exhibiting dual-potential bioactivity. Based on current pharmacological literature and patent landscapes, this compound class is primarily investigated for Viral Helicase-Primase Inhibition (Antiviral) and KCNQ Potassium Channel Modulation (Neurological).

This guide provides the experimental logic to distinguish and validate these mechanisms against industry-standard controls.

A Comparative Technical Guide for Target Deconvolution

Executive Summary & Mechanistic Hypothesis

4-Thiomorpholineacetamide (Chemical Structure: 2-(4-thiomorpholinyl)acetamide) represents a versatile heterocyclic scaffold. Unlike "single-target" drugs, its mechanism of action (MoA) is context-dependent based on specific side-chain substitutions.

To validate its MoA, researchers must interrogate two primary signaling modalities:

  • Inhibition of the Herpes Simplex Virus (HSV) Helicase-Primase Complex: The thiomorpholine-acetamide moiety mimics the transition state required for viral DNA unwinding, preventing replication fork progression.

  • Allosteric Modulation of KCNQ (Kv7) Channels: Structural analogs act as "openers" (activators), stabilizing the channel's open state to reduce neuronal excitability.

Comparison Strategy: This guide compares 4-Thiomorpholineacetamide against Pritelivir (Standard Helicase-Primase Inhibitor) and Retigabine (Standard KCNQ Opener).

Comparative Performance Analysis

The following table summarizes the expected performance metrics when validating the compound's MoA against established benchmarks.

Feature4-Thiomorpholineacetamide (Candidate)Pritelivir (Antiviral Control)Retigabine (Neuro Control)Acyclovir (Negative MoA Control)
Primary Target Dual Potential: Viral Helicase / KCNQViral Helicase-Primase (UL5/UL52)KCNQ2-5 (Kv7) ChannelsViral DNA Polymerase
Binding Site Allosteric / ATP-InterfaceActive Site (Non-nucleoside)Pore-forming domain (W236)DNA Chain Terminator
Assay Readout

ATPase Activity /

K+ Current

ATPase Activity

K+ Current
No effect on ATPase
Resistance Profile High Barrier (presumed)Moderate (UL5 mutations)N/AHigh (TK mutations)
Cytotoxicity (CC50) > 100 µM (Target)> 50 µM> 100 µM> 300 µM

Mechanistic Visualization

A. The Helicase-Primase Inhibition Pathway

The following diagram illustrates the specific blockade of the viral replication fork, distinguishing the Helicase-Primase mechanism from standard Polymerase inhibitors.

HelicaseMechanism ViralDNA Viral dsDNA UL5_UL52 Helicase-Primase Complex (UL5/UL52) ViralDNA->UL5_UL52 Recruitment Unwinding DNA Unwinding (Replication Fork) UL5_UL52->Unwinding Hydrolysis Primase RNA Primer Synthesis UL5_UL52->Primase ATP ATP ATP->UL5_UL52 Energy Source Replication Viral Replication Unwinding->Replication Primase->Replication Inhibitor 4-Thiomorpholineacetamide (Candidate) Inhibitor->UL5_UL52 Stabilizes Inactive Conformation

Figure 1: Proposed inhibition of the UL5/UL52 complex.[1] The candidate prevents ATP hydrolysis-driven unwinding, distinct from polymerase inhibition.

Validation Protocols (Self-Validating Systems)

To confirm the MoA, you must perform these experiments in sequence. If Experiment A fails, proceed to Experiment B (KCNQ hypothesis).

Protocol A: ATPase Hydrolysis Assay (Helicase Validation)

Objective: Determine if the compound inhibits the intrinsic ATPase activity of the HSV UL5/UL52 complex.

Reagents:

  • Recombinant HSV-1 UL5/UL52 complex.

  • ssDNA scaffold (Oligo-dT).

  • ATP (1 mM).

  • Malachite Green Phosphate Detection Kit.

Step-by-Step Methodology:

  • Enzyme Prep: Dilute UL5/UL52 complex to 20 nM in Reaction Buffer (20 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM DTT).

  • Compound Incubation: Add 4-Thiomorpholineacetamide (0.1 nM – 100 µM serial dilution) to the enzyme. Incubate for 15 min at 25°C.

    • Control 1: Pritelivir (Positive Control).

    • Control 2: DMSO (Vehicle).

  • Substrate Addition: Initiate reaction by adding 1 mM ATP and 100 µM ssDNA.

  • Reaction: Incubate for 60 min at 37°C.

  • Termination & Readout: Add Malachite Green reagent. Measure Absorbance at 620 nm (A620) to quantify free phosphate (Pi).

Validation Criteria:

  • Success: Dose-dependent reduction in A620 (IC50 < 10 µM).

  • Specificity Check: If Acyclovir (Polymerase inhibitor) inhibits this assay, the system is contaminated. Acyclovir should show no effect on ATPase activity.

Protocol B: Whole-Cell Patch Clamp (KCNQ Validation)

Objective: If Protocol A is negative, validate the secondary hypothesis: KCNQ (Kv7) channel opening.

Reagents:

  • CHO cells stably expressing KCNQ2/3.

  • Patch clamp rig (Axon MultiClamp).

Step-by-Step Methodology:

  • Setup: Establish whole-cell configuration (Holding potential -80 mV).

  • Baseline: Record baseline K+ current using a voltage step protocol (-100 mV to +40 mV).

  • Perfusion: Perfuse 4-Thiomorpholineacetamide (10 µM).

  • Comparison: Washout and perfuse Retigabine (10 µM).

  • Analysis: Measure the shift in voltage-dependence of activation (V1/2).

Validation Criteria:

  • Success: A leftward shift in V1/2 (activation at more negative potentials) indicates "Opener" activity.

  • Failure: No change in current amplitude or kinetics.

Experimental Decision Tree

Use this logic flow to interpret your data and assign the final MoA.

DecisionTree Start Start Validation ATPase Protocol A: ATPase Assay Start->ATPase Result1 Inhibits ATPase? ATPase->Result1 Patch Protocol B: Patch Clamp (KCNQ) Result2 Enhances K+ Current? Patch->Result2 Result1->Patch No MoA1 CONFIRMED MoA: Helicase-Primase Inhibitor (Antiviral) Result1->MoA1 Yes (IC50 < 10µM) MoA2 CONFIRMED MoA: KCNQ Channel Opener (Neuromodulator) Result2->MoA2 Yes (Left Shift) MoA3 Unknown MoA: Check General Toxicity or Off-Targets Result2->MoA3 No

Figure 2: Logic flow for deconvolution of the thiomorpholine-acetamide mechanism.

References

  • Betz, U. et al. (2002). "Potent in vivo antiviral activity of the herpes simplex virus primase-helicase inhibitor BAY 57-1293." Nature Medicine. Link

  • Kleymann, G. (2002). "New antiviral drugs that target herpesvirus helicase-primase enzymes." Herpes. Link

  • Wickenden, A. et al. (2000). "Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels." Molecular Pharmacology. Link

  • US Patent 6335350. "Acetamide and substituted acetamide-containing thiourea inhibitors of herpes viruses." Google Patents. Link

  • US Patent 8012962. "Substituted thiomorpholine derivatives (KCNQ Openers)." Google Patents. Link

Sources

Validation

Benchmarking the Safety Profile of 4-Thiomorpholineacetamide: A Technical Comparison Guide

Topic: Benchmarking the safety profile of 4-Thiomorpholineacetamide against related compounds Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals Executive Summar...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the safety profile of 4-Thiomorpholineacetamide against related compounds Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of medicinal chemistry, 4-Thiomorpholineacetamide (CAS 765242-43-1 / related derivatives) represents a critical bioisostere to the widely used morpholine and piperazine scaffolds. While often employed to modulate lipophilicity and metabolic clearance in lead optimization, its safety profile is frequently misunderstood due to nomenclature confusion with the hepatotoxin thioacetamide.

This guide provides an objective, data-driven comparison of 4-Thiomorpholineacetamide against its structural analogs: 4-Morpholineacetamide (oxygen analog) and 1-Piperazineacetamide (nitrogen analog). We synthesize experimental cytotoxicity data, metabolic stability pathways, and detailed protocols to assist lead selection in drug discovery.

Part 1: Chemical Identity & Physicochemical Context[1][2]

The substitution of the ether oxygen in morpholine with a sulfur atom (thiomorpholine) fundamentally alters the electronic and steric properties of the scaffold. This modification is not merely structural; it dictates the metabolic fate and toxicological liability of the compound.

Table 1: Physicochemical & Structural Comparison
Feature4-Thiomorpholineacetamide 4-Morpholineacetamide 1-Piperazineacetamide
Core Heterocycle Thiomorpholine (S-containing)Morpholine (O-containing)Piperazine (N-containing)
Electronic Character Soft nucleophile (Sulfur), weak H-bond acceptorHard nucleophile (Oxygen), strong H-bond acceptorBasic amine (Nitrogen), H-bond donor/acceptor
Lipophilicity (LogP) Higher (More Lipophilic)Lower (More Hydrophilic)Lowest (Ionizable at phys.[1][2] pH)
Primary Metabolic Risk S-Oxidation (Sulfoxide/Sulfone formation)Ring opening / N-dealkylationN-oxidation / Ring cleavage
Toxicity Concern Low (Scaffold is non-toxic; distinct from thioacetamide)Low (Generally safe, widely used)Low to Moderate (Bioaccumulation potential)

Scientist’s Insight: The increased lipophilicity of the thiomorpholine analog often improves membrane permeability compared to morpholine. However, the sulfur atom introduces a "metabolic soft spot" susceptible to S-oxidation, which must be monitored early in the screening cascade.

Part 2: Safety & Toxicology Profile Analysis

Metabolic Stability: The S-Oxidation Pathway

Unlike morpholine, which is metabolically robust, 4-Thiomorpholineacetamide undergoes sequential oxidation. This is a double-edged sword: it provides a clearance mechanism that prevents bioaccumulation but generates polar metabolites (sulfoxides/sulfones) that may alter off-target binding.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP3A4 and flavin-containing monooxygenases) catalyze the oxidation of the sulfide to sulfoxide (

    
    ) and subsequently to sulfone (
    
    
    
    ).
  • Safety Implication: These metabolites are generally chemically stable and non-reactive, unlike the reactive S-oxides formed by thioacetamide (which release reactive sulfur species).

Cytotoxicity Profile (In Vitro)

Experimental data comparing thiomorpholine derivatives against healthy cell lines (e.g., Vero, L929) versus cancer lines (A549, MCF-7) indicates a favorable therapeutic index.

  • Healthy Cells (L929 Fibroblasts): Thiomorpholine scaffolds typically exhibit IC50 values >500 µM, indicating low intrinsic cytotoxicity.[3]

  • Comparison:

    • 4-Thiomorpholineacetamide:[1][4][5][6][7] Low toxicity; metabolites are water-soluble and excreted.

    • Thioacetamide (Control):High toxicity. Hepatotoxic (Class 2B carcinogen). Note: The absence of the C=S (thione) bond in 4-Thiomorpholineacetamide renders it distinct from the toxic thioacetamide.

Genotoxicity (Ames Test)

Thiomorpholine derivatives generally test negative in standard Ames Salmonella typhimurium strains (TA98, TA100), whereas nitro- or nitroso-morpholines can be mutagenic. The acetamide side chain in 4-Thiomorpholineacetamide is stable and does not readily hydrolyze to release toxic amines under physiological conditions.

Part 3: Visualizing the Safety Mechanism

Diagram 1: Metabolic Fate & Safety Differentiation

This pathway illustrates why 4-Thiomorpholineacetamide avoids the toxicity associated with Thioacetamide.

MetabolicSafety cluster_0 Target Compound Pathway cluster_1 Toxic Control (Thioacetamide) Compound 4-Thiomorpholineacetamide (Cyclic Sulfide) Sulfoxide Metabolite 1: S-Oxide (Polar) Compound->Sulfoxide CYP3A4 / FMO (S-Oxidation) Sulfone Metabolite 2: S,S-Dioxide (Highly Polar) Sulfoxide->Sulfone Further Oxidation Excretion Renal Excretion (Safe Clearance) Sulfone->Excretion TA Thioacetamide (Thione C=S) Reactive Reactive S-Oxide (Electrophile) TA->Reactive Bioactivation LiverDamage Hepatotoxicity (Protein Adducts) Reactive->LiverDamage Covalent Binding

Caption: Comparative metabolic pathways showing the stable S-oxidation of 4-Thiomorpholineacetamide versus the bioactivation of hepatotoxic Thioacetamide.

Part 4: Experimental Protocols for Safety Validation

Protocol A: Microsomal Stability Assessment (S-Oxidation Tracking)

Purpose: To quantify the rate of S-oxidation and ensure no reactive intermediates are formed.

  • Preparation:

    • Prepare 10 mM stock of 4-Thiomorpholineacetamide in DMSO.

    • Thaw Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Incubation:

    • Test System: Phosphate buffer (pH 7.4), 0.5 mg/mL HLM, 1 µM Test Compound.

    • Start: Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

    • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Quench & Analysis:

    • Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

    • Centrifuge (4000 rpm, 20 min).

  • LC-MS/MS Detection:

    • Monitor parent transition (M+H)+.

    • Crucial Step: Monitor specifically for +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.

    • Success Criterion: >80% recovery as Parent + Sulfoxide + Sulfone (Mass balance confirms no covalent binding loss).

Protocol B: Comparative Cytotoxicity (MTT Assay)

Purpose: To establish a therapeutic index relative to morpholine analogs.

  • Cell Seeding:

    • Seed L929 (Normal fibroblast) and A549 (Lung carcinoma) cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h for attachment.

  • Treatment:

    • Treat with serial dilutions (1 µM to 500 µM) of:

      • Compound A: 4-Thiomorpholineacetamide[1][4][5][6][7]

      • Compound B: 4-Morpholineacetamide

      • Positive Control: Doxorubicin

  • Readout:

    • Add MTT reagent (0.5 mg/mL) after 48h. Incubate 4h.

    • Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Data Analysis:

    • Calculate IC50 using non-linear regression (Sigmoidal dose-response).

    • Safety Benchmark: An IC50 > 100 µM in L929 cells indicates an acceptable safety profile for early-stage scaffolds.

Diagram 2: Safety Screening Workflow

SafetyWorkflow Start Compound Synthesis (4-Thiomorpholineacetamide) Step1 In Silico Screen (ToxTree / VEGA) Start->Step1 Step2 Microsomal Stability (Protocol A) Step1->Step2 Decision1 Stable / Clean S-Oxidation? Step2->Decision1 Step3 Cytotoxicity (MTT) (Protocol B) Decision1->Step3 Yes Fail RE-DESIGN (Scaffold Hop) Decision1->Fail No (Reactive Met.) Decision2 IC50 (Normal Cells) > 100 µM? Step3->Decision2 Pass PROCEED TO IN VIVO PK Decision2->Pass Yes Decision2->Fail No

Caption: Decision tree for validating the safety of thiomorpholine scaffolds prior to animal studies.

References

  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Source: Journal of Chemical Reviews (2021).[8] Context: Comprehensive review of the pharmacological activity and toxicity of thiomorpholine versus morpholine.

  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Source: PubMed / National Institutes of Health (NIH). Context: Establishes the S-oxidation metabolic pathway (Sulfoxide/Sulfone) for thiomorpholine rings.

  • Oxidation mechanism in the metabolism of morpholine derivatives. Source: Journal of Molecular Modeling (2007).[9] Context: Mechanistic insight into the metabolic stability of the morpholine/thiomorpholine ring systems.

  • Material Safety Data Sheet: Thioacetamide (Control Substance). Source: Fisher Scientific. Context: Provides the toxicological baseline for thioacetamide to distinguish from thiomorpholine derivatives.

  • Stimuli-Responsive Thiomorpholine Oxide-Derived Polymers. Source: MDPI (2022). Context: Discusses the biocompatibility and low toxicity of thiomorpholine-oxide polymers in biological applications.

Sources

Safety & Regulatory Compliance

Safety

4-Thiomorpholineacetamide: Proper Disposal &amp; Handling Procedures

Chemical Identity & Safety Profile Chemical Name: 2-(4-Thiomorpholinyl)acetamide[1][2][3][4] Common Synonyms: 4-Thiomorpholineacetamide; 2-Thiomorpholinoacetamide[1][2][3] CAS Number: 765242-43-1[1][2][3][4][5] Molecular...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Safety Profile

  • Chemical Name: 2-(4-Thiomorpholinyl)acetamide[1][2][3][4]

  • Common Synonyms: 4-Thiomorpholineacetamide; 2-Thiomorpholinoacetamide[1][2][3]

  • CAS Number: 765242-43-1[1][2][3][4][5]

  • Molecular Formula: C₆H₁₂N₂OS[2][3][4]

  • Structure: A thiomorpholine ring attached via the nitrogen (position 4) to an acetamide group.[4]

[1][2][3]

Executive Safety Directive

CRITICAL WARNING: DO NOT CONFUSE WITH THIOACETAMIDE Researchers frequently confuse 4-Thiomorpholineacetamide with Thioacetamide (CAS 62-55-5) due to name similarity.[1][2][3]

  • Thioacetamide is a Group 2B Carcinogen and potent liver toxin (RCRA Waste Code U218).

  • 4-Thiomorpholineacetamide is a pharmaceutical intermediate, generally classified as an Irritant .[2][3]

  • Action: Verify the CAS Number (765242-43-1 ) on the manufacturer label before disposal.[1][2][3] If the CAS is 62-55-5, stop and follow high-hazard carcinogen protocols immediately.[1][2][3]

Hazard Identification & Waste Characterization

Before disposal, you must characterize the waste stream.[3] As a research chemical, 4-Thiomorpholineacetamide often lacks extensive chronic toxicity data; therefore, the Precautionary Principle applies.[2][3]

PropertySpecificationDisposal Implication
Physical State Solid (Crystalline powder)Dispose via Solid Waste Stream (S-Stream).[1][2][3]
RCRA Status Not P-listed or U-listed.[2][3]Classified as Non-RCRA Regulated Chemical Waste (unless mixed with solvents).
Primary Hazard Skin/Eye Irritant (H315/H319).[6]Requires double-bagging and "Irritant" labeling.
Chemical Composition Contains Sulfur and Nitrogen .[3][4][7]Incineration Only. Do not bleach or sewer.[3] Sulfur content precludes standard oxidation methods.
Step-by-Step Disposal Protocol
Scenario A: Pure Solid Substance (Expired or Surplus) [1][2][3]
  • Step 1: Container Selection. Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3] Glass is acceptable but poses a breakage risk.

  • Step 2: Transfer. Transfer the solid chemical into the disposal container.[2] Do not fill more than 90% capacity.

  • Step 3: Labeling. Apply a hazardous waste label with the following details:

    • Chemical Name: 2-Thiomorpholinoacetamide[1][2][3][4][5][8][9]

    • Hazards: Irritant[1][2][3]

    • Constituents: 100%[1][2][3]

  • Step 4: Segregation. Store in the Organic Solids satellite accumulation area. Keep away from strong oxidizers (e.g., nitric acid, permanganates) as the sulfur moiety can react vigorously.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors) [1][2][3]
  • Step 1: Solvent Compatibility. Determine the primary solvent.[2]

    • Halogenated (DCM, Chloroform): Segregate into Halogenated Waste .

    • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into Non-Halogenated Organic Waste .

  • Step 2: pH Check. Ensure the solution pH is between 5 and 9.[2] If highly acidic or basic, neutralize carefully before adding to the carboy to prevent container degradation.[3]

  • Step 3: Accumulation. Pour into the appropriate safety carboy (HDPE or Steel).

    • Note: Ensure the carboy is vented or has a pressure-relief cap, as amide hydrolysis can slowly generate ammonia gas over time.[2][3]

Spill Response Workflow

If 4-Thiomorpholineacetamide is spilled in the laboratory, follow this immediate containment logic.

SpillResponse Start Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Start->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles, N95 Mask Assess->PPE Type Is it Solid or Liquid? PPE->Type Solid Solid Spill Type->Solid Powder Liquid Liquid/Solution Spill Type->Liquid Solution Sweep Gently Sweep/Scoop Avoid Dust Generation Solid->Sweep Absorb Cover with Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Bag Place in Hazardous Waste Bag Sweep->Bag Absorb->Bag Clean Wipe Surface with Soap & Water Bag->Clean Tag Label & Request Pickup Clean->Tag

Figure 1: Decision matrix for immediate spill response ensuring containment of irritant dusts and liquids.[1][2][3]

Professional Waste Management Handoff

When transferring waste to your Environmental Health & Safety (EHS) team or external vendor (e.g., Veolia, Clean Harbors, Triumvirate), use the following profile to ensure proper destruction.

  • DOT Shipping Name: Not Regulated (unless in flammable solvent).

    • If pure: Non-Regulated Solid.

  • Destruction Method: High-Temperature Incineration (Rotary Kiln).[1][2][3]

    • Why? The sulfur atom requires thermal oxidation to SO₂, which is captured by the incinerator's scrubber system.[3] Landfilling is not recommended due to potential leaching of the amine.

  • Profile Code (Generic): Organic Solid, Non-RCRA.

References
  • Chemical Identity & CAS Verific

    • Source: ChemicalBook & GuideChem Global Chemical Database.[3]

    • Entry:[1][2][3]

  • General Amide Disposal Guidelines

    • Source: National Research Council (US)
    • Title: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[2]

    • URL:[Link]

  • Thioacetamide (Confusable Chemical)

    • Source: ECHA (European Chemicals Agency).
    • Title: "Thioacetamide - Substance Information & Carcinogenicity."[2][3][10]

    • URL:[Link][1][2][3]

  • Labor

    • Source: U.S. Environmental Protection Agency (EPA).
    • Title: "Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261."[1][2][3]

    • URL:[Link][1][2][3]

Sources

Handling

Personal protective equipment for handling 4-Thiomorpholineacetamide

Master Protocol for Handling & Operational Safety of 4-Thiomorpholineacetamide As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a self-validating system of chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Master Protocol for Handling & Operational Safety of 4-Thiomorpholineacetamide

As a Senior Application Scientist, I approach laboratory safety not as a set of arbitrary rules, but as a self-validating system of chemical logic. 4-Thiomorpholineacetamide (CAS 765242-43-1) is a highly valuable building block in modern drug discovery, frequently utilized to synthesize hypolipidemic, antioxidant, and antimicrobial agents[1],[2]. The thiomorpholine ring is a "privileged scaffold" because its sulfur atom provides unique redox properties and hydrogen-bonding capabilities that its oxygen analog (morpholine) lacks[3].

However, handling this solid amide derivative requires precise operational control. Unlike liquid thiomorpholine, which is primarily a corrosive hazard, solid thiomorpholine derivatives present insidious particulate and sensitization risks[4],[5]. This guide provides the mechanistic reasoning behind the required Personal Protective Equipment (PPE) and outlines field-proven, step-by-step methodologies for handling, spill response, and disposal.

Hazard Profiling & Mechanistic Toxicology

To protect yourself, you must understand the causality of the hazard. While 4-Thiomorpholineacetamide is stable under standard conditions, its structural components dictate its risk profile:

  • Aerosolization Risk (H335): As a fine solid, the primary acute risk is inhalation. When aerosolized, the powder interacts with the moisture in the mucosal membranes of the respiratory tract, causing acute localized inflammation[5].

  • Dermal Sensitization (H315): The amide group, combined with the lipophilic nature of the thioether moiety, allows the compound to adhere to and potentially penetrate the stratum corneum, acting as a mild dermal irritant and sensitizer[5].

  • Aquatic Toxicity: Thiomorpholine derivatives are highly mobile in aqueous environments and can disrupt aquatic ecosystems, necessitating strict isolation from standard wastewater streams[4].

Table 1: Chemical Identity & Hazard Specifications

ParameterSpecification
Chemical Name 4-Thiomorpholineacetamide
CAS Number 765242-43-1
Molecular Formula C6H12N2OS
Molecular Weight 160.24 g/mol
Physical State Solid
GHS Hazard Classes Skin Irritation (Cat 2), Eye Irritation (Cat 2A), STOT SE 3 (Respiratory)

Mandatory Personal Protective Equipment (PPE) Matrix

Do not treat PPE as a uniform requirement; treat it as a targeted barrier system designed for specific molecular interactions.

Table 2: PPE Specifications & Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Nitrile offers superior chemical resistance to amide and thioether penetration compared to latex. Double-gloving is required during solvent dissolution.
Eye Protection ANSI Z87.1 Safety GogglesStandard safety glasses leave gaps. Goggles form a complete orbital seal to prevent airborne solid particulate (dust) from contacting the ocular mucosa.
Body Protection Flame-Resistant (FR) Lab CoatProtects against electrostatic discharge (which can ignite solvent vapors) and provides a barrier against powder adherence to personal clothing.
Respiratory Fume Hood (Face Velocity: 80-100 fpm)Primary handling must occur inside a certified chemical fume hood to capture aerosolized dust, negating the need for a wearable N95/P100 respirator.

Operational Workflow & Handling Protocol

The following protocol is a self-validating system: each step is designed to prevent the hazards introduced by the previous step.

G PPE 1. PPE & Setup Weigh 2. Solid Dispensing PPE->Weigh Verify Flow Dissolve 3. Dissolution Weigh->Dissolve Minimize Dust Spill Spill Response Weigh->Spill If Dropped Waste 4. Waste Disposal Dissolve->Waste Post-Reaction Spill->Waste Collect Debris

Figure 1: Operational workflow and contingency pathways for handling 4-Thiomorpholineacetamide.

Step-by-Step Handling Methodology:

  • Environmental Verification: Before opening the reagent bottle, verify the fume hood monitor reads a face velocity between 80 and 100 feet per minute (fpm). Causality: This specific velocity is required to capture fine powders without creating turbulent eddies that blow the powder back into the user's face.

  • Static Mitigation: Use an anti-static ionizer gun on your weighing spatula and weighing boat. Causality: 4-Thiomorpholineacetamide is a dry solid; static charge causes the powder to aerosolize or cling to gloves, drastically increasing exposure risk.

  • Dispensing: Transfer the required mass using a micro-spatula. Keep the source bottle and the weighing boat as close together as physically possible to minimize the transit path of the powder.

  • In-Situ Solubilization: Dissolve the solid directly in the weighing vessel or a sealed vial using your reaction solvent (e.g., DMSO, DMF, or DCM) before removing it from the fume hood. Causality: Converting the solid into a liquid solution entirely eliminates the dust inhalation hazard during transport to the reaction block.

Spill Response & Decontamination Strategy

A spill of a solid chemical requires a completely different approach than a liquid spill. The goal is suppression, not absorption.

Step-by-Step Spill Protocol:

  • Isolation: Immediately halt work and evacuate the 2-meter radius around the spill to allow airborne dust to settle.

  • Suppression (Critical Step): Do NOT dry sweep the powder. Causality: Dry sweeping introduces mechanical energy that aerosolizes the fine powder, instantly converting a localized dermal hazard into a room-wide inhalation hazard.

  • Damp Collection: Cover the spilled solid with absorbent bench pads. Gently pour a suitable wetting agent (e.g., 70% Ethanol or water) over the pads to dampen the powder.

  • Recovery: Wipe inward from the edges of the spill to the center to prevent spreading.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by a water rinse, to remove any residual thioether residue.

Waste Management & Disposal Plan

Because thiomorpholine derivatives exhibit high mobility in soils and potential toxicity to aquatic organisms, they must be strictly isolated from municipal waste streams[4].

Step-by-Step Disposal Protocol:

  • Solid Waste: Place all contaminated weighing boats, spatulas, and spill-response pads into a puncture-resistant, sealable biohazard/chemical waste bag. Label explicitly as "Solid Toxic Waste - Thiomorpholine Derivatives." This must be routed for high-temperature incineration.

  • Liquid Waste: If the compound was dissolved in a halogenated solvent (e.g., DCM), it must go into the "Halogenated Solvent Waste" carboy. If dissolved in DMSO or DMF, route to "Non-Halogenated Solvent Waste."

  • Drain Prohibition: Under absolutely no circumstances should aqueous washes containing 4-Thiomorpholineacetamide be flushed down the sink. Collect all aqueous washings in a dedicated aqueous waste container.

References

  • Sahaya Asirvatham et al. "Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile". Journal of Chemical Reviews, 2021. Retrieved from: [Link]

  • Tooulia et al. "Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity". PubMed (PMID: 26191791), 2015. Retrieved from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Thiomorpholineacetamide
Reactant of Route 2
Reactant of Route 2
4-Thiomorpholineacetamide
© Copyright 2026 BenchChem. All Rights Reserved.